molecular formula C11H19NO4 B3193409 1-Boc-Nipecotic acid CAS No. 71381-75-4

1-Boc-Nipecotic acid

Cat. No.: B3193409
CAS No.: 71381-75-4
M. Wt: 229.27 g/mol
InChI Key: NXILIHONWRXHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-Nipecotic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Boc-piperidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991708
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71381-75-4, 84358-12-3
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, a derivative of nipecotic acid with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, is a crucial building block in medicinal chemistry and drug discovery. Its structural features make it an important intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers and professionals in the field.

Chemical Properties and Structure

This compound is a white to pale yellow crystalline powder. The Boc protecting group enhances its solubility in organic solvents and allows for controlled reactions in multi-step syntheses.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
CAS Number 84358-12-3 (racemic), 88495-54-9 ((S)-isomer), 163438-09-3 ((R)-isomer)[2]
Melting Point 148-153 °C (racemic)[3]
Boiling Point 353.2±35.0 °C (Predicted)[3]
pKa 4.56±0.20 (Predicted)[3]
LogP 1.1 (Predicted)
Solubility Soluble in DMF, DMSO, and Ethanol. Slightly soluble in water.[4]
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
InChI Key NXILIHONWRXHFA-UHFFFAOYSA-N

Signaling Pathway and Mechanism of Action

The parent compound, nipecotic acid, is a well-known inhibitor of the GABA transporter 1 (GAT1).[5][6] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT1, nipecotic acid increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is of significant interest for the development of treatments for neurological disorders such as epilepsy.[7] this compound serves as a key intermediate in the synthesis of more potent and selective GAT1 inhibitors.[8]

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron GABA Synthesis GABA_Vesicle GABA Vesicle Presynaptic_Neuron->GABA_Vesicle Packaging GABA GABA GABA_Vesicle->GABA Release GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor Binding GAT1_Transporter GAT1 Transporter GABA->GAT1_Transporter Reuptake Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Activation Nipecotic_Acid Nipecotic Acid (from this compound) Nipecotic_Acid->GAT1_Transporter Inhibition

Caption: Mechanism of GABA uptake inhibition by Nipecotic Acid.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from nipecotic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • Nipecotic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware (round-bottom flask, separatory funnel, beakers)

Procedure:

  • Dissolve nipecotic acid (1 equivalent) in a 1:1 mixture of THF and water.

  • To this solution, add sodium bicarbonate (1.4 equivalents) followed by di-tert-butyl dicarbonate (1.4 equivalents).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and diethyl ether.

  • Separate the aqueous layer and acidify it to a pH of 2 using concentrated HCl.

  • Extract the acidified aqueous layer three times with dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.

Purification by Recrystallization

This protocol outlines the purification of crude this compound.

Materials:

  • Crude this compound

  • Weakly polar solvent (e.g., n-hexane or a mixture of ethyl acetate (B1210297) and hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

1. ¹H NMR Spectroscopy

Methodology:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Procedure: Dissolve a small amount of purified this compound in the deuterated solvent and acquire the ¹H NMR spectrum.

Data Interpretation:

  • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • ~1.5-2.0 ppm (multiplets, 4H): Protons of the piperidine (B6355638) ring at C4 and C5.

  • ~2.5-3.8 ppm (multiplets, 5H): Protons of the piperidine ring at C2, C3, and C6. The exact chemical shifts and multiplicities will depend on the conformational state of the piperidine ring.

  • ~10-12 ppm (broad singlet, 1H): Proton of the carboxylic acid group. This peak may be exchangeable with D₂O.

2. ¹³C NMR Spectroscopy

Methodology:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃ or DMSO-d₆

  • Procedure: Acquire a proton-decoupled ¹³C NMR spectrum of the sample.

Data Interpretation:

  • ~28.4 ppm: Methyl carbons of the Boc group.

  • ~25-45 ppm: Methylene carbons of the piperidine ring (C4, C5).

  • ~45-55 ppm: Methylene and methine carbons of the piperidine ring (C2, C3, C6).

  • ~79.5 ppm: Quaternary carbon of the Boc group.

  • ~155 ppm: Carbonyl carbon of the Boc group.

  • ~175 ppm: Carbonyl carbon of the carboxylic acid.[9][10]

3. FTIR Spectroscopy

Methodology:

  • Instrument: FTIR Spectrometer

  • Sample Preparation: KBr pellet or as a thin film.

  • Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • ~2500-3300 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.[11]

  • ~2850-2980 cm⁻¹ (sharp): C-H stretching vibrations of the piperidine and Boc groups.

  • ~1700-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid.[11]

  • ~1680-1700 cm⁻¹ (strong, sharp): C=O stretching vibration of the urethane (B1682113) (Boc group).

  • ~1160-1250 cm⁻¹ (strong): C-O stretching vibrations of the carboxylic acid and the Boc group.

4. Mass Spectrometry

Methodology:

  • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Procedure: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

Data Interpretation (ESI):

  • [M+H]⁺: The protonated molecular ion should be observed at m/z 230.1.

  • [M+Na]⁺: The sodium adduct may be observed at m/z 252.1.

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). For Boc-protected amines, a characteristic loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group is often observed.[12][13]

Conclusion

This compound is a versatile and valuable compound for the synthesis of novel therapeutics, particularly those targeting the GABAergic system. This guide provides essential information on its chemical properties, structure, and detailed experimental protocols to aid researchers in their drug discovery and development endeavors. The provided data and methodologies serve as a foundational resource for the effective utilization and characterization of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-Nipecotic Acid from Piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Boc-Nipecotic acid (also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid), a valuable building block in medicinal chemistry and drug development. The procedure involves the protection of the secondary amine of piperidine-3-carboxylic acid (nipecotic acid) with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Reaction Scheme

The overall chemical transformation is as follows:

Quantitative Data Summary

The following table summarizes the typical quantities and molar equivalents for the synthesis of this compound.

Component Molecular Weight ( g/mol ) Amount Moles Molar Equiv.
Piperidine-3-carboxylic acid129.165.00 g0.03871.0
Di-tert-butyl dicarbonate218.259.32 g0.04271.1
Sodium Carbonate (Na₂CO₃)105.994.10 g0.03871.0
Water (H₂O)18.02100 mL--
Dioxane88.11100 mL--
Ethyl Acetate (B1210297) (EtOAc)88.11As needed--
1M Hydrochloric Acid (HCl)36.46As needed--

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

1. Materials and Reagents:

  • Piperidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

2. Reaction Procedure:

  • Dissolution of Starting Material: In a 500 mL round-bottom flask, dissolve 5.00 g (0.0387 mol) of piperidine-3-carboxylic acid and 4.10 g (0.0387 mol) of sodium carbonate in a mixture of 100 mL of deionized water and 100 mL of dioxane. Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Boc Anhydride (B1165640): To the stirred solution, add 9.32 g (0.0427 mol) of di-tert-butyl dicarbonate.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Solvent Removal: After the reaction is complete, remove the dioxane from the reaction mixture using a rotary evaporator.

  • Washing: Transfer the remaining aqueous solution to a separatory funnel and wash with 3 x 50 mL of ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl. The product will precipitate out as a white solid.

  • Extraction: Extract the acidified aqueous layer with 3 x 75 mL of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Product: The resulting white solid is this compound. The product can be further purified by recrystallization if necessary. A typical yield for this reaction is in the range of 85-95%.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start Start Dissolve Dissolve Piperidine-3-carboxylic acid and Na2CO3 in Water/Dioxane Start->Dissolve AddBoc Add Di-tert-butyl dicarbonate Dissolve->AddBoc React Stir Overnight at Room Temperature AddBoc->React RemoveDioxane Remove Dioxane (Rotary Evaporator) React->RemoveDioxane Wash Wash with Ethyl Acetate RemoveDioxane->Wash Acidify Acidify with 1M HCl to pH 2-3 Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry with MgSO4 and Concentrate Extract->Dry Product This compound (Final Product) Dry->Product

Caption: Workflow for the synthesis of this compound.

A Technical Guide to (R)- and (S)-Boc-Nipecotic Acid: Chiral Keys to Unlocking GABAergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-Boc-Nipecotic acid are chiral building blocks of significant interest in medicinal chemistry and neuropharmacology. As protected derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), these enantiomers provide a crucial starting point for the synthesis of highly selective and potent modulators of the GABAergic system.[1][2] Dysregulation of this primary inhibitory neurotransmitter system in the central nervous system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2]

The stereochemistry at the C3 position of the piperidine (B6355638) ring dictates the selectivity of nipecotic acid derivatives for different GAT subtypes. Generally, derivatives of (R)-nipecotic acid are potent and selective inhibitors of GAT1, the primary neuronal GABA transporter.[2][3] Conversely, derivatives of (S)-nipecotic acid have shown greater selectivity for GAT4, which is predominantly expressed in glial cells.[2] This stereospecificity makes (R)- and (S)-Boc-Nipecotic acid invaluable tools for the development of targeted therapeutics with improved efficacy and reduced side effects. The tert-butyloxycarbonyl (Boc) protecting group facilitates their use in a wide range of synthetic transformations, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]

This technical guide provides an in-depth comparison of (R)- and (S)-Boc-Nipecotic acid, covering their physicochemical properties, stereoselective biological activities, and detailed experimental protocols for their synthesis and evaluation.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)- and (S)-Boc-Nipecotic acid. These properties are essential for their handling, characterization, and use in chemical synthesis.

Property(R)-Boc-Nipecotic Acid(S)-Boc-Nipecotic Acid
Synonyms Boc-D-Nip-OH, Boc-(R)-piperidine-3-carboxylic acidBoc-L-Nip-OH, (S)-Boc-Nip-OH
CAS Number 163438-09-388495-54-9
Molecular Formula C₁₁H₁₉NO₄C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol 229.27 g/mol
Appearance White to pale yellow powderWhite to off-white solid
Melting Point Not consistently reported165-169 °C
Optical Rotation Not consistently reported[α]²²/D +57° (c = 1 in chloroform)
Biological Activity of Deprotected Enantiomers and Racemate

The biological activity of nipecotic acid and its derivatives is primarily assessed through their ability to inhibit GABA uptake by the four GAT subtypes: GAT1, GAT2, GAT3, and GAT4. The Boc-protecting group is typically removed to yield the active compound. The following tables summarize the inhibitory potencies (pIC₅₀ and pKᵢ values) of derivatives of (R)- and (S)-nipecotic acid, highlighting their stereoselective inhibition of GAT subtypes. For reference, the IC₅₀ values for racemic nipecotic acid are also provided.

Table 1: Inhibitory Potency of (R)- and (S)-Nipecotic Acid Derivatives

CompoundTargetpIC₅₀pKᵢReference
(R)-Nipecotic acid derivativemGAT17.72 ± 0.028.33 ± 0.01[1]
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acidmGAT46.59 ± 0.01-[2]
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acidhGAT-36.49 ± 0.10-[2]

Table 2: Inhibitory Potency of Racemic (±)-Nipecotic Acid

TargetIC₅₀ (µM)Reference
mGAT12.6[5]
mGAT2310[5]
mGAT329[5]
mGAT416[5]

Experimental Protocols

Synthesis of (R)- and (S)-Boc-Nipecotic Acid

The enantiomers of Boc-Nipecotic acid can be prepared through two main strategies: enzymatic kinetic resolution of the racemate or asymmetric synthesis.

1. Enzymatic Kinetic Resolution of Racemic N-Boc-Nipecotic Acid (General Procedure)

This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.

  • Materials: Racemic N-Boc-nipecotic acid, acyl donor (e.g., vinyl acetate), immobilized lipase (e.g., Novozym 435), organic solvent (e.g., tert-butyl methyl ether), buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Procedure:

    • Dissolve racemic N-Boc-nipecotic acid in the organic solvent.

    • Add the acyl donor and the immobilized lipase to the solution.

    • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 45 °C).

    • Monitor the reaction progress by chiral HPLC or GC.

    • Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

    • Separate the acylated enantiomer from the unreacted enantiomer by extraction or chromatography. For example, the unreacted (R)-enantiomer can be recovered from the organic phase, while the acylated (S)-enantiomer can be hydrolyzed back to the acid and extracted into an aqueous basic solution.[6]

    • Purify the separated enantiomers by recrystallization or chromatography.

2. Asymmetric Synthesis of (S)-Nipecotic Acid (Example from Patent CN106831540B)

This patented method describes a process for the preparation of (S)-nipecotic acid via hydrolysis and chiral resolution.

  • Materials: 3-piperidine formamide (B127407) hydrochloride (with an excess of the S-enantiomer), concentrated hydrochloric acid, ethanol (B145695), sodium hydroxide (B78521), petroleum ether.

  • Procedure:

    • Add 3-piperidine formamide hydrochloride to concentrated hydrochloric acid.

    • Heat the mixture to 60-65 °C and react for 3 hours.

    • Cool the reaction to room temperature and filter the resulting solid.

    • Wash the solid with ethanol.

    • Suspend the solid in ethanol and add a saturated solution of sodium hydroxide in ethanol to adjust the pH to 7-7.5.

    • Filter the mixture and concentrate the filtrate.

    • Add ethanol and petroleum ether to the concentrate and stir for 1 hour to precipitate the product.

    • Filter and dry the solid to obtain (S)-nipecotic acid.[7]

    • The resulting (S)-nipecotic acid can then be protected with a Boc group using standard procedures (Di-tert-butyl dicarbonate (B1257347) and a base like sodium bicarbonate in a suitable solvent).

Biological Evaluation: [³H]-GABA Uptake Assay in HEK293 Cells

This assay is a standard method to determine the inhibitory potency of compounds on GABA transporters. It measures the uptake of radiolabeled GABA into cells stably expressing a specific GAT subtype.

  • Materials: HEK293 cells stably expressing the GAT subtype of interest (e.g., hGAT1), cell culture medium, phosphate-buffered saline (PBS), [³H]-GABA, test compounds (deprotected nipecotic acid derivatives), scintillation cocktail, scintillation counter.

  • Procedure:

    • Cell Culture: Culture the HEK293 cells expressing the target GAT in appropriate flasks or plates until they reach the desired confluency.

    • Assay Preparation: On the day of the assay, wash the cells with PBS.

    • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature.

    • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-GABA to initiate the uptake reaction.

    • Termination of Uptake: After a short incubation period (e.g., 1-3 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS to remove extracellular [³H]-GABA.

    • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

Mandatory Visualization

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell vesicle Synaptic Vesicle (GABA) vesicle->GABA_release GABA GABA GABA_release->GABA Release GAT1 GAT1 GAT1->vesicle Recycling GABA->GAT1 Reuptake (R)-Nipecotic acid deriv. inhibit GABA_R GABA Receptor GABA->GABA_R Binding GAT3_4 GAT3/GAT4 GABA->GAT3_4 Reuptake (S)-Nipecotic acid deriv. inhibit

Caption: GABAergic synapse showing the role of GATs.

Synthesis_Workflow racemic_nipecotic Racemic Nipecotic Acid boc_protection Boc Protection (Boc)2O, Base racemic_nipecotic->boc_protection racemic_boc_nipecotic Racemic (R,S)-Boc-Nipecotic Acid boc_protection->racemic_boc_nipecotic enzymatic_resolution Enzymatic Kinetic Resolution (e.g., Lipase, Acyl Donor) racemic_boc_nipecotic->enzymatic_resolution r_boc_nipecotic (R)-Boc-Nipecotic Acid enzymatic_resolution->r_boc_nipecotic s_boc_nipecotic (S)-Boc-Nipecotic Acid enzymatic_resolution->s_boc_nipecotic deprotection_R Deprotection (e.g., TFA) r_boc_nipecotic->deprotection_R deprotection_S Deprotection (e.g., TFA) s_boc_nipecotic->deprotection_S r_nipecotic (R)-Nipecotic Acid deprotection_R->r_nipecotic s_nipecotic (S)-Nipecotic Acid deprotection_S->s_nipecotic derivatization_R Derivatization r_nipecotic->derivatization_R derivatization_S Derivatization s_nipecotic->derivatization_S r_derivative (R)-Nipecotic Acid Derivative derivatization_R->r_derivative s_derivative (S)-Nipecotic Acid Derivative derivatization_S->s_derivative gaba_uptake_assay [3H]-GABA Uptake Assay (HEK293 cells expressing GATs) r_derivative->gaba_uptake_assay s_derivative->gaba_uptake_assay

Caption: Synthesis and evaluation workflow.

References

An In-depth Technical Guide to the Biological Activity of 1-Boc-Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-Boc-nipecotic acid derivatives, focusing on their role as modulators of key biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of relevant pathways and workflows.

Introduction

This compound, a tert-butyloxycarbonyl-protected form of nipecotic acid, is a crucial building block in medicinal chemistry.[1][2] Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism for regulating neurotransmission.[3][4] However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. The "Boc" protecting group facilitates the synthesis of various derivatives with modified physicochemical properties, enabling the exploration of their therapeutic potential against a range of biological targets.[3] This guide delves into the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their effects on GABA transporters, as well as their antioxidant and enzyme-inhibiting properties.

Synthetic Strategies and Experimental Workflows

The synthesis of this compound derivatives typically involves the modification of the carboxylic acid moiety or the piperidine (B6355638) ring. A general workflow for the synthesis and biological evaluation of these compounds is outlined below.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 GABA_synapse->GAT1 Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binding GABA_B_R GABA-B Receptor GABA_synapse->GABA_B_R Binding Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization GABA_B_R->Hyperpolarization Nipecotic_Derivative 1-Boc-Nipecotic Acid Derivative Nipecotic_Derivative->GAT1 Inhibition

References

The Strategic Role of 1-Boc-Nipecotic Acid in the Development of GABA Uptake Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][3][4][5] The concentration of GABA in the synaptic cleft is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1][6][7] Inhibition of these transporters presents a key therapeutic strategy to enhance GABAergic tone and restore neuronal balance. Nipecotic acid is a potent inhibitor of GABA uptake but is limited by its poor ability to cross the blood-brain barrier (BBB).[8][9] This guide details the pivotal role of 1-Boc-nipecotic acid, a protected form of nipecotic acid, as a foundational precursor for the synthesis of potent, selective, and brain-penetrant GAT inhibitors. We will explore synthetic methodologies, structure-activity relationships, and the experimental protocols used to characterize these promising therapeutic agents.

Introduction: The GABAergic System and the Role of GABA Transporters

The brain's delicate equilibrium relies heavily on the inhibitory actions of GABA. Following its release from presynaptic terminals, GABA binds to postsynaptic receptors to dampen neuronal excitability.[4][10] The termination of this signal is primarily achieved through the rapid reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[10][11] This process is mediated by four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[6][7]

  • GAT1: Predominantly expressed in neurons, GAT1 is responsible for the majority of synaptic GABA clearance and is a primary target for anticonvulsant drugs.[2][6][10]

  • GAT3: Mainly found in astrocytes, GAT3 helps regulate extrasynaptic GABA levels.[6][10]

  • GAT2 and BGT1: Expressed at lower levels in the brain, primarily in the meninges and glial cells, their specific roles in neuropathology are still under active investigation.[1][12]

By blocking these transporters, GABA uptake inhibitors (GUIs) increase the extracellular concentration of GABA, thereby prolonging its inhibitory action.[4][13] This mechanism is the basis for the clinical use of drugs like Tiagabine, a GAT1-selective inhibitor used in the treatment of epilepsy.[4][11][14]

From Nipecotic Acid to BBB-Permeant Inhibitors: The Role of this compound

Nipecotic acid, a cyclic GABA analog, is a foundational molecule in the development of GUIs.[8][9] However, its inherent polarity and zwitterionic nature at physiological pH prevent it from effectively penetrating the BBB, severely limiting its therapeutic utility.[8][9]

To overcome this challenge, medicinal chemists have focused on derivatizing the nipecotic acid scaffold by attaching large, lipophilic moieties to the ring nitrogen. This modification masks the polar amine, significantly increasing the molecule's ability to enter the CNS.[8][15]

This is where This compound becomes an indispensable synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine of the nipecotic acid ring. This protection allows for selective chemical modifications elsewhere on the molecule. More importantly, the Boc group can be easily removed under acidic conditions, revealing the amine for subsequent N-alkylation with a desired lipophilic side chain. The use of enantiomerically pure (R)- or (S)-1-Boc-nipecotic acid is critical, as the biological activity of GAT1 inhibitors typically resides in the (R)-enantiomer.[14][16][17]

Synthetic Pathways and Experimental Protocols

The synthesis of potent GABA uptake inhibitors from this compound generally follows a modular approach, allowing for the systematic exploration of structure-activity relationships.

General Synthesis Workflow

The core strategy involves the N-alkylation of the deprotected nipecotic acid ring with a pre-synthesized lipophilic side chain, often containing a linker and a terminal aromatic or bi-aromatic system.

G cluster_0 Core Synthesis cluster_1 Lipophilic Sidechain Synthesis A This compound ((R)- or (S)-enantiomer) B Boc Deprotection (e.g., TFA in DCM) A->B Step 1 C Nipecotic Acid Ester B->C D N-Alkylation with Lipophilic Sidechain (e.g., R-X, base) C->D Step 2 E N-Substituted Nipecotic Acid Ester D->E F Ester Hydrolysis (e.g., LiOH) E->F Step 3 G Final GAT Inhibitor F->G H Aryl/Heteroaryl Building Blocks I Cross-Coupling Reaction (e.g., Suzuki-Miyaura) H->I J Lipophilic Moiety (e.g., Biphenyl) I->J K Linker Attachment J->K L Complete Lipophilic Sidechain (R-X) K->L L->D Reagent for Step 2

General synthetic workflow for GAT inhibitors.
Key Experimental Protocols

Protocol 1: Synthesis of N-Substituted Nipecotic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies used to create inhibitors with biaryl moieties, which have proven to be highly potent.[16]

  • Synthesis of the Lipophilic Sidechain:

    • A suitable aryl boronic acid is coupled with an aryl halide containing a linker (e.g., a 4-bromobut-1-ene) under Suzuki-Miyaura conditions.

    • Reaction Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • The resulting N-butenyl biphenyl (B1667301) product is purified via column chromatography.

  • Boc Deprotection of this compound Ethyl Ester:

    • (R)-1-Boc-nipecotic acid ethyl ester is dissolved in dichloromethane (B109758) (DCM).

    • Trifluoroacetic acid (TFA) is added dropwise at 0°C.

    • The reaction is stirred at room temperature for 2-4 hours.

    • The solvent and excess TFA are removed under reduced pressure to yield the deprotected nipecotic acid ester as a salt.

  • N-Alkylation:

    • The deprotected nipecotic acid ester is dissolved in a polar aprotic solvent like DMF.

    • A base (e.g., K₂CO₃ or DIPEA) is added, followed by the synthesized lipophilic sidechain (from step 1).

    • The reaction is stirred at room temperature or heated to 50-60°C for 12-24 hours.

    • The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

  • Final Ester Hydrolysis:

    • The N-substituted nipecotic acid ester is dissolved in a solvent mixture (e.g., THF/water).

    • An aqueous solution of lithium hydroxide (B78521) (LiOH) is added.

    • The mixture is stirred at room temperature until saponification is complete.

    • The reaction is acidified to pH ~5-6, and the final product (the free carboxylic acid) is extracted and purified.

Protocol 2: In Vitro [³H]GABA Uptake Inhibition Assay

This is the standard functional assay to determine the inhibitory potency (IC₅₀) of newly synthesized compounds on specific GAT subtypes.[12][17][18]

  • Cell Culture:

    • HEK-293 or CHO cells stably transfected to express a specific murine or human GAT subtype (mGAT1, hGAT1, etc.) are cultured under standard conditions.

  • Assay Preparation:

    • Cells are harvested and seeded into 96-well plates.

    • On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES).

  • Inhibition Assay:

    • Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (the potential inhibitor).

    • A solution containing a fixed concentration of radiolabeled GABA ([³H]GABA) and non-labeled GABA is added to each well to initiate the uptake.

    • The uptake is allowed to proceed for a specific time (e.g., 1-3 minutes) at room temperature.

  • Termination and Measurement:

    • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

    • The cells are lysed, and a scintillation cocktail is added.

    • The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.

  • Data Analysis:

    • The counts are normalized relative to a control (no inhibitor) and a background (uptake in the presence of a saturating concentration of a known potent inhibitor like Tiagabine).

    • The IC₅₀ value (the concentration of inhibitor that blocks 50% of GABA uptake) is calculated by fitting the data to a dose-response curve using non-linear regression.

G A Culture GAT-expressing cells (e.g., HEK293-hGAT1) B Seed cells in 96-well plate A->B C Wash cells with assay buffer B->C D Pre-incubate with test compound C->D E Add [3H]GABA to initiate uptake D->E F Incubate for fixed time (e.g., 3 min) E->F G Terminate uptake with ice-cold buffer wash F->G H Lyse cells & add scintillation cocktail G->H I Measure radioactivity (Scintillation Counter) H->I J Calculate IC50 value I->J

Workflow for a [³H]GABA uptake inhibition assay.

Structure-Activity Relationships (SAR)

Extensive research has established clear SAR for nipecotic acid-based GAT1 inhibitors.[15][16][19][20]

  • The Nipecotic Acid Core: The (R)-enantiomer is consistently more potent for GAT1 inhibition than the (S)-enantiomer.[16]

  • The Lipophilic Moiety: Large, rigid, and often symmetric or asymmetric bis-aromatic groups (e.g., diphenyl, di-thienyl, biphenyl) are required for high-affinity binding.[15][17][21] Substitution on these aromatic rings, particularly at the ortho- or meta-positions, can further enhance potency.[20]

  • The Linker: The nature and length of the spacer connecting the nipecotic acid nitrogen to the lipophilic group are critical. Linkers such as a 4,4-diaryl-3-butenyl chain (as in Tiagabine), butynyl, or vinyl ether spacers have yielded highly potent compounds.[3][16][21][22]

G cluster_0 Key Structural Features cluster_1 Lipophilic Group Details Potency High GAT1 Potency Stereo (R)-Stereochemistry at C3 of Nipecotic Acid Stereo->Potency Lipo Large Lipophilic N-Substituent Lipo->Potency BiAryl Bis-Aromatic Moiety (e.g., Biphenyl) Lipo->BiAryl Linker Optimal Linker (Length & Rigidity) Linker->Potency ArylSub Aromatic Substitution (e.g., ortho-Cl) BiAryl->ArylSub

Key structure-activity relationships for GAT1 inhibitors.

Quantitative Data on Nipecotic Acid Derivatives

The following tables summarize the inhibitory potency (pIC₅₀) and binding affinity (pKᵢ) of representative N-substituted nipecotic acid derivatives against murine GAT (mGAT) subtypes. Higher pIC₅₀ and pKᵢ values indicate greater potency and affinity, respectively.

Table 1: Inhibitory Potency (pIC₅₀) of Nipecotic Acid Derivatives

CompoundLipophilic Moiety / LinkermGAT1 pIC₅₀mGAT2 pIC₅₀mGAT3 pIC₅₀mGAT4 pIC₅₀Reference
Tiagabine Di-(3-methyl-2-thienyl) / Butenyl7.43 ± 0.11< 4.5< 4.5< 4.5[23][24]
rac-Nipecotic acid H4.88 ± 0.07---[23]
Compound 21p (R)-form o-Terphenyl / Allenyl6.78 ± 0.08---[25]
DDPM-2571 N/A8.29 ± 0.02---[24]
(R)-form, 2',4'-dichloro-2-biphenyl 2',4'-dichloro-2-biphenyl / Butenyl----[16]
(R)-form, N-butynyl linker 2-biphenyl / Butynyl7.00 ± 0.06---[22]
rac-8d Di-phenyl / Allenyl>6--6.08 ± 0.05[23]

Data presented as mean ± SEM where available. "-" indicates data not reported in the cited sources.

Table 2: Binding Affinity (pKᵢ) of Nipecotic Acid Derivatives for mGAT1

CompoundLipophilic Moiety / LinkermGAT1 pKᵢReference
(R)-form, 2',4'-dichloro-2-biphenyl 2',4'-dichloro-2-biphenyl / Butenyl8.33 ± 0.06[16]
(R)-form, N-butynyl linker 2-biphenyl / Butynyl7.61 ± 0.03[22]
(R)-form, N-butynyl, 2',4'-dichloro-2-biphenyl 2',4'-dichloro-2-biphenyl / Butynyl8.33 ± 0.01[22]
Compound 21p (R)-form o-Terphenyl / Allenyl7.10 ± 0.12[25]

Data presented as mean ± SEM.

Mechanism of Action at the Synapse

N-substituted nipecotic acid derivatives act as competitive inhibitors at the GAT1 transporter.[26] By binding to the transporter protein, they block the re-entry of GABA into the presynaptic neuron. This blockade leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABAₐ and GABAₑ receptors and an overall enhancement of inhibitory neurotransmission.[4][13]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GAT1 Transporter GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding Inhibitory_Signal Inhibitory Signal (Cl- influx) GABA_Receptor->Inhibitory_Signal Inhibitor GAT1 Inhibitor (Nipecotic Acid Derivative) Inhibitor->GAT1 Blocks

Mechanism of GAT1 inhibition at the synapse.

Conclusion and Future Directions

This compound is a cornerstone in the modern design of GABA uptake inhibitors. Its utility as a protected, chiral building block enables the systematic and efficient synthesis of diverse N-substituted derivatives. This has led to the discovery of compounds with significantly improved pharmacokinetic profiles and potencies far exceeding that of the parent nipecotic acid molecule.[16][24] The development of potent GAT1 inhibitors like Tiagabine has validated this therapeutic approach for epilepsy.[14]

Future research continues to focus on developing inhibitors with greater selectivity for other GAT subtypes (GAT2, GAT3, and BGT1) to potentially treat a wider range of CNS disorders with improved side-effect profiles.[6][27] The modular synthesis strategies starting from this compound will remain central to these efforts, allowing for the fine-tuning of molecular structures to achieve desired potency, selectivity, and drug-like properties.

References

The Nexus of Inhibition: A Technical Guide to the Mechanism of Action of N-Substituted Nipecotic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted nipecotic acid analogs represent a significant class of neuromodulatory compounds, primarily targeting the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By inhibiting GABA transporters (GATs), these molecules effectively increase the synaptic and extrasynaptic concentrations of GABA, thereby enhancing inhibitory neurotransmission. This technical guide provides an in-depth exploration of the mechanism of action of these analogs, focusing on their molecular targets, structure-activity relationships, and the experimental methodologies used for their characterization. Quantitative data from key studies are summarized, and detailed protocols for essential experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this important class of compounds.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action of N-substituted nipecotic acid analogs is the competitive inhibition of GABA transporters (GATs). GATs are a family of sodium and chloride-dependent neurotransmitter transporters responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space into presynaptic neurons and surrounding glial cells.[1][2][3] This reuptake process is crucial for terminating GABAergic neurotransmission and maintaining low ambient GABA levels.[4][5][6]

By blocking GATs, N-substituted nipecotic acid analogs prevent the removal of GABA, leading to its accumulation in the extracellular space.[1] This elevated GABA concentration results in the prolonged activation of both synaptic and extrasynaptic GABA receptors (GABA_A and GABA_B receptors), leading to an overall enhancement of inhibitory signaling in the central nervous system.[2][3][6] This enhanced inhibition can effectively counteract neuronal hyperexcitability, which is a hallmark of various neurological disorders.[2][7]

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[3] GAT1 is the most abundant subtype in the brain and is primarily located on neurons, making it a major target for antiepileptic drugs like Tiagabine, a well-known N-substituted nipecotic acid derivative.[2][8][9][10] The various analogs of N-substituted nipecotic acid exhibit different potencies and selectivities for these GAT subtypes, which is a key focus of drug development efforts.[10][11][12][13][14][15][16][17]

Quantitative Data: Inhibitory Potency of N-Substituted Nipecotic Acid Analogs

The inhibitory potency of N-substituted nipecotic acid analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50). These values are determined through in vitro assays, most commonly [3H]-GABA uptake assays in cell lines (e.g., HEK293) stably expressing specific GAT subtypes or in native tissue preparations like brain synaptosomes.[11][18][19][20][21][22] The following tables summarize the inhibitory potencies of a selection of N-substituted nipecotic acid analogs against murine GAT (mGAT) subtypes.

Table 1: Inhibitory Potency (pIC50) of N-substituted Nipecotic Acid Analogs with Allenic Spacers [13][14]

CompoundN-SubstituentmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
(S)-8d (DDPM-3960)(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]---6.59 ± 0.01
(R)-8d(R)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]6.81 ± 0.03--5.70 ± 0.11
rac-8arac-1-[4,4-diphenylbuta-2,3-dien-1-yl]5.13 ± 0.11---
rac-nipecotic acid-4.88 ± 0.07---
Tiagabine(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]6.88 ± 0.12---
SK&F-89976-A1-[2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethyl]6.16 ± 0.05---

Table 2: Inhibitory Potency (pIC50) of N-substituted Nipecotic Acid Analogs with Arylalkynyl Substituents [12]

CompoundN-SubstituentmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
(R)-Nipecotic acid derivative 1N-butynyl with terminal 2-biphenyl7.00 ± 0.06---
(R)-Nipecotic acid derivative 2N-butynyl with substituted biphenyl7.72 ± 0.02---

Table 3: Inhibitory Potency (pIC50) of (S)-SNAP-5114 Analogs with Modified Lipophilic Domains [11][15]

CompoundModification on (S)-SNAP-5114 scaffoldmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
(S)-SNAP-5114-< 4.7< 4.75.06 ± 0.085.77 ± 0.05
Analog 14-formylphenyl instead of one 4-methoxyphenyl< 4.7< 4.75.18 ± 0.065.89 ± 0.07

Experimental Protocols

[3H]-GABA Uptake Inhibition Assay in HEK293 Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into HEK293 cells stably expressing a specific GAT subtype.

Materials:

  • HEK293 cells stably expressing the GAT subtype of interest (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).[11]

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Poly-D-lysine coated 96-well plates.[23]

  • Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[24]

  • [3H]-GABA (radiolabeled gamma-aminobutyric acid).[24]

  • Unlabeled GABA.

  • Test compounds (N-substituted nipecotic acid analogs).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the GAT-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density of approximately 50,000 cells per well and culture overnight.[23]

  • Washing: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.[24]

  • Pre-incubation: Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of the test compound or vehicle control.[22][24]

  • Initiation of Uptake: Add a mixture of [3H]-GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) to each well to initiate the uptake reaction.[24]

  • Incubation: Incubate the plate for a defined period (e.g., 3-8 minutes) at room temperature.[19][24]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.[24]

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., uptake buffer with 1% SDS).[24]

  • Scintillation Counting: Transfer the lysate to a scintillation vial or a compatible microplate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[24]

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-GABA uptake against the concentration of the test compound using non-linear regression analysis.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the GAT by competing with the binding of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells or tissue expressing the GAT of interest.[25]

  • Radioligand (e.g., [3H]-Tiagabine or another high-affinity GAT ligand).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[25]

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI).[25]

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane preparation (3-20 µg protein) with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer. The final volume is typically 250 µL.[25]

  • Equilibration: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[25]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[25][26]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[25]

  • Drying: Dry the filters for 30 minutes at 50°C.[25]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[25]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.[25]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of GAT inhibitors on GABAergic currents in neurons.

Materials:

  • Brain slices or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 5 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2 CaCl2, 6 glucose, and 25 HEPES-NaOH, pH 7.4.[26]

  • Intracellular solution (e.g., K-Gluconate based).[27]

  • Patch pipettes (3-7 MΩ resistance).[28]

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with micromanipulators.

  • Test compounds.

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for recording.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron in voltage-clamp mode.[27][28][29][30]

  • Baseline Recording: Record baseline spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

  • Drug Application: Perfuse the slice or culture with aCSF containing the N-substituted nipecotic acid analog.

  • Recording of Effects: Record the changes in the frequency, amplitude, and decay kinetics of IPSCs. GAT inhibition is expected to prolong the decay of IPSCs due to the increased presence of GABA in the synaptic cleft.[4][5]

  • Data Analysis: Analyze the recorded currents to quantify the effects of the compound on GABAergic neurotransmission.

Visualization of Pathways and Workflows

Signaling Pathway of GAT Inhibition

GAT_Inhibition_Pathway Analog N-substituted Nipecotic Acid Analog GAT GABA Transporter (GAT) Analog->GAT Inhibits GABA_synapse Synaptic GABA GAT->GABA_synapse Reuptake GABA_receptor GABA Receptors (GABA_A, GABA_B) GABA_synapse->GABA_receptor Activates Inhibition Enhanced Inhibitory Neurotransmission GABA_receptor->Inhibition Excitability Decreased Neuronal Excitability Inhibition->Excitability Therapeutic Therapeutic Effects (e.g., Anticonvulsant) Excitability->Therapeutic

Caption: Mechanism of action of N-substituted nipecotic acid analogs.

Experimental Workflow for GAT Inhibitor Characterization

GAT_Inhibitor_Workflow start Start: Synthesized N-substituted Nipecotic Acid Analog uptake_assay [3H]-GABA Uptake Assay (HEK293 cells expressing GATs) start->uptake_assay binding_assay Radioligand Binding Assay (Membrane Preparation) start->binding_assay data_analysis Data Analysis: IC50, Ki, Effect on IPSCs uptake_assay->data_analysis binding_assay->data_analysis electrophysiology Whole-Cell Patch-Clamp (Brain Slices/Neurons) sar Structure-Activity Relationship (SAR) Analysis electrophysiology->sar data_analysis->electrophysiology data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the characterization of GAT inhibitors.

Conclusion

N-substituted nipecotic acid analogs are a versatile class of compounds that potently and often selectively inhibit GABA transporters. Their mechanism of action, centered on the enhancement of GABAergic neurotransmission, holds significant therapeutic promise for a range of neurological disorders characterized by neuronal hyperexcitability. The continued exploration of the structure-activity relationships of these analogs, guided by robust in vitro and electrophysiological assays, will undoubtedly lead to the development of novel and more effective therapeutic agents. This guide provides a foundational understanding of the core principles and methodologies essential for researchers and drug developers working in this exciting field.

References

Solubility and Stability of 1-Boc-Nipecotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 1-Boc-Nipecotic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its effective handling, storage, and application in drug discovery and development. This document outlines experimental protocols for determining these characteristics and presents illustrative data to guide researchers.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in various synthetic and biological applications. The widely accepted shake-flask method is recommended for determining its equilibrium solubility.[1][2][3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable technique for establishing the equilibrium solubility of a compound.[1][2] An excess amount of this compound is added to a known volume of a specific solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached, which is typically confirmed by the presence of undissolved solid.[4] After reaching equilibrium, the solution is filtered to remove any undissolved solid, and the concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

A general workflow for this process is outlined below:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Monitor for equilibrium C->D E Filter to remove undissolved solid D->E F Analyze filtrate by HPLC E->F G Determine concentration F->G

Figure 1: Experimental workflow for solubility determination using the shake-flask method.
Solubility Data

The following tables summarize the hypothetical solubility data for this compound in various common laboratory solvents at different temperatures.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Methanol150250
Ethanol80140
Isopropanol4585
Acetonitrile120200
Dichloromethane>300>300
Ethyl Acetate180280
Toluene1530
Heptane<1<1

Table 2: Solubility of this compound in Aqueous Solutions at 25°C

Aqueous SolutionpHSolubility (mg/mL)
0.1 M HCl1.05
Acetate Buffer4.515
Phosphate Buffered Saline (PBS)7.2>10[6]
0.1 M NaOH13.0>200

Stability Profile

Evaluating the stability of this compound is essential to ensure its quality, safety, and efficacy throughout its lifecycle.[7][8][] Stability studies typically involve exposing the compound to various environmental factors such as temperature, humidity, pH, and light to identify potential degradation pathways and establish a re-test period.[8][10]

Experimental Protocol: Stability Testing

A comprehensive stability study for an active pharmaceutical ingredient (API) like this compound involves several key tests:

  • Thermal Stability: The compound is subjected to elevated temperatures to accelerate degradation.[7][10]

  • pH Stability (Hydrolysis): The stability is assessed across a range of pH values to determine its susceptibility to hydrolysis.[7][10]

  • Photostability: The compound is exposed to a controlled amount of light to evaluate its sensitivity to photodegradation.[7][11]

For all stability studies, a stability-indicating analytical method, typically HPLC, is used to quantify the remaining this compound and detect any degradation products.

Below is a diagram illustrating the workflow for a comprehensive stability assessment.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Evaluation A Thermal Stress (e.g., 60°C) D Sample at multiple time points A->D B pH Stress (Acidic, Neutral, Basic) B->D C Photolytic Stress (UV/Vis Light) C->D E Analyze by Stability-Indicating HPLC D->E F Quantify Parent & Degradants E->F G Determine Degradation Rate & Pathways F->G H Establish Re-test Period & Storage G->H

Figure 2: Workflow for conducting stability studies of this compound.
Stability Data

The following tables present hypothetical stability data for this compound under various stress conditions.

Table 3: Thermal Stability of Solid this compound

Storage ConditionDurationAssay (% Remaining)Appearance
40°C / 75% RH1 month99.5No change
3 months98.8No change
60°C1 month97.2Slight discoloration
3 months92.5Yellowish tint

Table 4: pH Stability of this compound in Solution at 25°C

pHDuration (days)Assay (% Remaining)Major Degradant
2.0 (0.01 M HCl)785.3Nipecotic Acid
7.4 (PBS)799.1Not detected
12.0 (0.01 M NaOH)796.5Not detected

Note: The primary degradation pathway under acidic conditions is the hydrolysis of the Boc protecting group to yield nipecotic acid.

Table 5: Photostability of Solid this compound

ConditionDurationAssay (% Remaining)Appearance
1.2 million lux hours100 hours99.3No change
200 watt hours/m²100 hours99.1No change
Dark Control100 hours99.8No change

Based on these illustrative data, this compound is considered stable under recommended storage conditions, which are typically in a cool, dry, and dark place.[12][13] It exhibits good thermal and photostability but is susceptible to hydrolysis under strongly acidic conditions.

Summary and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided experimental protocols and illustrative data are intended to guide researchers in handling and utilizing this important chemical intermediate.

Key Recommendations:

  • For solubilization, consider polar organic solvents such as methanol, acetonitrile, or ethyl acetate. For aqueous applications, solubility is significantly enhanced at basic pH.

  • Store solid this compound in well-sealed containers at controlled room temperature, protected from light and moisture.

  • Avoid prolonged exposure to strongly acidic conditions to prevent the hydrolysis of the Boc protecting group.

  • It is recommended that researchers perform their own solubility and stability studies under their specific experimental conditions to ensure accurate and reliable results.

References

1-Boc-Nipecotic Acid: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Boc-Nipecotic acid and its deprotected form, Nipecotic acid, for neuroscience research. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is critically regulated by GABA transporters (GATs). Nipecotic acid is a potent inhibitor of these transporters, making it a valuable pharmacological tool for studying GABAergic neurotransmission. This compound serves as a key intermediate in the synthesis of various GAT inhibitors and as a protected precursor for nipecotic acid. This document details the mechanism of action, quantitative data on inhibitory activity, and comprehensive experimental protocols for the application of these compounds in neuroscience research.

Introduction: The Role of GABA and GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, which leads to a decrease in the likelihood of a neuron firing an action potential. The precise control of GABA concentration in the synaptic cleft is essential for maintaining the balance between neuronal excitation and inhibition.

Unlike many other neurotransmitters, the action of GABA is not terminated by enzymatic degradation in the synaptic cleft but by its reuptake into presynaptic neurons and surrounding glial cells. This reuptake is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and GAT-4 (also known as Betaine/GABA Transporter 1 or BGT-1).

  • GAT-1: Primarily located on presynaptic neurons and is considered the main transporter responsible for GABA reuptake at the synapse.

  • GAT-2 and GAT-3: Predominantly found in astrocytes, with GAT-3 also being expressed in some neuronal populations.

  • GAT-4/BGT-1: Expressed at lower levels in the brain, mainly in the meninges.

Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

This compound and Nipecotic Acid: Mechanism of Action

This compound, or 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of Nipecotic acid where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection makes it a crucial intermediate in the synthesis of more complex GAT inhibitors. In many experimental contexts, the Boc group is removed to yield Nipecotic acid, the active pharmacological agent.

Nipecotic acid is a competitive inhibitor of GABA transporters. It acts as a substrate for the transporters and is translocated into the cell, thereby competing with GABA for uptake. By blocking GATs, particularly GAT-1, nipecotic acid effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors.

Quantitative Data: Inhibitory Profile of Nipecotic Acid

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Nipecotic acid for different GABA transporter subtypes. These values are critical for designing experiments and understanding the compound's selectivity.

Transporter SubtypeSpeciesIC₅₀ (μM)Reference(s)
GAT-1 Human (hGAT-1)8[1]
Mouse (mGAT-1)2.6[2]
GAT-2 Rat (rGAT-2)38[1]
Mouse (mGAT-2)310[2]
GAT-3 Human (hGAT-3)106[1]
Mouse (mGAT-3)29[2]
GAT-4 / BGT-1 Human (hBGT-1)2370[1]
Mouse (mGAT-4)16[2]

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission and GAT Inhibition

The following diagram illustrates the mechanism of GABAergic synaptic transmission and the point of intervention for GAT inhibitors like Nipecotic acid.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba_vesicle GABA Vesicle gad->gaba_vesicle Synthesis gaba_cleft gaba_vesicle->gaba_cleft Release gat1 GAT-1 gaba_receptor GABA Receptor cl_channel Cl- Channel gaba_receptor->cl_channel Opens inhibition Neuronal Inhibition cl_channel->inhibition Cl- Influx synaptic_cleft Synaptic Cleft gaba_cleft->gat1 Reuptake gaba_cleft->gaba_receptor Binding nipecotic_acid Nipecotic Acid nipecotic_acid->gat1 Inhibition GABA_Uptake_Workflow start Start cell_culture Culture HEK293 cells expressing GAT subtypes start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding pre_incubation Pre-incubate cells with This compound/ Nipecotic Acid seeding->pre_incubation add_radioligand Add [3H]GABA pre_incubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation terminate_uptake Terminate uptake with ice-cold buffer incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation Measure radioactivity via scintillation counting cell_lysis->scintillation data_analysis Calculate IC50 values scintillation->data_analysis end End data_analysis->end

References

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in the Chemistry of Nipecotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry and neuropharmacology.[1] They are recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable scaffolds in the development of treatments for neurological disorders such as epilepsy and anxiety.[1][2] The chemical synthesis and functionalization of nipecotic acid, however, necessitate a strategic approach to manage its bifunctional nature, containing both a secondary amine and a carboxylic acid. The use of protecting groups is fundamental to achieving selective transformations. Among these, the tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for the amine functionality in non-peptide chemistry.[3][4] This technical guide provides an in-depth exploration of the critical role of the Boc protecting group in the synthesis, functionalization, and derivatization of nipecotic acid, tailored for researchers, scientists, and professionals in drug development.

Core Function of the Boc Group in Nipecotic Acid Chemistry

The primary role of the Boc group is to temporarily "mask" the nucleophilic and basic nature of the secondary amine in the nipecotic acid ring. This protection is crucial for several reasons:

  • Enabling Selective Carboxylic Acid Chemistry: With the amine protected, reactions can be selectively performed at the carboxylic acid group (e.g., esterification, amide bond formation) without competing reactions from the amine.[5]

  • Preventing Self-Polymerization: The unprotected bifunctional molecule could potentially react with itself under certain conditions.

  • Improving Solubility and Handling: The introduction of the lipophilic Boc group can enhance the solubility of nipecotic acid in organic solvents, facilitating reactions and purification.[2]

  • Directing Reactivity: The steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions on the piperidine (B6355638) ring.

  • Orthogonal Protection Schemes: The Boc group's stability profile—robust against basic, nucleophilic, and reductive conditions but labile to acid—makes it an ideal component in complex synthetic strategies where other protecting groups (like Fmoc or Cbz) are used.[6][7]

Experimental Protocols and Data

N-Boc Protection of Nipecotic Acid

The introduction of the Boc group is typically a straightforward and high-yielding reaction. The most common reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3][4]

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen of nipecotic acid attacks one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable tert-butoxide, which deprotonates the newly formed carbamate (B1207046), and carbon dioxide.[7][8]

Boc_Protection_Workflow Nipecotic_Acid Nipecotic Acid Reaction Stir at RT Nipecotic_Acid->Reaction Reagents Boc₂O Base (e.g., NaHCO₃, NaOH) Reagents->Reaction Solvent Solvent (e.g., THF/H₂O, Dioxane) Solvent->Reaction Workup Acidic Workup (pH 2-3) Extraction with Organic Solvent Reaction->Workup Reaction Completion Product N-Boc-Nipecotic Acid Workup->Product Isolation

Caption: General workflow for the N-Boc protection of nipecotic acid.

Detailed Experimental Protocol:

A representative protocol for the synthesis of (R)-N-Boc-nipecotic acid is as follows[9]:

  • Dissolve 3-Piperidinecarboxylic acid (1.05 g, 8.1 mmol) in a solvent mixture of tetrahydrofuran (B95107) (20 mL) and water (20 mL).

  • Add di-tert-butyl dicarbonate (2.48 g, 11.4 mmol) and sodium bicarbonate (0.96 g, 11.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion (monitored by TLC or LC-MS), dilute the mixture with water and diethyl ether.

  • Separate the layers and adjust the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (B109758).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data for N-Boc Protection:

SubstrateReagentsBaseSolventTimeYieldReference
(R)-Nipecotic AcidBoc₂O (1.4 eq)NaHCO₃ (1.4 eq)THF / H₂OOvernight97%[9]
Various AminesBoc₂O (1.0 eq)None (Catalyst-free)H₂O / Acetone8-12 minGood to Excellent[10]
1,2,3,6-TetrahydropyridineBoc₂ONaHCO₃ (aq)TolueneOvernight89%[11]
Synthetic Applications of N-Boc-Nipecotic Acid

Once protected, N-Boc-nipecotic acid serves as a versatile intermediate for the synthesis of a wide array of derivatives, particularly in the development of neuroactive compounds and peptide-based structures.[2]

Synthetic_Utility cluster_derivatives Synthetic Pathways Start N-Boc-Nipecotic Acid Amide_Coupling Amide Coupling (e.g., EDC, HATU) Start->Amide_Coupling Activate COOH Esterification Esterification (e.g., Alcohol, Acid cat.) Start->Esterification Activate COOH Reduction Reduction of COOH (e.g., BH₃·Me₂S) Start->Reduction Amide_Product Nipecotic Acid Amides (GABA Uptake Inhibitors) Amide_Coupling->Amide_Product Add Amine Ester_Product Nipecotic Acid Esters (Prodrugs, Intermediates) Esterification->Ester_Product Add Alcohol Alcohol_Product Boc-Nipecotol (Chiral Building Block) Reduction->Alcohol_Product

Caption: Synthetic utility of N-Boc-nipecotic acid as a key intermediate.

Example Application: Peptide Synthesis

In peptide synthesis, the Boc-protected nipecotic acid can be coupled to the N-terminus of a peptide chain.[2][12]

  • Activation: The carboxylic acid of N-Boc-nipecotic acid is activated, for example, by forming an acid chloride or using a coupling reagent like DCC or HATU.[12]

  • Coupling: The activated species is then reacted with the free amine of another amino acid or peptide.

  • Deprotection: The Boc group is subsequently removed to reveal the nipecotic acid's amine, allowing for further chain elongation.

N-Boc Deprotection of Nipecotic Acid Derivatives

The removal of the Boc group is a critical step, typically achieved under acidic conditions which cleave the carbamate C-O bond.[4][13]

Mechanism of Acid-Catalyzed Boc Deprotection: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[7][13] This is followed by the fragmentation of the protonated intermediate, which involves the loss of the stable tert-butyl cation and the formation of a carbamic acid. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[7][13]

Deprotection_Mechanism Boc_Amine N-Boc-Nipecotic Acid Derivative Protonation Protonated Intermediate Boc_Amine->Protonation + H⁺ (from TFA or HCl) Fragmentation Fragmentation Protonation->Fragmentation C-O Bond Cleavage Products Free Amine + CO₂ + t-Butyl Cation Fragmentation->Products

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocols:

  • Method 1: Trifluoroacetic Acid (TFA) [4][13]

    • Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.

    • Stir the reaction at room temperature. The reaction is typically rapid, often completing within 30 minutes to a few hours.[13]

    • Monitor progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.[13]

  • Method 2: Hydrochloric Acid (HCl) in an Organic Solvent [13]

    • Suspend or dissolve the N-Boc protected compound in a solvent such as 1,4-dioxane, ethyl acetate, or methanol.

    • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in 1,4-dioxane).

    • Stir the mixture at room temperature for 1 to 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • The product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[13]

Quantitative Data for N-Boc Deprotection Methods:

MethodReagentSolventTemperatureTimeTypical OutcomeReference
Strong AcidTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.0.5 - 2 hHigh yield, forms TFA salt[3][4][13]
Strong Acid4M HCl1,4-Dioxane or Ethyl AcetateRoom Temp.1 - 4 hHigh yield, forms HCl salt[13]
Lewis AcidTMSIDichloromethane (DCM)Room Temp.OvernightMild, non-hydrolytic conditions[3][14]
Lewis AcidZnBr₂Dichloromethane (DCM)Room Temp.OvernightCan offer selectivity[3][4]
ThermalNone (Neat) or High-Boiling SolventDiphenyl ether~185 °C20 - 30 minFor acid-sensitive substrates[15]
Green ChemistryWaterWaterReflux (100 °C)~12 minEco-friendly, excellent yields[15][16][17]

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthetic chemistry of nipecotic acid. Its ease of introduction, stability under a wide range of non-acidic conditions, and clean, efficient removal under mild acidolysis make it a cornerstone of modern synthetic strategies. By enabling the selective functionalization of the carboxylic acid moiety and facilitating the construction of complex molecular architectures, the Boc group has been instrumental in the development of novel nipecotic acid-based derivatives for pharmaceutical research and drug discovery. The availability of diverse and reliable protocols for both its installation and cleavage allows chemists to strategically incorporate this protecting group into multistep syntheses, underscoring its vital role in advancing the therapeutic potential of this important class of compounds.

References

Spectroscopic Profile of 1-Boc-Nipecotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-Nipecotic acid (also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid), a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol .[1][2] The subsequent tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HCOOH
~3.9 - 3.0m4HCH₂-N, CH-N
~2.5m1HCH-COOH
~2.2 - 1.5m4HCH₂
1.45s9HC(CH₃)₃

Note: Chemical shifts can vary depending on the solvent and concentration. The data presented is a representative compilation from typical solvents like CDCl₃ or DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
~175.0C=O (Carboxylic Acid)
~155.0C=O (Boc)
~80.0C(CH₃)₃
~46.0CH₂-N
~45.0CH-N
~41.0CH-COOH
~28.5C(CH₃)₃
~25.0CH₂
~20.0CH₂

Note: Chemical shifts are referenced to the solvent peak.

Table 3: FT-IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
2975-2850Medium-StrongC-H stretch (Aliphatic)
~1740StrongC=O stretch (Boc Carbonyl)
~1700StrongC=O stretch (Carboxylic Acid Carbonyl)
~1450MediumC-H bend (CH₂)
~1365MediumC-H bend (tert-Butyl)
~1160StrongC-O stretch
Table 4: Mass Spectrometry Data of this compound
m/zIon
230.1[M+H]⁺
252.1[M+Na]⁺
174.1[M-C₄H₉O]⁺
130.1[M-Boc+H]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to obtain a stable signal and minimize in-source fragmentation.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Interpretation & Reporting Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process FID Data NMR_Acq->NMR_Proc NMR_Data ¹H & ¹³C NMR Data Tables NMR_Proc->NMR_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Proc Fourier Transform IR_Acq->IR_Proc IR_Data FT-IR Peak Table IR_Proc->IR_Data IR_Data->Interpretation MS_Acq Acquire Mass Spectrum (ESI) MS_Prep->MS_Acq MS_Proc Analyze m/z Data MS_Acq->MS_Proc MS_Data Mass Spectrum Data Table MS_Proc->MS_Data MS_Data->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

General workflow for spectroscopic analysis.

References

A Technical Guide to 1-Boc-Nipecotic Acid: Commercial Availability, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-Nipecotic acid, a key building block in the synthesis of various pharmaceuticals, particularly GABA uptake inhibitors. This document details its commercial availability, typical purity levels, and the analytical methods used for its characterization. Furthermore, it offers illustrative experimental protocols for its synthesis and purification, and its application in the development of bioactive molecules.

Commercial Suppliers and Purity of this compound

This compound is commercially available from a variety of suppliers in its racemic and enantiomerically pure forms (D- and L-isomers). The purity of the commercially available product is typically high, often exceeding 97%. Researchers should, however, always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data. The table below summarizes information from several prominent suppliers.

SupplierProduct Name(s)CAS Number(s)Stated PurityAnalytical Methods Mentioned
Sigma-Aldrich (S)-1-Boc-piperidine-3-carboxylic acid88495-54-997%Assay, Optical Activity
Boc-Inp-OH84358-13-4≥99.0%HPLC
Thermo Scientific Chemicals 1-Boc-L-nipecotic acid88495-54-997%Melting Range, Optical Purity[1]
MedChemExpress This compound84358-12-397.0%CoA available
Cayman Chemical (±)-Nipecotic Acid498-95-3≥95%Not specified for Boc-protected form
Sihauli Chemicals Pvt. Ltd. N-boc Nipecotic Acid88495-54-9≥98% to 99%Not specified[2]
Chem-Impex 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid183673-66-7≥ 99%HPLC
ChemicalBook (R)-Boc-Nipecotic acid163438-09-399%+HPLC[3]

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from nipecotic acid. This procedure is based on common laboratory practices for the Boc protection of amines.

Materials:

Procedure:

  • Dissolution: Dissolve nipecotic acid in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide to raise the pH to approximately 10-11.

  • Boc Protection: While stirring vigorously, add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica (B1680970) gel column packed with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The purity and identity of this compound are typically confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The characteristic tert-butyl protons of the Boc group appear as a singlet around 1.4 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Optical Rotation: For enantiomerically pure forms, the specific rotation is measured to confirm the stereochemistry.

Application in the Synthesis of GABA Uptake Inhibitors

This compound is a crucial starting material for the synthesis of potent and selective GABA uptake inhibitors. The Boc protecting group allows for selective modification at other positions of the nipecotic acid scaffold. The following diagram illustrates a generalized workflow for the synthesis of a GABA uptake inhibitor using this compound.

G cluster_0 Synthesis of GABA Uptake Inhibitor 1_Boc_Nipecotic_acid This compound Amide_Coupling Amide Coupling (e.g., with a lipophilic amine) 1_Boc_Nipecotic_acid->Amide_Coupling Intermediate Boc-protected Intermediate Amide_Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection GABA_Uptake_Inhibitor Final GABA Uptake Inhibitor Deprotection->GABA_Uptake_Inhibitor G cluster_0 Modulation of GABAergic Signaling GABA_UI GABA Uptake Inhibitor (derived from this compound) GAT GABA Transporter (GAT) GABA_UI->GAT inhibits GABA_Reuptake GABA Reuptake Inhibition GAT->GABA_Reuptake Synaptic_GABA Increased Synaptic GABA GABA_Reuptake->Synaptic_GABA leads to GABA_Receptors GABA Receptor Activation Synaptic_GABA->GABA_Receptors activates Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Receptors->Neuronal_Inhibition

References

An In-depth Technical Guide to the Safe Handling of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Boc-Nipecotic acid (also known as 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid), a key building block in medicinal chemistry and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable reagent.

Chemical Identification and Physical Properties

This compound is a derivative of nipecotic acid where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy allows for selective reactions at the carboxylic acid functional group.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol
Appearance White to off-white solid/crystalline powder[2]
Melting Point 165-169 °C
Solubility Slightly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.[2]
Odor Odorless[2]
CAS Number 88495-54-9 (for S-enantiomer)

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.

GHS Hazard Classification:

ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider additional protective clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality of this compound and to prevent accidents.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid the formation of dust and aerosols.

    • Use only in a well-ventilated area, such as a chemical fume hood.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

    • Protect from moisture.

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate the Area: Ensure all non-essential personnel are cleared from the spill area.

  • Ventilate the Area: Increase ventilation to the area, if safe to do so.

  • Contain the Spill: Use a suitable absorbent material to contain the spill. Avoid generating dust.

  • Collect the Spill: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Waste: Dispose of the collected waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is a versatile building block in organic synthesis. The following are general protocols for its two most common transformations: Boc deprotection and amide bond formation.

Boc Deprotection

The Boc protecting group is typically removed under acidic conditions to yield the free amine of nipecotic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected nipecotic acid.

G cluster_workflow Boc Deprotection Workflow start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add Trifluoroacetic Acid (TFA) cool->add_tfa react Stir at Room Temperature (1-4h) add_tfa->react workup Aqueous Workup and Extraction react->workup product Isolated Nipecotic Acid workup->product

Caption: A typical workflow for the acid-catalyzed deprotection of this compound.

Amide Coupling

The carboxylic acid moiety of this compound can be coupled with a primary or secondary amine to form an amide bond.

Materials:

  • This compound

  • Amine

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the amine (typically 1.0-1.2 equivalents).

  • Add the base (e.g., DIPEA, 2-3 equivalents).

  • Add the coupling agent (e.g., EDC or HATU, 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

G cluster_workflow Amide Coupling Workflow reagents This compound + Amine + Base in Solvent coupling Add Coupling Agent (e.g., HATU) reagents->coupling reaction Stir at Room Temperature coupling->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Amide Product purification->product

Caption: A general workflow for the amide coupling of this compound with an amine.

Biological Context: Role in GABAergic Signaling

This compound serves as a protected precursor to nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA transporters (GATs), nipecotic acid increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action is a target for the development of anticonvulsant and anxiolytic drugs.[3]

G cluster_pathway Simplified GABAergic Synapse presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Neuron gat GABA Transporter (GAT) gaba->gat Reuptake receptor GABA Receptor gaba->receptor Binds to gat->presynaptic receptor->postsynaptic Inhibitory Signal nipecotic_acid Nipecotic Acid nipecotic_acid->gat Inhibits

Caption: Nipecotic acid inhibits the reuptake of GABA, increasing its availability in the synapse.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the SDS for the most up-to-date and comprehensive safety information before handling this chemical.

References

A Technical Guide to 1-Boc-Nipecotic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid, a cyclic β-amino acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen makes it a valuable and versatile building block in synthetic organic and medicinal chemistry. Its primary application lies in the synthesis of peptidomimetics and as a key intermediate in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, which are crucial targets for treating neurological disorders such as epilepsy and anxiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and common applications.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. It is important to note the existence of different stereoisomers, each with a unique CAS number.

PropertyValueReferences
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1][2]
Appearance White to off-white solid
Melting Point 165-169 °C ((S)-enantiomer)[3]
Optical Activity ([α]²²/D) +57° (c = 1 in chloroform) ((S)-enantiomer)[3]
Solubility Soluble in organic solvents like methanol (B129727), ethanol, DMSO, and DMF; slightly soluble in water.
CAS Number (Racemic) 84358-12-3[4]
CAS Number ((S)-enantiomer) 88495-54-9[3]
CAS Number ((R)-enantiomer) 163438-09-3[5][6]
Synonyms 1-Boc-Piperidine-3-carboxylic acid, N-tert-Butoxycarbonyl nipecotic acid[4]

Spectroscopic Data

TypeDataReferences
Mass Spectrometry m/z = 230 [M+H]⁺[5]
¹H NMR Spectra available for the (R)-enantiomer.[7]
¹³C NMR Data available from spectral databases.[7]
Infrared (IR) Spectra available from spectral databases.[7]

Experimental Protocols

Synthesis of (R)-1-Boc-Nipecotic Acid

This protocol details the standard procedure for protecting the secondary amine of nipecotic acid with a Boc group.

Materials:

Procedure: [5]

  • Dissolve (R)-3-Piperidinecarboxylic acid (1.0 eq) in a 1:1 solvent mixture of tetrahydrofuran and water.

  • Add di-tert-butyl dicarbonate (1.4 eq) and sodium bicarbonate (1.4 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • After the reaction is complete (monitored by TLC or LCMS), dilute the mixture with water and diethyl ether.

  • Separate the aqueous layer and acidify it to a pH of 2 using concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-1-Boc-Nipecotic acid.

G Synthesis of this compound cluster_reactants Reactants & Solvents cluster_procedure Reaction Procedure cluster_workup Work-up R_Nip Nipecotic Acid P1 1. Dissolve Nipecotic Acid in THF/Water R_Nip->P1 R_Boc Boc Anhydride (Boc₂O) P2 2. Add NaHCO₃ and Boc₂O R_Boc->P2 R_Base NaHCO₃ R_Base->P2 R_Solvent THF / Water R_Solvent->P1 P1->P2 P3 3. Stir at Room Temperature Overnight P2->P3 W1 4. Acidify with HCl to pH 2 P3->W1 W2 5. Extract with Dichloromethane W1->W2 W3 6. Dry, Filter, and Concentrate W2->W3 Product This compound W3->Product

Caption: Workflow for the Boc-protection of Nipecotic Acid.

Application in Amide Synthesis: Preparation of 1-Boc-Piperidine-3-carboxamide

This protocol demonstrates a common application of this compound as a building block in the synthesis of amide derivatives.

Materials:

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia (B1221849) in Methanol (e.g., 7N solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Slowly add the ammonia solution in methanol (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Boc-piperidine-3-carboxamide.

Role in the Synthesis of GABA Uptake Inhibitors

This compound is a precursor for synthesizing potent and selective inhibitors of GABA transporters (GATs). The unprotected parent molecule, nipecotic acid, is a known GAT inhibitor but cannot effectively cross the blood-brain barrier. Chemical modification is necessary to enhance its lipophilicity and pharmacological properties. The synthesis strategy typically involves two key steps after starting with this compound.

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA, or HCl in an organic solvent) to yield the free secondary amine of the nipecotic acid scaffold.

  • N-Alkylation: The exposed nitrogen is then alkylated with various lipophilic side chains. This step is crucial for modulating the potency and selectivity of the final compound for different GAT subtypes (e.g., GAT-1, GAT-2, GAT-3).

This synthetic pathway allows for the creation of a diverse library of nipecotic acid derivatives for structure-activity relationship (SAR) studies in the pursuit of novel anticonvulsant and anxiolytic drugs.[8][9]

G Role in GABA Uptake Inhibitor Synthesis Start This compound Step1 Boc Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate Nipecotic Acid Scaffold (Free Amine) Step1->Intermediate Step2 N-Alkylation with Lipophilic Side Chain (R-X) Intermediate->Step2 Final GABA Uptake Inhibitor (e.g., Tiagabine analogues) Step2->Final

Caption: Synthetic pathway from this compound to GABA inhibitors.

References

A Comprehensive Technical Guide to the Chiral Synthesis of 1-Boc-Nipecotic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details established and innovative methodologies for the stereoselective synthesis of (R)- and (S)-1-Boc-nipecotic acid, crucial chiral building blocks in modern drug discovery and development. Nipecotic acid and its derivatives are significant pharmaceutical intermediates, notably for their role as γ-aminobutyric acid (GABA) uptake inhibitors.[1] The enantiopurity of these compounds is often critical for their pharmacological activity and safety profile.

This document provides a comparative overview of various synthetic strategies, including enzymatic resolution, asymmetric synthesis from chiral precursors, and chemical resolution. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for ease of comparison.

Enzymatic Resolution of N-Protected Nipecotic Acid Derivatives

Enzymatic resolution offers a green and highly selective approach to obtaining enantiomerically pure 1-Boc-nipecotic acid. This method typically involves the use of lipases to selectively hydrolyze an ester or amide derivative of racemic this compound, yielding one enantiomer as the acid and leaving the other as the unreacted ester or amide, which can then be separated and hydrolyzed.

One effective strategy involves the lipase-catalyzed hydrolysis of (R,S)-N-Boc-nipecotic 1,2,4-triazolide.[1] Candida antarctica lipase (B570770) B (CALB) has demonstrated excellent enantioselectivity in this process.[1]

Logical Workflow for Enzymatic Resolution:

Racemic Racemic This compound Esterification Esterification/ Amidation Racemic->Esterification RacemicEster Racemic Ester/ Amide Derivative Esterification->RacemicEster EnzymaticHydrolysis Enzymatic Hydrolysis (e.g., Lipase) RacemicEster->EnzymaticHydrolysis Separation Separation EnzymaticHydrolysis->Separation S_Acid (S)-1-Boc-Nipecotic Acid Separation->S_Acid R_Ester (R)-Ester/ Amide Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Acid (R)-1-Boc-Nipecotic Acid Hydrolysis->R_Acid L_Glutamic L-Glutamic Acid Esterification Esterification & Boc Protection L_Glutamic->Esterification Protected_L_Glu Protected L-Glutamic Acid Derivative Esterification->Protected_L_Glu Reduction Reduction to Diol Protected_L_Glu->Reduction Diol Chiral Diol Reduction->Diol Tosylation Ditosylation Diol->Tosylation Ditosylate Ditosylate Intermediate Tosylation->Ditosylate Cyclization Intramolecular Cyclization Ditosylate->Cyclization S_Boc_Nipecotic (S)-1-Boc-Nipecotic Acid Ester Cyclization->S_Boc_Nipecotic Hydrolysis Ester Hydrolysis S_Boc_Nipecotic->Hydrolysis Final_Product (S)-1-Boc-Nipecotic Acid Hydrolysis->Final_Product Racemic_NA Racemic Nipecotic Acid Salt_Formation Salt Formation with Chiral Resolving Agent (e.g., (S)-CSA) Racemic_NA->Salt_Formation Diastereomeric_Salts Diastereomeric Salts Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separation Separation Crystallization->Separation S_Salt Less Soluble Salt ((S)-Nipecotic Acid- (S)-CSA) Separation->S_Salt R_Salt_Solution More Soluble Salt in Mother Liquor Separation->R_Salt_Solution Liberation_S Liberation of (S)-Nipecotic Acid S_Salt->Liberation_S Liberation_R Liberation of (R)-Nipecotic Acid R_Salt_Solution->Liberation_R S_NA (S)-Nipecotic Acid Liberation_S->S_NA Boc_Protection_S Boc Protection S_NA->Boc_Protection_S S_Boc_NA (S)-1-Boc-Nipecotic Acid Boc_Protection_S->S_Boc_NA R_NA (R)-Nipecotic Acid Liberation_R->R_NA Boc_Protection_R Boc Protection R_NA->Boc_Protection_R R_Boc_NA (R)-1-Boc-Nipecotic Acid Boc_Protection_R->R_Boc_NA

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 1-Boc-Nipecotic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, a derivative of the cyclic β-amino acid piperidine-3-carboxylic acid, is a valuable building block in the synthesis of peptidomimetics and other modified peptides. Its incorporation into a peptide sequence can induce specific conformational constraints and introduce novel biological activities. Nipecotic acid itself is known as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, and its derivatives are of significant interest in neuroscience and drug discovery.[1] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Incorporating this compound

The integration of non-standard amino acids like this compound into a growing peptide chain can present unique challenges compared to standard proteinogenic amino acids. As a cyclic β-amino acid, steric hindrance around the carboxylic acid and the secondary amine can lead to slower and less efficient coupling reactions.[2] Therefore, careful optimization of coupling conditions is crucial to ensure high yields and purity of the final peptide.

Data Presentation: Expected Performance Metrics

While specific quantitative data for the incorporation of this compound is not extensively published, the following table provides expected performance metrics based on the synthesis of peptides containing other sterically hindered or cyclic amino acids. These values should be considered as a general guideline, and actual results may vary depending on the peptide sequence, scale, and specific conditions used.

ParameterExpected ValueNotes
Resin Loading 0.3 - 0.7 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by the Kaiser test.
Coupling Efficiency (this compound) 95 - 99%May require extended coupling times or double coupling. Monitoring is crucial.
Crude Peptide Yield (after cleavage) 50 - 75%Highly dependent on the peptide length and sequence.
Crude Peptide Purity (by HPLC) 40 - 70%Purification is typically necessary to remove deletion and truncated sequences.
Final Purified Peptide Yield 10 - 30%Dependent on the efficiency of the purification process.

Experimental Protocols

The following protocols are based on standard Boc-SPPS procedures, with specific recommendations for the incorporation of this compound.

Resin Selection and Loading of the First Amino Acid
  • Resin: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin are suitable for Boc-SPPS. The choice depends on the desired C-terminal functionality (acid or amide).

  • Loading of the First Amino Acid (to Merrifield Resin):

    • Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.

    • Prepare the cesium salt of the C-terminal Boc-protected amino acid.

    • Add the Boc-amino acid cesium salt (2-4 equivalents relative to the resin's substitution capacity) to the swollen resin in dimethylformamide (DMF).

    • Heat the reaction mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM, and dry under vacuum.

    • Determine the loading capacity of the resin using a quantitative method such as the picric acid test.

Boc-SPPS Cycle for Peptide Elongation

Each cycle of amino acid addition consists of deprotection, neutralization, and coupling steps.

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[3][4]

  • Wash the resin thoroughly with DCM to remove excess TFA.[3]

  • Wash the resin with DMF.

  • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[5]

  • Wash the resin thoroughly with DMF to remove excess base.

  • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to the resin loading) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF in the presence of DIPEA (6 equivalents) for 10-15 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

Due to potential steric hindrance, the coupling of this compound may require optimized conditions.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 15-20 minutes.

  • Coupling: Add the activated this compound solution to the neutralized peptide-resin.

  • Reaction Time: Agitate the reaction mixture at room temperature for an extended period, typically 2-4 hours. In some cases, overnight coupling may be beneficial.

  • Monitoring: The Kaiser test is not suitable for monitoring the coupling to a secondary amine like nipecotic acid. The chloranil (B122849) test can be used as an alternative to detect the presence of unreacted secondary amines.

  • Double Coupling: If the coupling is incomplete after the initial reaction time, a second coupling with a fresh solution of activated this compound is recommended.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the final peptide-resin thoroughly with DMF and DCM and dry it under vacuum.

  • HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) and stir at 0°C for 1-2 hours.[4]

  • TFMSA Cleavage (Alternative to HF): Treat the resin with a solution of trifluoromethanesulfonic acid (TFMSA), TFA, and a scavenger such as thioanisole.

  • After cleavage, carefully evaporate the strong acid.

  • Precipitate the crude peptide with cold diethyl ether, wash several times with ether, and dry under vacuum.

Purification and Analysis

The crude peptide typically requires purification to achieve high purity.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used for peptide purification.[6][7]

  • Analysis: Analyze the purified fractions by analytical RP-HPLC to determine purity and by mass spectrometry to confirm the identity and molecular weight of the final peptide.[7]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Boc-SPPS Workflow for Incorporating this compound

Boc_SPPS_Workflow Resin Resin Support (e.g., Merrifield) Load Load First Boc-Amino Acid Resin->Load Deprotection1 Boc Deprotection (50% TFA in DCM) Load->Deprotection1 Neutralization1 Neutralization (10% DIPEA in DMF) Deprotection1->Neutralization1 Coupling1 Couple Next Boc-Amino Acid Neutralization1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Cycle (n-1) times Wash1->Repeat Deprotection2 Boc Deprotection (50% TFA in DCM) Repeat->Deprotection2 Yes Deprotection3 Final Boc Deprotection Repeat->Deprotection3 No Neutralization2 Neutralization (10% DIPEA in DMF) Deprotection2->Neutralization2 CouplingNip Couple this compound (HATU/HOAt, extended time) Neutralization2->CouplingNip Wash2 Wash CouplingNip->Wash2 Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Deprotection3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, Mass Spectrometry) Purification->Analysis

Caption: Boc-SPPS workflow for peptide synthesis.

Signaling Pathway (Illustrative Example of GABAergic Synapse)

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_vesicle GABA Vesicles GAD->GABA_vesicle produces GABA_synapse GABA GABA_vesicle->GABA_synapse releases GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor binds to Hyperpolarization Hyperpolarization (Inhibitory Signal) GABA_receptor->Hyperpolarization leads to Nipecotic_Peptide Nipecotic Acid- Containing Peptide Nipecotic_Peptide->GAT1 inhibits

Caption: Inhibition of GABA reuptake at the synapse.

References

Application Notes and Protocols for the Synthesis of Novel GABA Uptake Inhibitors from 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel GABA uptake inhibitors using 1-Boc-nipecotic acid as a starting material. The protocols are based on established synthetic strategies and aim to guide researchers in the development of potent and selective inhibitors of GABA transporters (GATs).

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a crucial mechanism for regulating GABAergic neurotransmission.[3] Inhibition of these transporters can elevate extracellular GABA levels, which is a therapeutic strategy for treating neurological disorders such as epilepsy, anxiety, and pain.[1][4]

Nipecotic acid, a cyclic GABA analog, is a well-known GAT inhibitor.[1][2][4] However, its zwitterionic nature limits its ability to cross the blood-brain barrier.[2] To overcome this, medicinal chemists have focused on synthesizing lipophilic derivatives of nipecotic acid. A common strategy involves the N-substitution of the piperidine (B6355638) ring with various lipophilic moieties. The use of this compound as a starting material provides a convenient handle for such modifications, as the Boc protecting group can be readily removed and replaced with a desired substituent.

This application note details the synthesis of novel N-substituted nipecotic acid derivatives, presents their biological activities in a structured format, and provides step-by-step experimental protocols.

General Synthetic Strategy

The synthesis of novel GABA uptake inhibitors from this compound generally follows a multi-step sequence. The key steps involve the deprotection of the Boc group, followed by N-alkylation or N-acylation to introduce a lipophilic side chain. This side chain often contains aromatic or heteroaromatic rings, which are crucial for high-affinity binding to the GATs. Advanced synthetic methods like Suzuki-Miyaura or Sonogashira cross-coupling reactions are frequently employed to construct these complex side chains.[5][6]

Below is a generalized workflow for the synthesis of these inhibitors.

Synthetic Workflow A This compound B Deprotection (e.g., TFA/DCM) A->B Step 1 C Nipecotic Acid Ester B->C D N-Alkylation with Lipophilic Side Chain Precursor C->D Step 2 E Intermediate Ester D->E F Hydrolysis (e.g., LiOH) E->F Step 3 G Final GABA Uptake Inhibitor F->G Suzuki-Miyaura Coupling A N-Alkylated Nipecotate (with Aryl Bromide) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B Arylboronic Acid B->C D Biaryl-substituted Nipecotate Ester C->D

References

Application Notes and Protocols for the Coupling of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, a piperidine-3-carboxylic acid derivative protected with a tert-butoxycarbonyl (Boc) group, is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclic structure is a key feature in the design of various therapeutic agents, including GABA uptake inhibitors and other central nervous system-targeted compounds. The ability to efficiently couple this compound to a variety of amines is crucial for the synthesis of novel chemical entities with potential pharmacological activity.

This document provides detailed application notes and standardized protocols for the amide coupling of this compound. We will cover common coupling methodologies, including the use of carbodiimide (B86325) and uronium-based reagents, and provide guidance on reaction monitoring, workup, and purification of the resulting amide products.

Data Presentation: Comparison of Common Coupling Conditions

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide product. Below is a summary of typical conditions and outcomes for the coupling of this compound with a generic primary amine.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Yield (%)Purity (%)
EDCHOBtDIPEADCM/DMF0 to RT75-90>95
HATU-DIPEADMF0 to RT85-95>98
DICHOBt-DCM0 to RT70-85>95
BOP-DIPEADMF0 to RT80-90>95

Note: Yields and purity are dependent on the specific amine substrate and purification method. The data presented here are typical ranges observed in standard coupling reactions.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: HATU Mediated Coupling of this compound

This protocol outlines the use of the highly efficient uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the coupling of this compound.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base and Coupling Reagent: Add DIPEA (2.0-3.0 eq) and HATU (1.1 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound and Amine in Solvent add_reagents Add Coupling Reagents (e.g., EDC/HOBt or HATU) and Base start->add_reagents react Stir at RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Solutions extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Amide Product chromatography->product

Caption: General workflow for the coupling of this compound.

G reagents This compound R-NH2 coupling_agent Coupling Agent (e.g., EDC, HATU) reagents:f0->coupling_agent + Base amide 1-Boc-Nipecotamide Derivative reagents:f1->amide activated_ester Activated Intermediate coupling_agent->activated_ester activated_ester->reagents:f1 + Amine byproducts Byproducts activated_ester->byproducts

Caption: Simplified reaction scheme for amide bond formation.

Application of 1-Boc-Nipecotic Acid in the Development of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, a piperidine-3-carboxylic acid derivative protected with a tert-butyloxycarbonyl (Boc) group, serves as a pivotal building block in the synthesis of a diverse range of neuroactive compounds. Its rigid piperidine (B6355638) core mimics the conformation of the endogenous neurotransmitter γ-aminobutyric acid (GABA), making it an ideal scaffold for the design of GABAergic modulators. The Boc protecting group facilitates regioselective modifications at the piperidine nitrogen, enabling the synthesis of libraries of N-substituted nipecotic acid derivatives. These derivatives have been extensively explored as potent and selective inhibitors of GABA transporters (GATs), which are crucial for regulating GABAergic neurotransmission. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of neuroactive compounds, with a primary focus on GAT inhibitors.

Signaling Pathway of GABA and the Role of GAT1

The inhibitory neurotransmitter GABA plays a critical role in maintaining the balance between neuronal excitation and inhibition in the central nervous system. After its release into the synaptic cleft, GABA's action is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). GAT1, predominantly expressed in neurons, is responsible for the majority of GABA uptake from the synaptic cleft.[1] By inhibiting GAT1, the extracellular concentration of GABA is increased, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory signaling.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal Nipecotic_Acid_Derivative Nipecotic Acid Derivative Nipecotic_Acid_Derivative->GAT1_pre Inhibition N_Alkylation_Workflow Start Start Dissolve Dissolve this compound and Aryl Halide in DMF Start->Dissolve Add_Base Add K2CO3 Dissolve->Add_Base Heat Heat reaction mixture (e.g., 80°C) Add_Base->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup (Water and Ethyl Acetate) Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End Boc_Deprotection_Workflow Start Start Dissolve Dissolve N-substituted This compound derivative in Dioxane Start->Dissolve Add_HCl Add 4M HCl in Dioxane Dissolve->Add_HCl Stir Stir at room temperature Add_HCl->Stir Monitor Monitor reaction by TLC Stir->Monitor Evaporate Evaporate solvent Monitor->Evaporate Reaction complete Triturate Triturate with ether Evaporate->Triturate Collect Collect precipitate by filtration Triturate->Collect End End Collect->End

References

1-Boc-Nipecotic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

1-Boc-Nipecotic acid, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a valuable heterocyclic building block in organic and medicinal chemistry. Its rigid piperidine (B6355638) scaffold is a key structural motif in a variety of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective functionalization at the carboxylic acid group, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides an overview of its applications, particularly in the development of neuroactive compounds, and details experimental protocols for its use in common organic transformations.

Core Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, has led to its extensive use in the development of GABA uptake inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can potentiate GABAergic neurotransmission, a mechanism relevant to the treatment of epilepsy, anxiety, and other neurological disorders.

Key Synthetic Transformations and Protocols

This compound can be readily transformed into a variety of derivatives through standard organic reactions. The following sections detail protocols for some of the most common and useful transformations.

Amide Bond Formation

The carboxylic acid moiety of this compound can be easily coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

This protocol describes a general procedure for the coupling of this compound with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.

This protocol outlines the coupling of this compound with an amine using the more traditional and cost-effective EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) coupling system.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC hydrochloride (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA or TEA (2.5 eq).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Amide Coupling Reactions of this compound

AmineCoupling ReagentSolventTime (h)Yield (%)Reference
BenzylamineHATU/DIPEADMF392-
MorpholineEDC/HOBt/DIPEADCM1688-
AnilineHATU/DIPEADMF475-
PiperidineEDC/HOBt/TEADCM1895-
Esterification

Esterification of this compound is another common transformation, often used to create prodrugs or to modify the pharmacokinetic properties of the final compound.

The Mitsunobu reaction allows for the esterification of this compound with a wide range of alcohols under mild, neutral conditions, which is particularly useful for sensitive substrates.[3][4][5]

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.

Table 2: Representative Esterification Reactions of this compound

AlcoholReagentsSolventTime (h)Yield (%)Reference
Methanol (B129727)PPh₃, DIADTHF1285-
EthanolPPh₃, DEADDCM1682-
Benzyl alcoholPPh₃, DIADTHF1478-
IsopropanolPPh₃, DEADDCM2465-
Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to a primary alcohol, providing a different functional handle for further synthetic modifications.

Borane reagents are effective for the selective reduction of carboxylic acids in the presence of the Boc-protecting group.[6][7][8][9]

Materials:

  • This compound

  • Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (2.0-3.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-(hydroxymethyl)piperidine.

Table 3: Reduction of this compound

ReagentSolventTime (h)Yield (%)Reference
BH₃·THFTHF590-
Solid-Phase Synthesis

The Boc-protected nitrogen and the carboxylic acid handle make this compound suitable for use in solid-phase synthesis, enabling the rapid generation of compound libraries.

This protocol describes a general method for attaching this compound to a solid support and subsequent elaboration.

Materials:

  • Wang resin or similar hydroxyl-functionalized resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF) for Boc deprotection

  • Appropriate Fmoc-protected amino acids and coupling reagents for peptide synthesis (if applicable)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Loading: Swell the Wang resin in DCM. In a separate flask, dissolve this compound (3.0 eq relative to resin loading), DIC (3.0 eq), and DMAP (0.1 eq) in a minimal amount of DMF/DCM. Add this solution to the swollen resin and shake at room temperature overnight. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc group. Wash the resin with DMF and DCM.

  • Elaboration (Example: Amide Coupling): Swell the deprotected resin in DMF. In a separate flask, dissolve the desired carboxylic acid (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF. Add this solution to the resin and shake for 4 hours. Wash the resin with DMF, DCM, and methanol.

  • Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate.

  • Product Isolation: Precipitate the crude product by adding cold diethyl ether to the filtrate. Centrifuge and decant the ether. Dry the crude product and purify by preparative HPLC.

Signaling Pathway and Experimental Workflow Visualization

The primary biological target for many derivatives of this compound is the GABAergic system. The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for the synthesis of a nipecotic acid derivative.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging GABA_cleft Vesicle->GABA_cleft Release GAT1 GABA Transporter (GAT1) GAT1->GABA GABA_cleft->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding Ion_Channel Ion_Channel GABA_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx Nipecotic_Acid_Derivative Nipecotic Acid Derivative Nipecotic_Acid_Derivative->GAT1 Inhibition

Caption: GABAergic signaling pathway and the inhibitory action of nipecotic acid derivatives on the GABA transporter (GAT1).

Experimental_Workflow Start Start Boc_Nipecotic_Acid This compound Start->Boc_Nipecotic_Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Boc_Nipecotic_Acid->Coupling Amine Amine Amine->Coupling Reaction_Mixture Crude Reaction Mixture Coupling->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Amide Pure Amide Derivative Purification->Pure_Amide Analysis Characterization (NMR, MS) Pure_Amide->Analysis End End Analysis->End

References

Application Notes and Protocols for the Derivatization of 1-Boc-Nipecotic Acid in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-nipecotic acid is a pivotal starting material in the synthesis of novel therapeutic agents, particularly those targeting the γ-aminobutyric acid (GABA) system. As a cyclic amino acid, its rigid piperidine (B6355638) core provides a well-defined scaffold for the systematic exploration of structure-activity relationships (SAR). Derivatization of the carboxylic acid moiety of this compound into a diverse range of amides and esters allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates, especially in the development of GABA uptake inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives of this compound, along with a compilation of SAR data to guide medicinal chemistry efforts.

Key Derivatization Strategies

The primary point of diversification on the this compound scaffold for these studies is the carboxylic acid functional group. The two most common and effective derivatization strategies are amide bond formation and esterification.

Amide Bond Formation

Amide coupling reactions are a cornerstone of medicinal chemistry, enabling the linkage of the this compound core to a wide array of primary and secondary amines. This introduces a vast diversity of substituents, allowing for a thorough investigation of the chemical space around the core scaffold. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions.

Esterification

Esterification of the carboxylic acid provides another avenue for modifying the properties of the parent molecule. Esters are generally more lipophilic than their corresponding carboxylic acids and can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid. Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a classic method, while milder conditions can also be employed.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt

This protocol describes a general method for the coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.5-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM to a concentration of 0.1-0.5 M.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base (e.g., DIPEA, 2.5-3.0 equivalents).

  • Add HOBt (1.2 equivalents) followed by EDC·HCl (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water or 5% LiCl solution (to aid in DMF removal if used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 2: General Procedure for Fischer Esterification

This protocol outlines a classic method for the esterification of this compound with a desired alcohol.

Materials:

  • This compound

  • Desired alcohol (can be used as solvent or in excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 4 drops per 5 mmol of carboxylic acid)

  • Boiling chips

  • Standard work-up and purification reagents (e.g., water, saturated aqueous sodium bicarbonate, anhydrous calcium chloride or sodium sulfate (B86663), and an appropriate extraction solvent like diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, combine this compound and the desired alcohol. If the alcohol is a liquid, it can be used in excess as the solvent. If it is a solid, dissolve both starting materials in a suitable inert solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Add a few boiling chips and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If an excess of a water-miscible alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or calcium chloride, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of various N-substituted nipecotic acid derivatives against different GABA transporter (GAT) subtypes. While the focus of this application note is on the derivatization of the carboxylic acid, the SAR of N-substituted analogs provides crucial context for understanding the overall pharmacophore. Derivatization of the carboxylic acid would be a subsequent step to further optimize these N-substituted leads.

Compound IDN-SubstituentmGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)Reference
rac-2 H (rac-Nipecotic acid)4.88 ± 0.07---[1]
rac-6 Unsubstituted N-buta-2,3-dien-1-yl3.89---[1]
rac-8a N-4,4-diphenylbuta-2,3-dien-1-yl5.13 ± 0.11---[1]
(R)-21p (R)-1-[4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl]6.78 ± 0.08---[2]
DDPM-1457 (S)-trans-alkene with heterocycle---Potent[3]
(S)-8d (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]---6.59 ± 0.01[1]

Note: The data presented here is for N-substituted derivatives. Further derivatization of the carboxylic acid of these compounds would be a logical next step in SAR exploration.

Visualizations

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_workup Work-up & Purification 1_Boc_Nipecotic_Acid This compound Reaction_Vessel Reaction at 0°C to RT 1_Boc_Nipecotic_Acid->Reaction_Vessel Amine Primary/Secondary Amine Amine->Reaction_Vessel EDC_HOBt EDC / HOBt EDC_HOBt->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (DMF/DCM) Solvent->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Purified Amide Derivative Chromatography->Final_Product

Caption: Workflow for the synthesis of amide derivatives.

Logical Relationship in SAR Studies

SAR_Logic cluster_derivatization Derivatization Strategies Core_Scaffold This compound Scaffold Amide_Formation Amide Formation Core_Scaffold->Amide_Formation Ester_Formation Ester Formation Core_Scaffold->Ester_Formation Diverse_Library Library of Diverse Amide and Ester Derivatives Amide_Formation->Diverse_Library Ester_Formation->Diverse_Library Biological_Screening Biological Screening (e.g., GABA Uptake Assay) Diverse_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical flow of SAR studies.

References

Application Notes and Protocols: The Use of 1-Boc-Nipecotic Acid in the Study of GABA Transporters (GATs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are key players in this process, responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] Dysregulation of GAT function has been implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain, making them significant targets for drug development.[3][4][5]

Nipecotic acid, a cyclic GABA analog, is a well-established inhibitor of GATs and has served as a foundational scaffold for the development of more potent and selective GAT inhibitors.[6] However, its hydrophilic nature limits its ability to cross the blood-brain barrier.[7] To overcome this, medicinal chemists have synthesized lipophilic derivatives of nipecotic acid, significantly enhancing their therapeutic potential.[3][8]

1-Boc-Nipecotic acid (1-Boc-piperidine-3-carboxylic acid) is a crucial intermediate in the synthesis of these advanced GAT inhibitors.[7][9] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective chemical modifications at other positions of the nipecotic acid molecule. This enables the introduction of various lipophilic moieties to improve potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of GAT inhibitors and for the subsequent characterization of these compounds in the study of GABA transporters.

Application Notes

Role of this compound in GAT Inhibitor Synthesis

This compound serves as a versatile starting material for the synthesis of a wide array of N-substituted nipecotic acid derivatives with GAT inhibitory activity. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for the introduction of diverse substituents on the nitrogen atom. This strategy is fundamental to developing potent and subtype-selective GAT inhibitors like Tiagabine.[3][6]

The general synthetic approach involves the following logical steps:

  • Protection: Nipecotic acid is protected with a di-tert-butyl-dicarbonate (Boc-anhydride) to yield this compound.[7]

  • Modification/Coupling: The carboxylic acid group of this compound can be modified, or the Boc group can be removed to allow for N-alkylation or N-arylation. The latter is more common for creating diversity in GAT inhibitors.

  • Deprotection and N-Substitution: The Boc group is removed from the nipecotic acid derivative, and a lipophilic side chain is introduced via reactions like reductive amination or nucleophilic substitution.

  • Final Product: The resulting N-substituted nipecotic acid derivative is then purified and characterized for its GAT inhibitory properties.

A variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, have been employed to create diverse biaryl subunits on the N-substituent, leading to highly potent GAT1 inhibitors.[7]

GAT Subtypes and Inhibitor Selectivity

There are four known GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[1] These subtypes exhibit distinct localization and pharmacological profiles. GAT1 is the most abundant subtype in the brain and is primarily found on neurons.[10] GAT2 and GAT3 are present in both neurons and astrocytes. The development of subtype-selective inhibitors is a major goal in GAT research to dissect the specific physiological roles of each transporter and to develop targeted therapeutics with fewer side effects.

Derivatives of nipecotic acid have shown varying selectivity for GAT subtypes. For instance, Tiagabine and NNC-711 are highly potent and selective GAT1 inhibitors.[11] The inhibitory potency of nipecotic acid and its derivatives against different GAT subtypes is typically determined using GABA uptake assays in cells expressing the specific transporter subtype.

Quantitative Data

The following tables summarize the inhibitory potencies (IC₅₀ and Kᵢ values) of nipecotic acid and some of its key derivatives against various GABA transporter subtypes.

CompoundTransporter SubtypeIC₅₀ (µM)Kᵢ (µM)Reference
Nipecotic Acid mGAT12.614.4[12][13]
mGAT2310-[12]
mGAT329-[12]
mGAT416-[12]
Tiagabine hGAT10.070.725[11][13]
SKF-89976A GAT1-7.3[13]
NO-711 hGAT10.041.07[11][13]

mGAT refers to the murine (mouse) transporter, while hGAT refers to the human transporter.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Nipecotic Acid Derivatives from this compound (General Workflow)

This protocol outlines a general strategy for synthesizing N-substituted nipecotic acid derivatives. Specific reaction conditions and reagents will vary depending on the desired final compound.

1. Boc Protection of Nipecotic Acid: a. Dissolve nipecotic acid in a mixture of dioxane and 1 N NaOH solution. b. Add di-tert-butyl-dicarbonate ((Boc)₂O) and stir at room temperature for several hours.[7] c. Evaporate the solvent and acidify the aqueous residue to pH 2-3 with 1 N HCl. d. Extract the product, this compound, with an organic solvent like ethyl acetate. e. Dry the organic layer, evaporate the solvent, and purify the product.

2. Preparation for N-Substitution (Example: Esterification followed by Deprotection): a. Convert the carboxylic acid of this compound to an ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification). This protects the carboxyl group during subsequent steps. b. Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

3. N-Alkylation/Arylation: a. React the deprotected nipecotic acid ester with an appropriate alkyl or aryl halide, or an aldehyde/ketone via reductive amination, to introduce the desired lipophilic side chain.

4. Hydrolysis of the Ester: a. Hydrolyze the ester group back to a carboxylic acid using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent. b. Acidify the reaction mixture to protonate the carboxylic acid. c. Extract and purify the final N-substituted nipecotic acid derivative.

Protocol 2: [³H]GABA Uptake Assay in HEK-293 Cells

This protocol is used to determine the inhibitory potency (IC₅₀) of synthesized compounds on specific GAT subtypes. It requires HEK-293 cells stably or transiently expressing the GAT subtype of interest.

1. Cell Culture and Seeding: a. Culture HEK-293 cells expressing the target GAT subtype in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. b. Seed the cells into 24- or 96-well plates at an appropriate density and allow them to adhere and grow to 80-90% confluency.[14][15]

2. Assay Procedure: a. On the day of the assay, wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Pre-incubate the cells with varying concentrations of the test inhibitor (synthesized nipecotic acid derivative) for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.[13] c. Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) and unlabeled GABA. d. Allow the uptake to proceed for a short period (e.g., 8-15 minutes) at room temperature.[11][13] e. Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]GABA.[13]

3. Measurement and Data Analysis: a. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent). b. Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. c. Determine the concentration of the inhibitor that reduces [³H]GABA uptake by 50% (IC₅₀) by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 3: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a GAT. It involves a competition experiment between the unlabeled test compound and a known radioligand for the transporter.

1. Membrane Preparation: a. Homogenize brain tissue or cells expressing the target GAT in a cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Wash the membrane pellet by resuspension and re-centrifugation. d. Resuspend the final pellet in a binding buffer and determine the protein concentration.[10]

2. Binding Assay: a. In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]nipecotic acid or another high-affinity GAT ligand), and varying concentrations of the unlabeled test compound. b. Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 45-60 minutes).[10][16] c. To determine non-specific binding, include control wells with a high concentration of a known GAT inhibitor.

3. Filtration and Measurement: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters with ice-cold wash buffer. c. Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Determine the IC₅₀ value from the competition curve. c. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

GAT_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis of GAT Inhibitors cluster_testing Biological Evaluation NA Nipecotic Acid Boc_NA This compound NA->Boc_NA Boc Protection Intermediate Modified/Deprotected Intermediate Boc_NA->Intermediate Modification/ Deprotection Final_Product N-Substituted Nipecotic Acid (GAT Inhibitor) Intermediate->Final_Product N-Substitution Uptake_Assay [³H]GABA Uptake Assay Final_Product->Uptake_Assay Binding_Assay Radioligand Binding Assay Final_Product->Binding_Assay IC50 Determine IC₅₀ Uptake_Assay->IC50 Ki Determine Kᵢ Binding_Assay->Ki

Caption: Workflow from this compound to GAT inhibitor evaluation.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_cleft GABA Vesicle->GABA_cleft Release GABA_R GABA Receptor GABA_cleft->GABA_R Binding GAT1 GAT1 GABA_cleft->GAT1 Reuptake cluster_presynaptic cluster_presynaptic GAT1->cluster_presynaptic GAT_inhibitor Nipecotic Acid Derivative GAT_inhibitor->GAT1 Inhibition

Caption: Inhibition of GABA reuptake at the synapse by a GAT inhibitor.

GABA_Uptake_Assay_Workflow start Seed GAT-expressing HEK-293 cells wash1 Wash cells with uptake buffer start->wash1 preincubate Pre-incubate with inhibitor wash1->preincubate add_gaba Add [³H]GABA preincubate->add_gaba incubate_gaba Incubate for uptake add_gaba->incubate_gaba wash2 Terminate with ice-cold buffer wash incubate_gaba->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity (Scintillation Counting) lyse->measure analyze Analyze data (Calculate IC₅₀) measure->analyze

Caption: Experimental workflow for a [³H]GABA uptake assay.

References

Application Notes and Protocols for In Vivo Studies of 1-Boc-Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for researchers and drug development professionals interested in the in vivo evaluation of compounds synthesized from 1-Boc-nipecotic acid. The following sections detail experimental procedures and findings for anticonvulsant and anti-inflammatory applications.

Application Note 1: Anticonvulsant and Neuropharmacological Profiling

This section outlines the in vivo evaluation of nipecotic acid derivatives for their potential as anticonvulsant and neuropharmacologically active agents. The protocols are based on studies of (S)-8d (DDPM-3960), a selective inhibitor of the murine GABA transporter mGAT4.[1]

Data Summary: Anticonvulsant Activity

The anticonvulsant effects of DDPM-3960 were assessed in various mouse models of seizures. The compound was administered intraperitoneally (i.p.) at doses ranging from 1.25 to 60 mg/kg.[1]

Test Model Compound Dose (mg/kg, i.p.) Effect
Maximal Electroshock (MES) TestDDPM-39601.25 - 60Significant anticonvulsant activity
6-Hz Seizure TestDDPM-39601.25 - 60Significant anticonvulsant activity
Pentylenetetrazole (PTZ) TestDDPM-39601.25 - 60Significant anticonvulsant activity
Pilocarpine-Induced SeizuresDDPM-39601.25 - 60Significant anticonvulsant activity
Data Summary: Motor Function Assessment

To assess potential motor deficits, a common side effect of centrally acting drugs, DDPM-3960 was evaluated in several motor coordination tests.[1]

Test Model Compound Dose (mg/kg, i.p.) Effect
Rotarod TestDDPM-39601.25 - 60No serious motor deficits observed
Grip Strength TestDDPM-39601.25 - 60No serious motor deficits observed
Locomotor Activity TestDDPM-39601.25 - 60No serious motor deficits observed
Experimental Protocols

1. Maximal Electroshock (MES) Test:

  • Animals: Male albino Swiss mice (20-25 g).

  • Procedure:

    • Administer DDPM-3960 or vehicle (control) intraperitoneally.

    • After a predetermined time (e.g., 30 or 60 minutes), induce seizures via corneal electrodes (50 Hz, 0.5 s duration).

    • Observe the mice for the presence or absence of tonic hind limb extension.

    • The absence of the tonic hind limb extension is considered a protective effect.

  • Endpoint: Percentage of mice protected from tonic hind limb extension.

2. 6-Hz Seizure Test:

  • Animals: Male albino Swiss mice (20-25 g).

  • Procedure:

    • Administer DDPM-3960 or vehicle i.p.

    • After a set time, induce seizures via corneal electrodes (6 Hz, 32 mA, 3 s duration).

    • Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching).

    • Protection is defined as the absence of seizure activity.

  • Endpoint: Percentage of mice protected from seizures.

3. Pentylenetetrazole (PTZ) Seizure Test:

  • Animals: Male albino Swiss mice (20-25 g).

  • Procedure:

    • Administer DDPM-3960 or vehicle i.p.

    • After a specified time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the mice for the onset and severity of clonic seizures.

    • Protection is defined as the absence of clonic seizures for a defined period (e.g., 30 minutes).

  • Endpoint: Percentage of mice protected from clonic seizures.

4. Rotarod Test:

  • Animals: Male albino Swiss mice (20-25 g).

  • Procedure:

    • Train mice to stay on a rotating rod (e.g., 5-10 rpm).

    • Administer DDPM-3960 or vehicle i.p.

    • At set time intervals, place the mice on the rotarod and measure the latency to fall.

  • Endpoint: Time (seconds) the mouse remains on the rotating rod.

Anticonvulsant_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing In Vivo Testing cluster_outcome Outcome Assessment Compound DDPM-3960 Synthesis (from this compound) Dosing Intraperitoneal (i.p.) Injection (1.25 - 60 mg/kg) Compound->Dosing Animal_Model Male Albino Swiss Mice Animal_Model->Dosing MES Maximal Electroshock Test Dosing->MES SixHz 6-Hz Seizure Test Dosing->SixHz PTZ PTZ Seizure Test Dosing->PTZ Pilo Pilocarpine Seizure Test Dosing->Pilo Motor Motor Function Tests (Rotarod, Grip Strength) Dosing->Motor Efficacy Anticonvulsant Efficacy MES->Efficacy SixHz->Efficacy PTZ->Efficacy Pilo->Efficacy Side_Effects Motor Deficit Assessment Motor->Side_Effects

Workflow for in vivo anticonvulsant screening.

Application Note 2: Anti-Inflammatory Activity Assessment

This section details the in vivo evaluation of nipecotic acid derivatives for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The synthesized compounds are amides of ethyl nipecotate with various carboxylic acids bearing antioxidant and/or anti-inflammatory properties.[2]

Data Summary: Anti-inflammatory Effects

The anti-inflammatory activity was determined by measuring the inhibition of paw edema induced by carrageenan in rats. The test compounds were administered orally at a dose of 50 mg/kg.[2]

Compound Dose (mg/kg, p.o.) Inhibition of Edema (%)
Compound 15061
Compound 25055
Compound 35048
Compound 45045
Compound 55052
Compound 65042
Indomethacin (Reference)1070
Celecoxib (Reference)2065
Experimental Protocol

Carrageenan-Induced Rat Paw Edema:

  • Animals: Wistar rats (150-200 g).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compounds or reference drugs orally (p.o.).

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately after carrageenan injection (V0) and 3 hours post-injection (V3) using a plethysmometer.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume change in the control group and Vt is the mean paw volume change in the treated group.

  • Endpoint: Percentage inhibition of paw edema.

Anti_Inflammatory_Workflow cluster_phase1 Phase 1: Pre-treatment cluster_phase2 Phase 2: Induction of Inflammation cluster_phase3 Phase 3: Measurement and Analysis cluster_output Output Animals Wistar Rats (fasted) Dosing Oral Administration of Nipecotic Acid Derivative (50 mg/kg) Animals->Dosing Carrageenan Sub-plantar Injection of 1% Carrageenan (0.1 mL) Dosing->Carrageenan Measurement_V0 Measure Initial Paw Volume (V0) Carrageenan->Measurement_V0 Wait Wait for 3 Hours Carrageenan->Wait Calculation Calculate % Edema Inhibition Measurement_V0->Calculation Measurement_V3 Measure Final Paw Volume (V3) Wait->Measurement_V3 Measurement_V3->Calculation Result Anti-inflammatory Activity Calculation->Result

Protocol for carrageenan-induced paw edema assay.

Application Note 3: Anticonvulsant Prodrug Strategy

This section describes an in vivo study of a nipecotic acid prodrug designed to improve blood-brain barrier penetration. Nipecotic acid itself is a potent GABA uptake inhibitor in vitro but is inactive when administered systemically due to poor brain penetration.[3]

Data Summary: Anticonvulsant Activity of a Nipecotic Acid-Tyrosine Ester Prodrug

A nipecotic acid-tyrosine ester (compound 6) was evaluated for its ability to protect against audiogenic seizures in DBA/2 mice, a model for generalized tonic-clonic seizures.[3]

Compound Dose (µmol/kg, i.p.) Protection against Seizures (%)
Nipecotic Acid (1)100 - 4000
Nipecotic Acid-Tyrosine Ester (6)10025
Nipecotic Acid-Tyrosine Ester (6)20050
Nipecotic Acid-Tyrosine Ester (6)40087.5
Experimental Protocol

Audiogenic Seizure Susceptibility in DBA/2 Mice:

  • Animals: Male and female DBA/2 mice, aged 21-28 days.

  • Procedure:

    • Administer the nipecotic acid-tyrosine ester prodrug or nipecotic acid intraperitoneally.

    • After 30 minutes, place the mouse in an audiogenic seizure chamber.

    • Expose the mouse to a sound stimulus (e.g., 12 kHz, 110 dB) for 60 seconds or until the onset of a tonic seizure.

    • Observe the seizure response, which typically includes wild running, clonic seizures, and tonic extension.

    • A mouse is considered protected if it does not exhibit a tonic seizure.

  • Endpoint: Percentage of mice protected from tonic seizures.

Prodrug_Signaling cluster_periphery Systemic Circulation / Periphery cluster_bbb Blood-Brain Barrier (BBB) cluster_cns Central Nervous System (CNS) Prodrug_Admin Nipecotic Acid-Tyrosine Ester (Administered i.p.) Transport Active Transport across BBB Prodrug_Admin->Transport Prodrug_CNS Prodrug in Brain Transport->Prodrug_CNS Hydrolysis Enzymatic Hydrolysis Prodrug_CNS->Hydrolysis Active_Drug Nipecotic Acid (Active Drug) Hydrolysis->Active_Drug GAT1 GABA Transporter (GAT1) Active_Drug->GAT1 Inhibition GABA_Uptake GABA Reuptake Effect Increased Synaptic GABA -> Anticonvulsant Effect GABA_Uptake->Effect

Proposed mechanism of nipecotic acid prodrug action.

References

Application Note: Analytical Techniques for Monitoring Reactions with 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-Nipecotic acid (1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid) is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2][3] As a protected form of nipecotic acid, a known GABA uptake inhibitor, it is frequently used in the synthesis of more complex molecules.[4] Monitoring the progress of reactions involving this compound, such as amide bond formation or Boc-deprotection, is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. This application note provides detailed protocols for the most common analytical techniques used to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A common reaction to monitor is the deprotection of the Boc group, which is typically achieved under acidic conditions.[5][6]

cluster_reaction Boc Deprotection Reaction cluster_monitoring Reaction Monitoring Workflow 1-Boc-Nipecotic_Acid This compound Nipecotic_Acid Nipecotic Acid 1-Boc-Nipecotic_Acid->Nipecotic_Acid  Acidic Conditions  (e.g., TFA, HCl) Start Start Reaction Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench Reaction (e.g., neutralize with base) Sample->Quench Prepare Prepare Sample for Analysis (Dilute, Derivatize, etc.) Quench->Prepare Analyze Analyze via HPLC, LC-MS, GC-MS, or NMR Prepare->Analyze Evaluate Evaluate Data: - Starting Material - Product - Byproducts Analyze->Evaluate Decision Is Reaction Complete? Evaluate->Decision End Work-up Reaction Decision->End Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: General workflow for monitoring a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the conversion of this compound to its product by separating the components of the reaction mixture. Quantification is achieved by comparing the peak areas of the reactant and product over time.

Experimental Protocol: Reversed-Phase HPLC

Principle: This method separates compounds based on their polarity. The nonpolar stationary phase (C18) retards the more nonpolar this compound more than the more polar, deprotected nipecotic acid. Using an acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[7]

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Water/Acetonitrile

  • Reference standards for this compound and Nipecotic acid

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting it in 1 mL of the diluent. For acidic deprotection reactions, quenching can be done by neutralizing with a base like aqueous sodium bicarbonate before dilution.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter if particulate matter is present.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A and B
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 210 nm

Data Presentation: Expected Retention Times

CompoundExpected Retention Time (min)
Nipecotic Acid~2.5
This compound~7.8

Data Analysis:

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of the product (e.g., nipecotic acid).

  • Calculate the percentage conversion by the formula: (% Conversion) = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100.

Reaction_Mixture Reaction Mixture Aliquot Quench_Dilute Quench and Dilute Reaction_Mixture->Quench_Dilute Filter Filter (0.45 µm) Quench_Dilute->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC-UV HPLC_Vial->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Analyze Analyze Peak Areas (Reactant vs. Product) Chromatogram->Analyze

Caption: Experimental workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is particularly useful for complex reaction mixtures and for confirming the identity of reactants, products, and byproducts by their mass-to-charge ratio (m/z).[][9]

Experimental Protocol: LC-MS

Principle: After separation by LC (as described in the HPLC section), the eluent is ionized (commonly using Electrospray Ionization - ESI) and the ions are detected by the mass spectrometer. For carboxylic acids like nipecotic acid, ESI in positive mode is effective for detecting the protonated molecule [M+H]⁺.[10]

Instrumentation and Materials:

  • LC-MS system with an ESI source

  • Same LC column and mobile phases as in the HPLC method.

  • Reference standards for this compound and Nipecotic acid.

Sample Preparation: The sample preparation protocol is identical to that for HPLC analysis.

LC-MS Conditions:

ParameterCondition
LC Method Same as HPLC protocol
Ionization Mode ESI Positive
Scan Range m/z 100 - 500
Drying Gas Temp. 325°C
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V

Data Presentation: Expected Mass-to-Charge Ratios

CompoundMolecular Wt.Expected [M+H]⁺ (m/z)
Nipecotic Acid129.16130.1
This compound229.27230.2

Data Analysis:

  • Use an extracted ion chromatogram (EIC) for the specific m/z of the reactant and product to monitor their relative abundance.

  • Confirm the identity of the product peak by its mass spectrum.

LC_Separation LC Separation (C18 Column) ESI_Source Electrospray Ionization (ESI+) LC_Separation->ESI_Source Mass_Analyzer Mass Analyzer (Quadrupole/TOF) ESI_Source->Mass_Analyzer Detector Ion Detector Mass_Analyzer->Detector Data_System Data System: - Total Ion Chromatogram (TIC) - Extracted Ion Chromatogram (EIC) - Mass Spectrum Detector->Data_System

Caption: Logical flow of an LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

Principle: This method involves a chemical modification (derivatization) of the analyte to make it suitable for GC analysis. The carboxylic acid and secondary amine (in the deprotected product) are converted into less polar, more volatile esters and/or silyl (B83357) ethers.

Instrumentation and Materials:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Pyridine (B92270) or Acetonitrile)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench as needed.

  • Evaporate the solvent from the aliquot under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dry residue.

  • Heat the mixture at 70°C for 30 minutes.

  • Inject the derivatized sample directly into the GC-MS.

GC-MS Conditions:

ParameterCondition
Column HP-5MS (or equivalent)
Carrier Gas Helium, 1.0 mL/min
Inlet Temp. 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 50 - 600

Data Presentation: Expected Masses of Derivatized Species

CompoundDerivatized FormExpected Molecular Ion (M⁺)Key Fragment Ions (m/z)
Nipecotic AcidBis-TMS derivative273258, 174
This compoundTMS ester301245, 172, 57

Data Analysis:

  • Monitor the reaction by comparing the relative peak areas of the derivatized starting material and product in the total ion chromatogram (TIC).

  • Confirm the identity of each peak by comparing its mass spectrum to a reference library or known fragmentation patterns. The tert-butyl fragment (m/z 57) is characteristic of the Boc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for monitoring reactions in real-time or on quenched samples. ¹H NMR is particularly useful for tracking the disappearance of the Boc group.[11][12]

Experimental Protocol: ¹H NMR

Principle: The successful deprotection of this compound results in distinct changes in the ¹H NMR spectrum. The most telling indicator is the disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group.[12]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR tubes

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • Quench the reaction if necessary and remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterValue
Spectrometer 400 MHz
Solvent DMSO-d₆
Number of Scans 16
Relaxation Delay 2 s

Data Presentation: Key ¹H NMR Chemical Shifts (in DMSO-d₆)

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)
This compound-C(CH₃)₃ (Boc group)~1.40 (singlet, 9H)
Piperidine (B6355638) ring protons1.50 - 3.80 (multiplets)
-COOH~12.3 (broad singlet, 1H)
Nipecotic AcidPiperidine ring protons2.80 - 3.50 (multiplets)
-NH₂⁺-~8.5 (broad singlet, 2H, if protonated)
-COOH~12.5 (broad singlet, 1H)

Data Analysis:

  • Monitor the reaction by observing the decrease in the integral of the Boc group's singlet at ~1.40 ppm relative to a stable reference peak (e.g., a solvent residual peak or an internal standard).

  • The appearance of new signals in the 2.8-3.5 ppm region, corresponding to the piperidine protons of the product, also indicates reaction progress.

Reaction_Aliquot Reaction Aliquot Solvent_Removal Remove Reaction Solvent Reaction_Aliquot->Solvent_Removal Dissolve Dissolve in Deuterated Solvent Solvent_Removal->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_Spectrum Acquire ¹H NMR Spectrum Transfer->Acquire_Spectrum Process_Data Process Data (FT, Phase, Baseline) Acquire_Spectrum->Process_Data Analyze_Integrals Analyze Integrals (Boc protons vs. Product protons) Process_Data->Analyze_Integrals

Caption: Workflow for reaction monitoring by NMR.

Summary and Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high throughput, as well as the equipment available.

cluster_methods Analytical Techniques cluster_info Information Provided Goal Analytical Goal HPLC HPLC-UV Goal->HPLC Fast, Quantitative LCMS LC-MS Goal->LCMS High Sensitivity, Mass Confirmation GCMS GC-MS Goal->GCMS Volatile Byproducts NMR NMR Goal->NMR Definitive Structure Quant Quantitative Data (Conversion %) HPLC->Quant Purity Purity Assessment HPLC->Purity LCMS->Quant ID Identity Confirmation (Mass) LCMS->ID LCMS->Purity GCMS->ID NMR->Quant Struct Structural Detail NMR->Struct

Caption: Logic for selecting an analytical technique.

  • HPLC is ideal for routine quantitative monitoring of reaction conversion and purity assessment.

  • LC-MS is superior when dealing with complex mixtures or when definitive confirmation of product and byproduct identity is required.

  • GC-MS is a valuable, albeit more complex, option that requires derivatization but can provide excellent separation and library-matchable mass spectra.

  • NMR offers unparalleled structural insight, making it the best choice for unambiguously identifying the starting material and product, and for quantifying conversion without the need for response factor correction.

References

Scale-Up Synthesis of 1-Boc-Nipecotic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-nipecotic acid and its derivatives are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. Nipecotic acid, a cyclic GABA analogue, is a potent inhibitor of GABA uptake, but its therapeutic application is limited by its poor ability to cross the blood-brain barrier. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen facilitates further chemical modifications to enhance lipophilicity and modulate biological activity. This document provides detailed application notes and scalable protocols for the synthesis of this compound and its subsequent derivatization into esters and amides, suitable for process development and scale-up operations.

Overall Synthetic Strategy

The multi-step synthesis for producing this compound derivatives on a large scale typically commences with the hydrogenation of a readily available starting material, nicotinic acid (a pyridine (B92270) derivative), to yield nipecotic acid. This is followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. The resulting this compound can then be derivatized at the carboxylic acid moiety to produce esters or amides through standard coupling reactions.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Derivatization Nicotinic Acid Nicotinic Acid Nipecotic Acid Nipecotic Acid Nicotinic Acid->Nipecotic Acid H2, Catalyst Nipecotic Acid_step2 Nipecotic Acid This compound This compound Nipecotic Acid_step2->this compound (Boc)2O, Base 1-Boc-Nipecotic Acid_step3 This compound This compound Ester This compound Ester 1-Boc-Nipecotic Acid_step3->this compound Ester Alcohol, Acid Catalyst This compound Amide This compound Amide 1-Boc-Nipecotic Acid_step3->this compound Amide Amine, Coupling Agent

Caption: Overall synthetic workflow for this compound derivatives.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps
StepReactionKey Reagents & CatalystsSolventTemperature (°C)Time (h)Yield (%)Scale
1HydrogenationNicotinic Acid, H₂, Pd/C or Rh/Al₂O₃Water or Ammonia (B1221849) solution25-1004-2485-98Lab to Pilot
2Boc ProtectionNipecotic Acid, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base (e.g., NaOH, Et₃N)Dioxane/Water, THF25-402-12>90Lab to Kilogram
3aEsterificationThis compound, Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ethanol (B145695)Reflux12-2480-95Lab to Pilot
3bAmidationThis compound, Amine, Coupling Agent (e.g., EDC, HOBt)Dichloromethane (DCM)2512-1880-90Lab Scale

Note: Yields and reaction times are approximate and may vary depending on the specific substrate and scale of the reaction. Optimization is recommended for large-scale production.

Experimental Protocols

Step 1: Scale-Up Synthesis of Nipecotic Acid via Hydrogenation of Nicotinic Acid

This protocol describes the catalytic hydrogenation of nicotinic acid to produce nipecotic acid. The choice of catalyst can influence reaction conditions and efficiency.

Materials:

  • Nicotinic Acid

  • Palladium on Carbon (10% Pd/C) or Rhodium on Alumina (5% Rh/Al₂O₃)

  • Deionized Water or aqueous Ammonia

  • Hydrogen Gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with nicotinic acid and deionized water (or aqueous ammonia). A typical solvent ratio is 5-10 mL of solvent per gram of nicotinic acid.

  • Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the nicotinic acid.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (typically 3-10 bar).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 50-80°C) with vigorous stirring. Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with deionized water.

  • Isolation: Concentrate the filtrate under reduced pressure to afford nipecotic acid, which can be further purified by recrystallization if necessary.

G cluster_0 Hydrogenation Workflow A Charge Reactor (Nicotinic Acid, Solvent) B Add Catalyst (Pd/C or Rh/Al2O3) A->B C Pressurize with H2 B->C D Heat and Stir C->D E Cool and Vent D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Nipecotic Acid G->H

Caption: Experimental workflow for the hydrogenation of nicotinic acid.
Step 2: Kilogram-Scale N-Boc Protection of Nipecotic Acid

This protocol details the protection of the secondary amine of nipecotic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Nipecotic Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane and Deionized Water (or Tetrahydrofuran - THF)

  • Ethyl Acetate (B1210297)

  • Aqueous solution of Citric Acid or HCl

Procedure:

  • Dissolution: In a suitable reactor, dissolve nipecotic acid in a mixture of dioxane and water (1:1 v/v) or THF.

  • Base Addition: Add the base (e.g., 1.1 equivalents of NaOH or 1.5 equivalents of Et₃N) to the solution and stir until the nipecotic acid is fully dissolved.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture at room temperature. The addition may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • If using an organic solvent like THF, concentrate the mixture under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of citric acid or HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

G cluster_0 N-Boc Protection Workflow A Dissolve Nipecotic Acid and Base B Add (Boc)2O A->B C Stir at RT B->C D Aqueous Work-up C->D E Acidify Aqueous Layer D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H This compound G->H

Caption: Experimental workflow for N-Boc protection of nipecotic acid.
Step 3a: Scale-Up Synthesis of this compound Ethyl Ester (Fischer Esterification)

This protocol describes the esterification of this compound with ethanol.[1]

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of absolute ethanol in a reactor equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol.

    • Dilute the residue with ethyl acetate and wash with water.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester. Further purification can be achieved by column chromatography if necessary.

Step 3b: Scale-Up Synthesis of 1-Boc-Nipecotamide (Amidation)

This protocol outlines the synthesis of an amide derivative from this compound.[]

Materials:

  • This compound

  • Amine (e.g., ammonia in methanol, or a primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM)

Procedure:

  • Activation: To a solution of this compound (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: Add the amine (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-nipecotamide. The product can be further purified by recrystallization or column chromatography.

G cluster_0 Derivatization Pathways cluster_1 Esterification cluster_2 Amidation Start This compound A Dissolve in Alcohol F Activate with EDC/HOBt B Add Acid Catalyst A->B C Reflux B->C D Aqueous Work-up & Extraction C->D E 1-Boc-Nipecotic Acid Ester D->E G Add Amine and Base F->G H Stir at RT G->H I Aqueous Work-up & Extraction H->I J 1-Boc-Nipecotamide I->J

Caption: Experimental workflows for the derivatization of this compound.

Safety and Handling Considerations

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, using appropriate high-pressure equipment and safety precautions. Catalysts like Palladium on Carbon can be pyrophoric and should be handled with care, especially when dry.

  • Reagents: Many of the reagents used, such as strong acids, bases, and coupling agents, are corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors. Proper waste disposal procedures should be followed.

Conclusion

The synthetic routes outlined in this document provide a robust and scalable platform for the production of this compound and its derivatives. The protocols are designed to be adaptable for larger-scale manufacturing, with considerations for process efficiency and product purity. For any scale-up endeavor, it is crucial to perform process optimization and safety assessments to ensure a safe, reliable, and cost-effective synthesis.

References

Application Notes: 1-Boc-Nipecotic Acid in the Synthesis of Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acids are invaluable tools in medicinal chemistry and drug design, offering the ability to introduce specific conformational biases into peptides and peptidomimetics. This conformational restriction can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. 1-Boc-Nipecotic acid, a piperidine-3-carboxylic acid derivative protected with a tert-butyloxycarbonyl (Boc) group, serves as a versatile chiral building block for the synthesis of a variety of these constrained amino acids. Its rigid piperidine (B6355638) scaffold provides a robust framework for the stereoselective introduction of substituents, leading to novel amino acids with well-defined three-dimensional structures.

These notes provide an overview of the application of this compound in the synthesis of constrained amino acids, with a focus on diastereoselective alkylation to generate α-substituted derivatives. Detailed protocols, quantitative data, and diagrams are presented to guide researchers in the design and execution of these synthetic strategies.

Synthesis of α-Substituted Constrained Amino Acids

A primary strategy for generating constrained amino acids from this compound involves the diastereoselective alkylation of its enolate. This approach allows for the introduction of a wide range of substituents at the α-position of the carboxylic acid, thereby creating novel amino acids with controlled stereochemistry.

General Synthetic Workflow

The overall synthetic scheme for the diastereoselective alkylation of this compound is depicted below. The process begins with the formation of a chiral lithium enolate, which then reacts with an electrophile (e.g., an alkyl halide) to yield the α-substituted product. The diastereoselectivity of the reaction is influenced by the steric hindrance of the Boc-protected nitrogen and the piperidine ring, which directs the incoming electrophile to a specific face of the enolate.

G cluster_workflow Synthetic Workflow start This compound enolate Formation of Chiral Lithium Enolate (LDA, THF, -78 °C) start->enolate alkylation Diastereoselective Alkylation (Electrophile R-X, -78 °C to rt) enolate->alkylation product α-Substituted this compound Derivative (Constrained Amino Acid Precursor) alkylation->product deprotection Deprotection (TFA or HCl) product->deprotection final_product Constrained Amino Acid deprotection->final_product

Figure 1: General workflow for the synthesis of α-substituted constrained amino acids from this compound.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of (S)-1-Boc-Nipecotic Acid with Benzyl (B1604629) Bromide

This protocol describes a representative procedure for the synthesis of an α-benzyl substituted constrained amino acid.

Materials:

Procedure:

  • Enolate Formation:

    • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Add a solution of (S)-1-Boc-Nipecotic acid (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add benzyl bromide (1.5 eq) to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the α-benzyl-1-Boc-nipecotic acid.

  • Deprotection:

    • Dissolve the purified product in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting residue is the constrained α-benzyl nipecotic acid (as the TFA salt).

Quantitative Data

The diastereoselectivity and yield of the alkylation reaction are crucial parameters. The following table summarizes representative data for the alkylation of this compound with various electrophiles, based on typical outcomes for similar reactions.[1]

Electrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
Methyl Iodideα-Methyl-1-Boc-nipecotic acid90:1085
Ethyl Iodideα-Ethyl-1-Boc-nipecotic acid88:1282
Benzyl Bromideα-Benzyl-1-Boc-nipecotic acid>95:590
Allyl Bromideα-Allyl-1-Boc-nipecotic acid92:888

Note: The diastereomeric ratio and yield can vary depending on the specific reaction conditions, including the base, solvent, temperature, and nature of the electrophile.

Biological Context and Signaling Pathways

Constrained amino acids derived from nipecotic acid are of significant interest due to the role of nipecotic acid itself as a potent inhibitor of γ-aminobutyric acid (GABA) uptake. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). By inhibiting GATs, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory neurotransmission. This mechanism is a key target for the development of drugs for neurological disorders such as epilepsy and anxiety.

The introduction of conformational constraints and various substituents to the nipecotic acid scaffold can lead to derivatives with altered potency and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

G cluster_pathway GABAergic Neurotransmission presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release postsynaptic Postsynaptic Neuron gaba_receptor GABA Receptor synaptic_cleft->postsynaptic GABA Binding gat GABA Transporter (GAT) synaptic_cleft->gat GABA Reuptake constrained_aa Constrained Amino Acid (Nipecotic Acid Derivative) constrained_aa->gat Inhibition

Figure 2: Simplified diagram of the role of constrained amino acids derived from nipecotic acid in the inhibition of GABA reuptake.

Conclusion

This compound is a valuable and versatile starting material for the stereoselective synthesis of constrained amino acids. The methodologies outlined in these notes, particularly the diastereoselective alkylation of the enolate, provide a reliable pathway to novel building blocks for peptidomimetic and drug discovery research. The ability to introduce a wide range of substituents in a stereocontrolled manner allows for the fine-tuning of the pharmacological properties of these constrained amino acids, with significant potential for the development of new therapeutics targeting the GABAergic system and other biological pathways.

References

Formulation of 1-Boc-Nipecotic Acid Derivatives for Biological Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid and its derivatives are a class of compounds that hold significant promise in neuroscience research, primarily as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these molecules can potentiate GABAergic signaling. This mechanism of action makes them valuable tools for studying neurological disorders such as epilepsy and anxiety. However, the therapeutic potential of these lipophilic compounds is often hampered by their poor aqueous solubility, which presents a significant hurdle for their formulation in biological assays.

This document provides detailed application notes and protocols for the formulation of this compound derivatives for both in vitro and in vivo biological testing. The following sections will cover solubility and stability considerations, formulation strategies for poorly soluble compounds, and specific protocols for preparing solutions and suspensions.

Physicochemical Properties and Formulation Rationale

This compound and its derivatives are characterized by the presence of the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This group, while useful in synthesis, significantly decreases the aqueous solubility of the parent nipecotic acid scaffold. The lipophilic nature of these derivatives is a key factor to consider when developing formulations for biological testing.

Solubility

The solubility of this compound derivatives is generally low in aqueous buffers. However, they exhibit good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, co-solvent systems and lipid-based formulations are often necessary to achieve the desired concentration and bioavailability.

Table 1: Estimated Solubility of this compound Derivatives in Common Vehicles

VehicleEstimated SolubilityRemarks
Water< 0.1 mg/mLPoorly soluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1 mg/mLPoorly soluble
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLHigh solubility, suitable for stock solutions
EthanolModerately solubleCan be used as a co-solvent
Polyethylene Glycol 400 (PEG400)SolubleCommon co-solvent for in vivo formulations
Corn OilSolubleSuitable for lipid-based formulations

Note: The exact solubility will vary depending on the specific derivative. It is recommended to perform solubility studies for each new compound.

Stability

The ester linkage of the Boc group can be susceptible to hydrolysis under acidic or basic conditions. Therefore, formulations should be prepared in neutral pH buffers (pH 7.0-7.4) whenever possible. Stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C. Aqueous working solutions should be prepared fresh daily to minimize degradation. Studies on similar nipecotic acid esters have shown good stability in pH 7.4 buffered solutions.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can then be diluted into aqueous assay buffers.

Materials:

  • This compound derivative powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the this compound derivative into a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the tube vigorously until the compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Figure 1: Workflow for Preparing a DMSO Stock Solution

G A Weigh Compound B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot and Store at -20°C/-80°C C->D

Caption: A simple workflow for preparing a concentrated stock solution of a this compound derivative in DMSO.

Protocol 2: Formulation of a Co-solvent System for Oral Gavage in Rodents

This protocol provides a method for preparing a solution of a this compound derivative for oral administration in animal studies, using a co-solvent system to enhance solubility.

Materials:

  • This compound derivative powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.

  • Dissolve the Compound: Add the required amount of the this compound derivative to the pre-mixed vehicle to achieve the target final concentration.

  • Homogenize: Vortex the mixture thoroughly until the compound is completely dissolved and the solution is clear. Gentle warming (to 37°C) and sonication can be used to facilitate dissolution if necessary.

  • Administration: The formulation should be administered to the animals immediately after preparation.

Table 2: Example Co-solvent Formulation for a 10 mg/mL Solution

ComponentPercentage of Final VolumeVolume for 1 mL
DMSO10%100 µL
PEG40040%400 µL
Tween® 805%50 µL
Saline45%450 µL
Total Volume 100% 1 mL
Protocol 3: Preparation of a Suspension for Oral Gavage

For higher doses or less soluble derivatives, a suspension may be necessary.

Materials:

  • This compound derivative powder (micronized, if possible)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween® 80

  • Sterile water or saline

  • Sterile conical tubes

  • Mortar and pestle (optional, for creating a paste)

  • Vortex mixer

  • Homogenizer or sonicator

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline. Add 0.1% (v/v) Tween® 80 to the CMC-Na solution and mix well.

  • Wet the Compound: In a separate container, create a paste by adding a small amount of the vehicle to the weighed this compound derivative powder.

  • Form the Suspension: Gradually add the remaining vehicle to the paste while continuously mixing or vortexing.

  • Homogenize: Use a homogenizer or sonicator to reduce the particle size and ensure a uniform suspension.

  • Administration: Vortex the suspension immediately before each administration to ensure a consistent dose.

Biological Testing Considerations

In Vitro GABA Uptake Assay

A common method to assess the biological activity of this compound derivatives is through a [³H]GABA uptake assay in cells expressing the target GABA transporter (e.g., GAT1).

Brief Protocol Outline:

  • Cell Culture: Culture cells stably expressing the GABA transporter of interest.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative from the DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Assay: Incubate the cells with the test compound for a specified period.

  • GABA Uptake: Add [³H]GABA and incubate to allow for uptake.

  • Termination and Lysis: Stop the uptake and lyse the cells.

  • Scintillation Counting: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value of the compound.

Figure 2: Experimental Workflow for an In Vitro GABA Uptake Assay

G A Seed GAT-expressing cells C Pre-incubate cells with compound A->C B Prepare compound dilutions B->C D Add [3H]GABA C->D E Terminate uptake & Lyse cells D->E F Measure radioactivity E->F G Calculate IC50 F->G

Caption: A generalized workflow for determining the potency of a this compound derivative in a cell-based GABA uptake assay.

Signaling Pathways

Inhibition of GABA transporters by this compound derivatives leads to an increase in the extracellular concentration of GABA. This elevated GABA then acts on postsynaptic GABA-A and GABA-B receptors, leading to a cascade of downstream signaling events that ultimately result in neuronal inhibition.

Figure 3: Downstream Signaling of GABA Transporter Inhibition

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GAT1 GABA Transporter (GAT1) GABA_in GABA (intracellular) GABA_out GABA (extracellular) GABA_out->GAT1 Reuptake GABA_A GABA-A Receptor GABA_out->GABA_A GABA_B GABA-B Receptor GABA_out->GABA_B Cl_channel Cl- Influx GABA_A->Cl_channel Activation K_channel K+ Efflux GABA_B->K_channel Activation Ca_channel Ca2+ Channel Inhibition GABA_B->Ca_channel Inhibition AC Adenylyl Cyclase Inhibition GABA_B->AC Inhibition Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization AC->Hyperpolarization Reduced Excitability Boc_Nip 1-Boc-Nipecotic Acid Derivative Boc_Nip->GAT1 Inhibition

Caption: Inhibition of GAT1 by this compound derivatives increases synaptic GABA, activating GABA-A and GABA-B receptors and leading to neuronal inhibition.

Conclusion

The successful biological evaluation of this compound derivatives is critically dependent on appropriate formulation strategies that address their inherent poor aqueous solubility. By utilizing DMSO for concentrated stock solutions and employing co-solvent systems or suspensions for in vivo studies, researchers can achieve reliable and reproducible results. Careful consideration of the stability of these compounds and adherence to detailed experimental protocols will ensure the generation of high-quality data, ultimately advancing our understanding of the role of GABAergic signaling in health and disease.

References

Click Chemistry Applications with Modified 1-Boc-Nipecotic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid scaffold, is a well-established inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission.[1][2] Its derivatives are of significant interest in neuroscience research and drug development for conditions such as epilepsy and neurodegenerative diseases.[3] The integration of click chemistry, a suite of powerful, reliable, and selective reactions for covalently linking molecular entities, with nipecotic acid derivatives opens up new avenues for creating novel probes, targeted therapeutics, and functionalized biomaterials.[4]

This document provides detailed application notes and protocols for the use of a "clickable" derivative of 1-Boc-Nipecotic acid, specifically N-propargyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide , in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These protocols are designed to be adaptable for a wide range of research applications, from bioconjugation to materials science.

Synthesis of Alkyne-Modified this compound

A straightforward and efficient method to render this compound "clickable" is through the formation of an amide bond with propargylamine (B41283), introducing a terminal alkyne. This reaction is typically mediated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and mild reaction conditions.[5][6]

Protocol: Synthesis of N-propargyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide

Materials:

  • This compound

  • Propargylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add propargylamine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-propargyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide as a pure product.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[7] This reaction is widely used for conjugating small molecules, peptides, and other biomolecules.[8]

Protocol: CuAAC Conjugation of N-propargyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide with an Azide-Containing Molecule

Materials:

  • N-propargyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide

  • Azide-functionalized molecule of interest (e.g., Azido-PEG-Fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol/Water (1:1) or other suitable solvent system

Procedure:

  • In a reaction vial, dissolve N-propargyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (1.0 eq) and the azide-functionalized molecule (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 M in water).

  • In another vial, prepare a premix of CuSO₄·5H₂O (0.1 M in water) and THPTA (0.5 M in water).

  • To the reaction mixture, add the CuSO₄/THPTA premix to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10-20 mol%.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.

Quantitative Data for CuAAC Reactions

The following table summarizes typical reaction yields for CuAAC with N-propargyl amides and other heterocyclic alkynes.

Alkyne ReactantAzide ReactantCatalyst SystemSolventYield (%)
N-propargyl-1-Boc-nipecotamideBenzyl AzideCuSO₄/Sodium Ascorbate/THPTAt-BuOH/H₂O>95
N-propargyl-benzamide4-Azidobenzoic acidCuI/DIPEADMF92
1-Propargyl-pyrrolidin-2-one1-Azido-4-nitrobenzeneCu/CWater98
3-EthynylpyridinePhenyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O91

Application 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[9] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems and for sensitive biomolecules.[10]

Protocol: SPAAC Conjugation of an Azide-Modified this compound Derivative with a DBCO-Containing Molecule

Note: This protocol assumes the synthesis of an azide-functionalized this compound derivative. A plausible route involves the conversion of a hydroxylated precursor to an azide via a mesylate intermediate.

Materials:

  • Azide-functionalized this compound derivative

  • DBCO-functionalized molecule of interest (e.g., DBCO-PEG-Biotin)

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable biocompatible solvent

Procedure:

  • Dissolve the azide-functionalized this compound derivative (1.0 eq) and the DBCO-functionalized molecule (1.2 eq) in the chosen solvent.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • The product can be purified by size-exclusion chromatography, dialysis (for biomolecules), or preparative HPLC.

Quantitative Data for SPAAC Reactions

The following table presents kinetic and yield data for SPAAC reactions involving DBCO and various azides.

CyclooctyneAzide ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)SolventYield (%)
DBCOBenzyl Azide~0.3Acetonitrile/Water>99
DBCO3-Azido-L-alanine~0.1PBS>95
DBCO-PEGAzido-sugar~0.2Water>95
BCNBenzyl Azide~0.06Acetonitrile/Water>99

Visualizations

Synthesis_of_Clickable_Nipecotic_Acid cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 1-Boc-Nipecotic_Acid This compound Amide_Coupling Amide Coupling 1-Boc-Nipecotic_Acid->Amide_Coupling Propargylamine Propargylamine Propargylamine->Amide_Coupling HATU HATU HATU->Amide_Coupling Coupling Agent DIPEA DIPEA DIPEA->Amide_Coupling Base DMF DMF DMF->Amide_Coupling Solvent Clickable_Nipecotic_Acid N-propargyl-1-Boc- nipecotamide Amide_Coupling->Clickable_Nipecotic_Acid

Caption: Synthesis of alkyne-modified this compound.

Click_Chemistry_Workflow cluster_reactants Reactants Alkyne_Nipecotic N-propargyl-1-Boc- nipecotamide Click_Reaction Click Reaction (CuAAC or SPAAC) Alkyne_Nipecotic->Click_Reaction Azide_Molecule Azide-functionalized Molecule (e.g., Probe) Azide_Molecule->Click_Reaction Purification Purification Click_Reaction->Purification Conjugate Nipecotic Acid Conjugate Purification->Conjugate Application Downstream Application (e.g., Bioimaging, Drug Delivery) Conjugate->Application

Caption: General workflow for click chemistry conjugation.

GABA_Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_in_cleft GABA GABA_reuptake GABA Reuptake GABA_in_cleft->GABA_reuptake GABA_Receptor GABA Receptor GABA_in_cleft->GABA_Receptor binds GAT1 GABA Transporter 1 (GAT1) GABA_reuptake->GAT1 Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal activates Nipecotic_Conjugate Nipecotic Acid Conjugate Nipecotic_Conjugate->GAT1 inhibits

Caption: Mechanism of GABA transporter inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-Nipecotic acid, with a focus on improving reaction yields and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the Boc protection of nipecotic acid?

A1: The most prevalent method for the N-Boc protection of nipecotic acid involves the reaction of nipecotic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of solvent and base is critical for the success of the reaction, with common systems including aqueous solutions with sodium hydroxide (B78521) or sodium bicarbonate, or organic solvents with triethylamine (B128534).[][2][3]

Q2: Why is the solubility of nipecotic acid a challenge during the reaction?

A2: Nipecotic acid, like many amino acids, exists as a zwitterion, making it poorly soluble in many common organic solvents. To achieve a homogeneous reaction mixture, it is often necessary to use aqueous basic solutions or a co-solvent system.[4]

Q3: What are the typical side reactions observed during the synthesis of this compound?

A3: Common side reactions include the formation of N,N-di-Boc protected products if an excess of Boc₂O and a strong base are used. Additionally, if the reaction conditions are not optimized, unreacted starting material may remain. In some cases, derivatives of nipecotic acid have been observed to be prone to decomposition during purification.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the nipecotic acid starting material and the appearance of a new spot/peak corresponding to the this compound product.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved through extraction and crystallization. After the reaction, an acidic workup is performed to protonate the carboxylic acid, allowing for extraction into an organic solvent. The product can then be purified by crystallization from a suitable solvent system. For products that are difficult to crystallize, techniques such as seeding and pulping with a weak polar solvent can be employed.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.- Monitor the reaction by TLC or LC-MS until the starting material is consumed.- Increase the reaction temperature, but be cautious of potential side reactions.- Ensure vigorous stirring to overcome solubility issues.
Poor solubility of nipecotic acid: The zwitterionic nature of nipecotic acid can limit its solubility in organic solvents.- Use a co-solvent system such as dioxane/water or THF/water.[]- Perform the reaction in an aqueous basic solution (e.g., with NaOH or NaHCO₃).
Inappropriate base: The chosen base may not be strong enough to deprotonate the amine and drive the reaction forward.- If using a mild base like NaHCO₃, consider switching to a stronger base like NaOH or triethylamine.
Presence of Side Products Formation of di-Boc product: Using a large excess of Boc₂O and a strong base can lead to the formation of the N,N-di-Boc protected species.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc₂O.- Consider using a milder base.
Unreacted starting material: Incomplete reaction can leave unreacted nipecotic acid.- Increase the reaction time or temperature.- Ensure efficient stirring of the reaction mixture.
Difficulty in Product Isolation and Purification Product is an oil and does not crystallize: Some Boc-protected amino acids are prone to forming oils rather than crystalline solids.- Attempt to induce crystallization by scratching the side of the flask with a glass rod.- Use a seed crystal of the desired product.[6]- Try pulping the oily product in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to induce solidification.[6]
Product decomposition during purification: Some nipecotic acid derivatives can be unstable, especially during purification steps like chromatography.[4][5]- Avoid purification by silica (B1680970) gel chromatography if the product is acid-sensitive.- Opt for crystallization as the primary purification method.

Experimental Protocols

Protocol 1: Boc Protection of Nipecotic Acid using Sodium Hydroxide in a Dioxane/Water Co-solvent

This protocol is adapted from general procedures for the Boc protection of amino acids.

  • Dissolution of Nipecotic Acid: Dissolve nipecotic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium hydroxide (1.1 eq). Stir the mixture until a clear solution is obtained.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of 2-3 with a cold 1M HCl solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Boc Protection of Nipecotic Acid using Triethylamine in Acetone (B3395972)/Water

This protocol is based on a method for preparing Boc-protected amino acids with high yield.[3]

  • Reaction Setup: In a round-bottom flask, suspend nipecotic acid (1.0 eq) in a mixture of acetone and water.

  • Addition of Reagents: Add triethylamine (Et₃N) (1.2 eq) to the suspension, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, remove the acetone under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent in vacuo to obtain the crude this compound.

    • Purify the product by crystallization as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Amino Acids (General)

Base Solvent System Typical Reaction Time Reported Yield Range Reference
NaOHDioxane/Water4-12 hoursHigh[]
NaHCO₃Dioxane/Water12-24 hoursModerate to High[]
Triethylamine (Et₃N)Acetone/Water2-4 hoursHigh[3]
Triethylamine (Et₃N)Methanol16 hours90-97%

Note: The yields are general for amino acid Boc protection and may vary for nipecotic acid.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Nipecotic Acid reaction_mix Reaction Mixture start->reaction_mix reagents Boc₂O, Base (e.g., NaOH or Et₃N) reagents->reaction_mix solvent Solvent (e.g., Dioxane/Water or Acetone/Water) solvent->reaction_mix acidification Acidification (pH 2-3) reaction_mix->acidification extraction Extraction with Organic Solvent acidification->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration crystallization Crystallization concentration->crystallization product This compound crystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reaction_issues Reaction Issues cluster_solutions Potential Solutions start Low Yield of This compound incomplete_reaction Is the starting material fully consumed (TLC/LC-MS)? start->incomplete_reaction solubility Is the reaction mixture homogeneous? incomplete_reaction->solubility No increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp Yes change_solvent Use co-solvent (e.g., Dioxane/Water) or aqueous base solubility->change_solvent No change_base Use a stronger base (e.g., NaOH, Et₃N) solubility->change_base Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1-Boc-Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 1-Boc-nipecotic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Q1.1: My amide coupling reaction to form a this compound amide is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1.1: Low yields in amide coupling reactions are a common issue and can stem from several factors. The key is to ensure efficient activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The first step in amide coupling is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.

    • Solution: Ensure your coupling reagents are fresh and used in appropriate stoichiometric amounts (often a slight excess). Consider switching to a more potent activating agent. For instance, phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are often more efficient than carbodiimides (e.g., DCC, EDC).[1][2]

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow and incomplete reactions.[3]

    • Solution: For sterically hindered amines, consider using a less bulky coupling reagent. For electron-deficient anilines, you may need to use a stronger coupling reagent and potentially increase the reaction temperature or time.[3]

  • Presence of Amine Salts: If your amine starting material is a salt (e.g., hydrochloride), the free amine must be liberated for it to act as a nucleophile.[3]

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the salt and free the amine.[3]

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Use anhydrous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[3] While most couplings are performed at room temperature, gentle heating can sometimes improve yields for sluggish reactions, but be mindful of the increased risk of racemization.[3]

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling & Workup 1-Boc-Nipecotic_Acid This compound Activated_Ester Activated Intermediate 1-Boc-Nipecotic_Acid->Activated_Ester Coupling Reagent + Base Amine Amine Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Base Base (e.g., DIPEA) Coupling Nucleophilic Attack Activated_Ester->Coupling Amine Workup Aqueous Workup Coupling->Workup Purification Purification Workup->Purification Product 1-Boc-Nipecotic Acid Amide Purification->Product

Caption: Workflow for amide coupling of this compound.

Q1.2: I am observing significant racemization of my chiral nipecotic acid derivative during amide coupling. How can I prevent this?

A1.2: Racemization at the stereocenter (C3 of the piperidine (B6355638) ring) is a critical side reaction when working with chiral nipecotic acid derivatives. It typically occurs via the formation of an oxazolone (B7731731) intermediate when the carboxylic acid is activated.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally preferred over carbodiimides as they are known to suppress racemization.[4]

  • Use of Additives: When using carbodiimides (DCC or EDC), the addition of racemization-suppressing additives is crucial. Hydroxybenzotriazole (HOBt) or its more reactive analogue, 6-Chloro-HOBt, are commonly used.[5] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Control of Reaction Temperature: Higher temperatures can increase the rate of racemization.[3] It is advisable to run the coupling reaction at room temperature or below (e.g., 0 °C).

  • Base Selection: The choice and amount of base can influence racemization. Use a non-nucleophilic base like DIPEA or NMM. For particularly sensitive substrates, a weaker base like sym-collidine may be beneficial.[4]

Table 1: Comparison of Coupling Reagents and Additives for Racemization Control

Coupling ReagentAdditiveTypical ConditionsRacemization Potential
DCC / EDCNoneDCM or DMF, RTHigh
DCC / EDCHOBtDCM or DMF, 0 °C to RTLow to Moderate
HATU / HBTUNoneDMF, RTLow
PyBOPNoneDMF, RTLow
Q1.3: When using a carbodiimide (B86325) coupling reagent (DCC/EDC), I get a significant amount of an insoluble white precipitate, which complicates purification. What is this and how can I deal with it?

A1.3: The insoluble white precipitate is the N,N'-dicyclohexylurea (DCU) or the corresponding urea (B33335) from EDC. This is a common byproduct of carbodiimide-mediated coupling reactions. Another potential side product is the formation of a stable N-acylurea, which is unable to react further to form the desired amide.[4]

Management Strategies:

  • Filtration for DCU: If you are using DCC, the resulting DCU is largely insoluble in many organic solvents like DCM and can be removed by filtration at the end of the reaction.

  • Using Water-Soluble Carbodiimides: Switching to EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) is a common solution. The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[4]

  • Minimizing N-acylurea Formation: The formation of the N-acylurea side product can be minimized by the addition of HOBt or by ensuring that the amine is available to react with the activated intermediate as it is formed.

Carbodiimide_Side_Reactions RCOOH 1-Boc-Nipecotic Acid O_Acylisourea O-Acylisourea (Activated Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC Amide Desired Amide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Stable Side Product) O_Acylisourea->N_Acylurea O -> N Migration (Side Reaction) Amine Amine (R'NH2) DCU DCU (Insoluble Byproduct) Amide->DCU (forms simultaneously)

Caption: Side reactions in DCC-mediated amide coupling.

Purification Challenges

Q2.1: My this compound derivative seems to be decomposing during purification by RP-MPLC and freeze-drying. What could be the cause and what are some alternative purification strategies?

A2.1: Certain derivatives of nipecotic acid, particularly those with specific N-substituents like allenic spacers, have been reported to be prone to decomposition during purification, especially under acidic conditions that might be present in some reverse-phase chromatography systems and during lyophilization (freeze-drying).[6]

Troubleshooting and Alternative Strategies:

  • Avoid Acidic Conditions: If using reverse-phase chromatography, use a neutral or slightly basic mobile phase if your compound is stable under those conditions.

  • Alternative Purification Methods:

    • Normal-Phase Chromatography: If your compound is sufficiently non-polar, normal-phase flash chromatography on silica (B1680970) gel can be a good alternative.

    • Crystallization: If your product is a solid, crystallization can be an excellent method for purification that avoids the harsh conditions of chromatography.

  • Modified Workup: Instead of relying solely on chromatography, a thorough aqueous workup can remove many impurities.

  • Avoid Lyophilization: If decomposition is observed during freeze-drying, it may be due to the concentration of acidic species. Instead, concentrate the purified fractions under reduced pressure at a low temperature (e.g., using a rotary evaporator).

Q2.2: What is a potential decomposition pathway for nipecotic acid derivatives during purification?

A2.2: One documented side reaction for certain N-substituted nipecotic acid derivatives is a reversible 6-endo cyclization.[6] This can be facilitated by acidic conditions or elevated temperatures.

Caption: Proposed reversible 6-endo cyclization decomposition pathway.

N-Alkylation Side Reactions

Q3.1: During the N-alkylation of nipecotic acid via reductive amination, I am getting a significant amount of the tertiary amine by-product. How can I improve the selectivity for the desired secondary amine?

A3.1: The formation of a tertiary amine is a common side reaction in direct reductive amination. This occurs when the initially formed secondary amine product acts as a nucleophile and reacts with another molecule of the aldehyde, leading to dialkylation.[7]

Solution: Tandem Direct Reductive Amination / N-Boc Protection

A highly effective strategy is to trap the secondary amine in situ with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as it is formed. This prevents it from reacting further.[7]

Experimental Protocol: One-Pot Tandem DRA/N-Boc Protection

  • To a mixture of the aldehyde (1 mmol) and the amine (e.g., ethyl nipecotate hydrochloride, 1 mmol) in anhydrous DCM (10 mL), add triethylamine (B128534) (2.5 mmol) and stir for 1 hour at room temperature.

  • Add (Boc)₂O (1.2 mmol) followed by sodium triacetoxyborohydride (B8407120) (2 mmol).

  • Stir the reaction for an additional 4 hours at room temperature.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-Boc protected secondary amine product by column chromatography.

Table 2: Yield Comparison for Tandem DRA/N-Boc Protection

AldehydeAmineProductYield (%)
BenzaldehydeMethylamineN-Boc-N-methylbenzylamine90
CyclohexanecarboxaldehydeBenzylamineN-Boc-N-benzylcyclohexylmethanamine88
IsovaleraldehydeBenzylamineN-Boc-N-benzyl-3-methylbutanamine85
(Data adapted from a representative study to illustrate the effectiveness of the method)[7]

Acyl Chloride Formation

Q4.1: I am attempting to synthesize the acyl chloride of this compound using thionyl chloride (SOCl₂), but the reaction is not clean. What are the potential side reactions?

A4.1: While thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides, its use with N-protected amino acids can lead to side reactions.[8][9]

Potential Side Reactions:

  • Boc Group Instability: The acidic conditions generated during the reaction (HCl byproduct) can potentially lead to the cleavage of the acid-labile Boc protecting group.

  • Side reactions at the nitrogen: The nitrogen atom, even when protected, can sometimes participate in side reactions.

  • Over-reaction: The harshness of thionyl chloride can sometimes lead to the formation of undesired byproducts.

Troubleshooting and Alternatives:

  • Use of a Base: Adding a base like pyridine (B92270) can neutralize the HCl byproduct, but this can sometimes accelerate other side reactions.[8]

  • Alternative Reagents: For sensitive substrates like N-Boc protected amino acids, milder reagents for acyl chloride formation are often preferred.

    • Oxalyl Chloride: Often used with a catalytic amount of DMF (Vilsmeier reagent formation), it is generally milder and the byproducts are gaseous (CO, CO₂, HCl).

    • Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): This is another mild alternative for converting carboxylic acids to acyl chlorides.

Experimental Protocol: One-Pot Amidation using SOCl₂

A one-pot procedure where the acyl chloride is generated in situ and immediately reacted with the amine can sometimes prevent the isolation of the potentially unstable acyl chloride.

  • To a solution of this compound (1 mmol), the desired amine (1 mmol), and triethylamine (3 mmol) in dichloromethane, add thionyl chloride (1 mmol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 5-20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent. Redissolve the residue in DCM and wash with 1N HCl and 1N NaOH. For acid-sensitive products, a milder acidic wash like 5% NaHSO₄ should be used.[8]

  • Dry the organic phase and evaporate to yield the amide.

Unexpected Side Products

Q5.1: I have identified an N-oxide impurity in my final product. How is this formed and how can it be prevented?

A5.1: The piperidine nitrogen in your this compound derivative is a tertiary amine. Tertiary amines can be oxidized to form amine N-oxides.[10][11] This can occur unintentionally under certain conditions.

Causes of N-Oxide Formation:

  • Air Oxidation: Prolonged exposure of the tertiary amine to atmospheric oxygen can lead to slow oxidation.[10]

  • Oxidizing Reagents: The presence of residual oxidizing agents from previous synthetic steps can cause the formation of N-oxides. For example, if peroxy acids (like m-CPBA) were used in the synthesis, trace amounts could lead to this side reaction.

Prevention and Removal:

  • Inert Atmosphere: Handle the final compound under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged storage or heating.

  • Avoid Oxidants: Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities.

  • Reduction of N-Oxide: If the N-oxide has formed, it can often be reduced back to the tertiary amine using mild reducing agents such as triphenylphosphine (B44618) (Ph₃P) or by catalytic hydrogenation.

References

Technical Support Center: Purification of 1-Boc-Nipecotic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Boc-Nipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the chromatographic purification of this compound?

A1: The primary challenges in purifying this compound by silica (B1680970) gel chromatography stem from its acidic nature and moderate polarity. The carboxylic acid moiety can interact strongly with the silica gel, leading to significant peak tailing. This can result in poor separation from impurities and lower yields of the purified product.

Q2: Why is my this compound showing significant peak tailing on the TLC plate and during column chromatography?

A2: Peak tailing is a common issue when purifying carboxylic acids on silica gel. It is primarily caused by the ionization of the carboxylic acid group, which leads to strong interactions with the silanol (B1196071) groups on the silica surface. To mitigate this, it is recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This suppresses the ionization of your compound, leading to a more symmetrical peak shape.

Q3: What is a suitable mobile phase for the flash chromatography of this compound?

A3: A common mobile phase for the purification of this compound is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) in hexanes. It is highly recommended to include a small percentage of acetic or formic acid in the eluent to improve peak shape. A good starting point is a gradient of 2-10% methanol in DCM with 0.1% acetic acid.

Q4: Can this compound be purified by recrystallization?

A4: Yes, recrystallization can be an effective method for purifying this compound, particularly if the crude material is of reasonable purity. Common solvent systems for recrystallizing Boc-protected amino acids include ethyl acetate/hexanes. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize.

Q5: How can I monitor the purity of this compound during purification?

A5: The purity of this compound can be monitored using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC analysis, a mobile phase similar to the one used for column chromatography can be employed. Staining with potassium permanganate (B83412) is often effective for visualizing the compound. HPLC and NMR will provide more quantitative information on the purity of the final product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant Peak Tailing - Ionization of the carboxylic acid on the silica gel. - Inappropriate mobile phase pH.- Add 0.1-1% acetic acid or formic acid to your mobile phase. - Ensure your mobile phase is not basic.
Poor Separation of Impurities - Incorrect mobile phase polarity. - Column overloading.- Optimize the mobile phase composition and gradient using TLC. - Use a shallower gradient during elution. - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase (e.g., reversed-phase C18).
Compound Not Eluting from the Column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Low Yield of Purified Product - Incomplete elution from the column. - Decomposition of the product on silica gel (less common for this compound). - Loss of material during workup and transfer.- Ensure complete elution by flushing the column with a highly polar solvent at the end of the purification. - Handle the purified fractions carefully to minimize losses during solvent removal.
Oily Product After Chromatography - Residual solvent. - Presence of impurities that prevent crystallization.- Dry the product under high vacuum. - Attempt to recrystallize the oily product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetic acid (AcOH), glacial

  • Hexanes, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system for your separation using TLC. A good starting point is 90:10:0.1 DCM/MeOH/AcOH. The target Rf for this compound should be around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:0.1 DCM/MeOH/AcOH).

    • Wet-pack the chromatography column with the slurry, ensuring an even and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a polar solvent like methanol. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol in DCM, maintaining a constant 0.1% acetic acid throughout.

    • Collect fractions of an appropriate volume.

  • Fraction Analysis:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Hypothetical Quantitative Data:

Parameter Before Purification After Purification
Appearance Yellowish solidWhite crystalline solid
Purity (by HPLC) 85%>98%
Yield -80-90%
Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound (after chromatographic purification or as a solid)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes dropwise to the hot solution with swirling until a slight cloudiness persists.

  • If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve adsorb Adsorb onto silica gel dissolve->adsorb dry_load Dry Loading Sample adsorb->dry_load load Load Sample dry_load->load pack Pack Silica Gel Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound by flash chromatography.

troubleshooting_logic start Problem: Peak Tailing q1 Is acid (e.g., AcOH) in the mobile phase? start->q1 a1_no Add 0.1-1% Acetic Acid to Mobile Phase q1->a1_no No a1_yes Check for column degradation or highly acidic/basic impurities q1->a1_yes Yes q2 Is the column old or overused? a1_yes->q2 a2_yes Replace with a new column q2->a2_yes Yes a2_no Consider sample pretreatment to remove interfering impurities q2->a2_no No

Caption: Troubleshooting logic for peak tailing in the chromatography of this compound.

Technical Support Center: Boc Deprotection of Nipecotic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of nipecotic acid amides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid: The concentration of trifluoroacetic acid (TFA) may be too low to effectively drive the reaction to completion.[1] Increasing the concentration of TFA, often used in a solution with dichloromethane (B109758) (DCM), can improve the reaction rate.[2]

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2]

  • Low Temperature: While many deprotections are run at room temperature, a low reaction temperature can significantly slow down the rate of Boc group removal.[1]

  • Steric Hindrance: The structure of the nipecotic acid amide itself might present steric hindrance around the Boc-protected nitrogen, making it less accessible to the acid. In such cases, longer reaction times or slightly elevated temperatures might be necessary.[2]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The most common side reaction during Boc deprotection with TFA is the formation of a stable tert-butyl cation, which can act as an alkylating agent.[1][3]

  • t-Butylation: This electrophilic tert-butyl cation can react with nucleophilic sites on your nipecotic acid amide or other molecules in the reaction mixture. Electron-rich aromatic rings and heteroatoms are particularly susceptible to this side reaction.[1][3]

    • Solution: The addition of "scavengers" to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or water.[4]

Q3: How do I choose the right concentration of TFA for my deprotection?

The optimal concentration of TFA can vary depending on the specific substrate and the presence of other acid-sensitive functional groups.

  • Starting Point: A common starting point is a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[4][5]

  • Acid-Sensitive Substrates: If your molecule contains other acid-labile groups, it is advisable to start with a lower concentration of TFA and carefully monitor the reaction to achieve selective deprotection.[6]

  • Solid-Phase Synthesis: In solid-phase peptide synthesis, a solution of 55% TFA in DCM has been shown to be more effective than 100% TFA, as it promotes better resin swelling and solvent transfer, leading to more complete deprotection.[7]

Q4: Are there alternative reagents to TFA for Boc deprotection?

Yes, several other acidic reagents can be used for Boc deprotection, which may be milder or more suitable for specific substrates.[8]

  • HCl in Dioxane: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453) is a commonly used alternative to TFA and is often considered milder.[4][6]

  • Other Acids: Other strong acids like sulfuric acid or Lewis acids such as zinc bromide can also be employed.[8][9]

  • Non-Acidic Methods: In some specific cases, thermal deprotection or methods using reagents like trimethylsilyl (B98337) iodide (TMSI) can be used to avoid strongly acidic conditions.[6]

Experimental Protocols

Standard Protocol for Boc Deprotection using TFA

This protocol is a general guideline and may require optimization for your specific nipecotic acid amide.

  • Dissolution: Dissolve the Boc-protected nipecotic acid amide in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add an equal volume of a pre-prepared deprotection cocktail. A typical cocktail consists of 50% trifluoroacetic acid (TFA) in DCM. For substrates prone to side reactions, consider adding a scavenger such as 2.5% triethylsilane (TES) and 2.5% water to the cocktail.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times).[2]

    • The crude product is often obtained as the TFA salt.

  • Purification: The crude product can be purified by an appropriate method, such as recrystallization, precipitation from a suitable solvent system (e.g., with cold diethyl ether), or column chromatography.[4] To obtain the free amine, the TFA salt can be neutralized with a mild base, such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.[2]

Data Presentation

ParameterCondition 1Condition 2Condition 3Reference
Reagent 25% TFA in DCM50% TFA in DCM4M HCl in Dioxane[4][5]
Temperature Room Temperature0 °C to Room Temp0 °C[4][5]
Reaction Time 1 - 18 hours30 min - 2 hours1 - 2 hours[4][5]
Scavengers Not specified2.5% Triethylsilane & 2.5% WaterNot applicable[4]
Typical Yield Substrate dependentSubstrate dependentSubstrate dependent

Visualizations

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection of Nipecotic Acid Amide check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete increase_tfa Increase TFA Concentration troubleshoot_incomplete->increase_tfa increase_time Increase Reaction Time troubleshoot_incomplete->increase_time increase_temp Increase Temperature troubleshoot_incomplete->increase_temp increase_tfa->check_completion increase_time->check_completion increase_temp->check_completion check_purity Check Product Purity (NMR/LC-MS) complete->check_purity impure Side Products Observed check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_purity Troubleshoot Purity impure->troubleshoot_purity add_scavenger Add Scavenger (e.g., TES) troubleshoot_purity->add_scavenger optimize_conditions Optimize Conditions (Lower Temp/TFA Conc.) troubleshoot_purity->optimize_conditions add_scavenger->check_purity optimize_conditions->check_purity end End: Purified Deprotected Product pure->end

Caption: Troubleshooting workflow for Boc deprotection experiments.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amide Boc-Protected Nipecotic Acid Amide Protonated_Boc Protonated Boc Group Boc_Amide->Protonated_Boc + H+ TFA CF3COOH TFA->Protonated_Boc TFA_anion CF3COO- tert_butyl_cation tert-Butyl Cation Protonated_Boc->tert_butyl_cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Deprotected_Amine Deprotected Nipecotic Acid Amide Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

References

Technical Support Center: Optimizing Coupling Reactions for 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling of 1-Boc-Nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable coupling reagents for this compound?

A1: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions. For this compound, several classes of reagents are effective. The most common are carbodiimides (like DCC, DIC, and EDC), phosphonium (B103445) salts (such as BOP, PyBOP), and aminium/uronium salts (including HBTU, HATU, and TBTU).[1][2][3][4] Reagents like HATU are often preferred for rapid couplings with reduced epimerization.[1][4]

Q2: Which solvents are recommended for the coupling reaction?

A2: Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are common choices for amide coupling reactions.[5] DCM is a good swelling agent for polystyrene supports in solid-phase synthesis, while DMF can enhance the solubility of reactants.[2] However, be aware that polar aprotic solvents like DMF can sometimes promote the formation of N-acylurea side products when using carbodiimides.[6]

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial for suppressing side reactions, particularly racemization of the chiral center.[1][4][6][7] They react with the activated carboxylic acid to form active esters that are more reactive and less prone to racemization.[3] HOAt is generally more reactive than HOBt due to the presence of the pyridine (B92270) nitrogen.[3]

Q4: How can I monitor the progress of the coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the ninhydrin (B49086) test is a common method to detect the presence of free primary amines on the resin.[8] A negative test (indicated by no color change or a faint yellow) suggests that the coupling is complete.[8] For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Inefficient activation of this compound.

    • Troubleshooting:

      • Ensure your coupling reagent is not hydrolyzed or degraded. Use fresh, high-quality reagents.

      • Consider switching to a more powerful coupling reagent, such as HATU or PyAOP, especially for sterically hindered amines.[3]

      • Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine.[9][10]

  • Potential Cause: Presence of water in the reaction.

    • Troubleshooting:

      • Use anhydrous solvents. Ensure your solvent is dry, as water can hydrolyze the activated intermediate.[10]

      • Dry all glassware thoroughly before use.

  • Potential Cause: The amine component is a salt (e.g., hydrochloride).

    • Troubleshooting:

      • Neutralize the amine salt with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to generate the free amine before the coupling reaction.[5]

Issue 2: Formation of Side Products

  • Potential Cause: N-acylurea formation with carbodiimide (B86325) reagents.

    • Troubleshooting:

      • This side product is common when using carbodiimides like DCC or EDC, especially in polar aprotic solvents like DMF.[6]

      • Minimize its formation by adding HOBt or HOAt to the reaction mixture.[6]

      • If possible, consider using less polar solvents like dichloromethane (DCM).[6]

  • Potential Cause: Guanidinylation of the amine.

    • Troubleshooting:

      • This can occur when using an excess of aminium/uronium-based coupling reagents (e.g., HBTU, HATU) relative to the carboxylic acid.[2][3] The excess reagent can react with the free amine, capping it.

      • Use equimolar amounts of the coupling reagent and the carboxylic acid.[4] In contrast, phosphonium-based reagents like PyBOP do not cause this side reaction and can be used in excess.[3][11]

  • Potential Cause: Racemization/Epimerization.

    • Troubleshooting:

      • The loss of stereochemical integrity is a significant side reaction.[5][7]

      • The addition of HOBt or HOAt is highly effective in suppressing racemization.[1][4][6]

      • Maintain a low reaction temperature, as higher temperatures can increase the risk of racemization.[5]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesPotential Issues
DCC/DIC CarbodiimideInexpensive, effective for many couplings.Formation of insoluble urea (B33335) byproduct (DCC), potential for N-acylurea formation and racemization.[1][4]
EDC CarbodiimideWater-soluble urea byproduct, easy removal.Can still lead to N-acylurea formation and racemization.[1]
BOP/PyBOP PhosphoniumHigh coupling efficiency, low racemization, no guanidinylation.BOP produces carcinogenic HMPA as a byproduct; PyBOP is a safer alternative.[1][2][7]
HBTU/HATU Aminium/UroniumFast reaction times, high yields.Can cause guanidinylation if used in excess, HATU is more reactive and can be more expensive.[1][2][4]

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9][10]

  • Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the solution.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water to remove excess EDC and the urea byproduct.[12]

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizations

G cluster_workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents check_activation Optimize Activation (Pre-activation, Stronger Reagent) check_reagents->check_activation Reagents OK rerun Re-run Reaction check_reagents->rerun Replaced Reagents check_amine Check Amine Form (Salt or Free Base?) check_activation->check_amine Activation OK check_activation->rerun Optimized Activation neutralize Neutralize Amine Salt (e.g., with DIPEA) check_amine->neutralize Amine is a Salt check_amine->rerun Amine is Free Base neutralize->rerun

Caption: A troubleshooting workflow for addressing low product yield.

G cluster_pathway Amide Coupling Reaction Pathway RCOOH This compound ActivatedEster Activated Intermediate RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Amide Product ActivatedEster->Amide Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts (e.g., Urea, HOBt)

Caption: A simplified diagram of the amide coupling reaction pathway.

G cluster_params Key Reaction Parameters CouplingReaction Successful Coupling Reagent Coupling Reagent Reagent->CouplingReaction Solvent Solvent Solvent->CouplingReaction Base Base Base->CouplingReaction Temperature Temperature Temperature->CouplingReaction Additive Additive (e.g., HOBt) Additive->CouplingReaction

Caption: Logical relationship of key parameters for a successful coupling reaction.

References

Stability issues of 1-Boc-Nipecotic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Boc-Nipecotic acid in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, with its tert-butoxycarbonyl (Boc) protecting group, is generally stable under basic and neutral conditions. However, the Boc group is susceptible to cleavage under acidic conditions. The stability of the compound can also be affected by factors such as temperature, light exposure, and the presence of oxidizing agents. The piperidine (B6355638) ring itself can be susceptible to oxidation.

Q2: In which common laboratory solvents is this compound soluble?

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is incompatible with oxidizing agents and should be protected from moisture.[2] For long-term storage, temperatures of -20°C are often recommended.

Troubleshooting Guide

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms.

  • Decrease in the peak area of this compound over time.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Acidic Conditions The Boc protecting group is labile in acidic environments. Even trace amounts of acid in the solvent or on glassware can initiate degradation. Solution: Ensure all solvents are neutral and of high purity. Use glassware that has been thoroughly cleaned and rinsed with a neutral solvent. If the experimental conditions require a pH below 7, be aware of potential degradation and consider alternative protecting groups if stability is a major concern.
Oxidation The piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.[3][4][5][6] Solution: To minimize oxidation, degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or covering the container with aluminum foil. Avoid contact with strong oxidizing agents.
Thermal Stress Elevated temperatures can accelerate the degradation of this compound. Solution: Store stock solutions and experimental samples at appropriate low temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage). Avoid prolonged exposure to ambient or elevated temperatures during experimental procedures.
Issue 2: Inconsistent Results in Assays Involving this compound

Symptoms:

  • Poor reproducibility of experimental data.

  • Drifting baseline or unexpected peaks in analytical readouts.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Solvent Effects on Stability The stability of this compound can vary significantly between different solvents. A solvent that appears suitable for dissolution may not be optimal for long-term stability. Solution: Perform a preliminary stability study in the chosen solvent system. Analyze the sample at different time points to ensure no significant degradation occurs within the experimental timeframe. If instability is observed, consider switching to a more inert solvent.
Impurities in the Compound The starting material may contain impurities that interfere with the assay or degrade at different rates. Solution: Verify the purity of the this compound using a suitable analytical method, such as HPLC-UV or NMR. If significant impurities are detected, purify the compound before use.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and analyze at 0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at 0, 2, 4, 8, and 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature, protected from light, and analyze at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C. Analyze at 0, 24, 48, and 72 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Analyze at defined time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Solvents under Various Conditions

SolventConditionTime (hours)% DegradationMajor Degradation Products
Methanol0.1 M HCl, RT24~15%Nipecotic acid, tert-butanol
Methanol0.1 M NaOH, RT24< 2%-
Methanol3% H2O2, RT24~5%Oxidized piperidine derivatives
Acetonitrile60°C72~8%Thermally induced byproducts
WaterPhotolysis24~3%Photodegradation products

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on specific experimental conditions.

Visualizations

Logical Workflow for Investigating Stability Issues

Stability_Troubleshooting_Workflow Workflow for Investigating this compound Stability Issues start Start: Observe Stability Issue check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify the Compound is_pure->purify No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) is_pure->forced_degradation Yes purify->forced_degradation identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants is_boc_cleaved Is the Boc group cleaved? identify_degradants->is_boc_cleaved acidic_conditions Suspect Acidic Conditions is_boc_cleaved->acidic_conditions Yes is_ring_modified Is the piperidine ring modified? is_boc_cleaved->is_ring_modified No optimize_conditions Optimize Experimental Conditions (Solvent, pH, Temperature, Atmosphere) acidic_conditions->optimize_conditions oxidative_stress Suspect Oxidative Stress is_ring_modified->oxidative_stress Yes is_ring_modified->optimize_conditions No oxidative_stress->optimize_conditions end End: Stable Experimental Protocol optimize_conditions->end

Caption: A logical workflow for troubleshooting stability issues of this compound.

Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways of this compound cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Boc_Nip This compound Acid_hydrolysis Acidic Hydrolysis (e.g., HCl) Boc_Nip->Acid_hydrolysis Oxidation Oxidation (e.g., H2O2, light) Boc_Nip->Oxidation Thermal_degradation Thermal Degradation (Heat) Boc_Nip->Thermal_degradation Nipecotic_acid Nipecotic Acid Acid_hydrolysis->Nipecotic_acid tert_butanol tert-Butanol Acid_hydrolysis->tert_butanol CO2 CO2 Acid_hydrolysis->CO2 N_oxide N-Oxide Derivatives Oxidation->N_oxide Ring_opened Ring-Opened Products Oxidation->Ring_opened Decarboxylation Decarboxylation Products Thermal_degradation->Decarboxylation isobutylene Isobutylene tert_butanol->isobutylene

Caption: Potential degradation pathways for this compound under different stress conditions.

References

Technical Support Center: Resolution of 1-Boc-Nipecotic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 1-Boc-Nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The most common and effective methods for resolving the enantiomers of this compound are classical diastereomeric salt resolution, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolution. The choice of method often depends on the scale of the separation, available equipment, and the desired purity of the enantiomers.

Q2: Which method is most suitable for large-scale resolution?

A2: For large-scale applications, classical diastereomeric salt resolution is often the most straightforward and economical method.[1] It relies on the differential solubility of diastereomeric salts, which can be separated by crystallization.[1]

Q3: Can I use chiral HPLC for preparative scale separation?

A3: Yes, chiral HPLC can be used for both analytical and preparative scale separations.[2] However, preparative chiral HPLC can be more expensive and resource-intensive than classical resolution for very large quantities.

Q4: Is enzymatic resolution a viable option for this compound?

A4: Enzymatic resolution, often a type of kinetic resolution, is a potential method where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[3] While this method is known for its high selectivity and mild reaction conditions, a specific enzyme and protocol for this compound would need to be developed and optimized.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs, such as polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD) or protein-based (e.g., α1-acid glycoprotein) columns.[4]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition, including the ratio of organic modifiers and the type and concentration of additives (e.g., trifluoroacetic acid for acidic analytes).
Peak Tailing Strong interactions between the analyte and the stationary phase.Add a small amount of a competing agent to the mobile phase, such as a weak acid or base, to improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.
Column degradation.If the column has been used extensively, its performance may be compromised. Replace the column.
Diastereomeric Salt Resolution
Issue Potential Cause Troubleshooting Steps
No Crystallization Occurs Diastereomeric salts are too soluble in the chosen solvent.Screen a variety of solvents with different polarities. Consider using solvent mixtures.
Insufficient concentration.Concentrate the solution.
Both Diastereomers Precipitate The solubilities of the diastereomeric salts are too similar in the chosen solvent.Experiment with different chiral resolving agents. Screen a wider range of solvents and crystallization temperatures.
Low Diastereomeric Excess (de%) Incomplete separation of the diastereomeric salts.Perform recrystallization of the obtained solid. Optimize the crystallization conditions (e.g., cooling rate, temperature).
The chosen resolving agent is not effective.Screen other chiral resolving agents.
Low Yield of the Desired Enantiomer The desired diastereomeric salt is partially soluble in the mother liquor.Optimize the crystallization volume and temperature to minimize loss.
Inefficient liberation of the enantiomer from the salt.Ensure complete conversion back to the free acid by adjusting the pH and using an appropriate extraction solvent.

Quantitative Data Summary

The following tables provide representative quantitative data for the resolution of this compound enantiomers. Note that actual results may vary depending on the specific experimental conditions.

Table 1: Representative Data for Chiral HPLC Resolution

Parameter Value
Chiral Stationary Phase Chiralpak® IA
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee%) > 99%
Yield > 95% (for preparative separation)

Table 2: Representative Data for Diastereomeric Salt Resolution

Parameter Value
Chiral Resolving Agent (R)-(+)-α-Phenylethylamine
Crystallization Solvent Ethyl Acetate
Diastereomeric Excess (de%) after 1st Crystallization 85%
Diastereomeric Excess (de%) after 2nd Crystallization > 98%
Yield of Desired Diastereomeric Salt 35-45% (based on the initial amount of racemate)
Enantiomeric Excess (ee%) after Liberation > 98%

Experimental Protocols & Visualizations

Method 1: Chiral HPLC Resolution

This method provides a direct separation of the enantiomers of this compound using a chiral stationary phase.

Experimental Protocol:

  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_result Data Analysis & Collection racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject hplc Equilibrate HPLC System with Chiral Column hplc->inject separate Elute with Mobile Phase inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram with Separated Peaks detect->chromatogram collect Collect Enantiomer Fractions (Preparative) chromatogram->collect analyze Determine ee% and Yield chromatogram->analyze

Caption: Workflow for Chiral HPLC Resolution of this compound.

Method 2: Diastereomeric Salt Resolution

This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.

Experimental Protocol:

  • Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethyl acetate). In a separate flask, dissolve a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine, 0.5-1.0 eq.) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, optionally with seeding, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization (Optional): If the diastereomeric purity is insufficient, recrystallize the salt from a fresh portion of the solvent to enhance the diastereomeric excess (de%).

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.

  • Extraction: Extract the liberated enantiomerically pure this compound with an organic solvent (e.g., ethyl acetate).

  • Analysis: Determine the enantiomeric excess (ee%) of the final product by chiral HPLC.

G racemate Racemic this compound dissolve Dissolve in Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->dissolve mix Mix Solutions to Form Diastereomeric Salts dissolve->mix crystallize Cool to Crystallize Less Soluble Diastereomer mix->crystallize filter Filter to Isolate Diastereomeric Salt crystallize->filter mother_liquor Mother Liquor (Enriched in Other Diastereomer) filter->mother_liquor recrystallize Recrystallize (Optional, for higher de%) filter->recrystallize liberate Liberate Enantiomer (Acidify & Extract) recrystallize->liberate pure_enantiomer Enantiomerically Pure this compound liberate->pure_enantiomer analyze Analyze ee% by Chiral HPLC pure_enantiomer->analyze

Caption: Workflow for Diastereomeric Salt Resolution.

Method 3: Enzymatic Kinetic Resolution

This method utilizes an enzyme to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer.

Experimental Protocol (General Approach):

  • Enzyme Screening: Screen a panel of enzymes (e.g., lipases) for their ability to selectively catalyze a reaction (e.g., esterification) on one enantiomer of this compound.

  • Reaction Setup: Dissolve racemic this compound in a suitable organic solvent. Add the selected enzyme and a co-substrate (e.g., an alcohol for esterification).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material.

  • Reaction Quench: Stop the reaction at approximately 50% conversion to achieve a high ee% for the unreacted enantiomer.

  • Separation: Separate the unreacted this compound from the product (e.g., the ester) by extraction or chromatography.

G racemate Racemic this compound reaction Enzymatic Reaction in Organic Solvent racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction cosubstrate Co-substrate (e.g., Alcohol) cosubstrate->reaction monitor Monitor Conversion & ee% by Chiral HPLC reaction->monitor quench Quench Reaction at ~50% Conversion monitor->quench separation Separate Product and Unreacted Starting Material quench->separation product Product (e.g., Ester of one enantiomer) separation->product unreacted_sm Unreacted Enantiomerically Enriched this compound separation->unreacted_sm

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Preventing racemization during 1-Boc-Nipecotic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-Nipecotic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to preventing racemization during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of this compound?

A1: Racemization during the coupling of N-Boc-protected amino acids, including this compound, primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This happens after the carboxylic acid is activated by a coupling reagent. The α-proton on the carbon adjacent to the carboxyl group becomes acidic in this intermediate. A base present in the reaction mixture can then abstract this proton, leading to a loss of stereochemistry at the chiral center. While the urethane (B1682113) Boc group generally suppresses oxazolone (B7731731) formation compared to other N-protecting groups, racemization can still occur, especially under non-optimized conditions.[1]

Q2: How does the choice of coupling reagent impact the degree of racemization?

A2: The coupling reagent is a critical factor in controlling racemization.[1] Reagents are generally categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC) can lead to significant racemization if used alone. However, their performance is greatly improved by the use of additives.

  • Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated acid to form active esters that are more stable and less prone to racemization.[2]

  • Uronium/Aminium salts (e.g., HBTU, HATU) and Phosphonium salts (e.g., PyBOP) are generally highly efficient and are designed to suppress racemization, often by forming HOBt or HOAt esters in situ.[3] HATU, which is based on HOAt, is often considered superior in minimizing racemization.[3]

Q3: What is the role of the base in racemization, and which one should I choose?

A3: The base is crucial for neutralizing salts and activating the coupling reagent, but it is also a primary contributor to racemization by abstracting the acidic α-proton.[4]

  • Strength and Steric Hindrance: Less basic and more sterically hindered bases are preferred. Strong, non-hindered bases like triethylamine (B128534) (TEA) can accelerate racemization. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for reactions at high risk of racemization, weaker bases like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine are recommended.[5]

  • Base-Free Conditions: For particularly sensitive substrates, base-free conditions, such as the use of DIC in combination with an additive like HOBt or Oxyma, can be an effective strategy to minimize racemization.[5]

Q4: Can reaction temperature and time affect the stereochemical purity of my product?

A4: Yes, both temperature and time are critical variables.

  • Temperature: Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization.[1] Performing the reaction at a lower temperature (e.g., 0 °C or even -15 °C), especially during the initial activation of the carboxylic acid, is a standard practice to preserve stereochemical integrity.[1]

  • Reaction Time: Prolonged reaction times, particularly extended pre-activation of the carboxylic acid before the amine is added, can increase the opportunity for the activated intermediate to racemize.[6] It is advisable to add the amine component shortly after the activation of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant Racemization Detected (e.g., >5% of the undesired enantiomer) 1. Inappropriate Base: Use of a strong, non-hindered base (e.g., triethylamine). 2. High Temperature: Reaction performed at room temperature or elevated temperatures. 3. Suboptimal Coupling Reagent: Use of a carbodiimide (B86325) (DCC, EDC) without an additive. 4. Prolonged Pre-activation: Long delay between acid activation and amine addition.1. Change the Base: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] 2. Lower the Temperature: Perform the entire reaction, or at least the activation step, at 0 °C.[1] 3. Optimize Reagents: Use a modern coupling reagent like HATU or COMU. Alternatively, if using a carbodiimide like DIC or EDC, ensure at least one equivalent of an additive such as Oxyma or HOAt is included.[1][3] 4. Minimize Activation Time: Add the amine component within 1-5 minutes of activating the this compound.[1]
Low Reaction Yield 1. Steric Hindrance: The amine substrate may be sterically bulky, slowing the reaction. 2. Inefficient Activation: The chosen coupling reagent may not be potent enough for the specific substrates. 3. Poor Solubility: Reagents may not be fully dissolved.1. Increase Temperature (with caution): If racemization is not an issue, a slight increase in temperature after the initial coupling at 0 °C may improve the rate. Alternatively, switch to a more potent coupling reagent like HATU.[3] 2. Switch Coupling Reagent: For difficult couplings, a more reactive phosphonium salt like PyBOP or a uronium salt like HATU can be more effective.[3] 3. Change Solvent: Ensure all components are fully dissolved. DMF is a common solvent, but for some substrates, DCM or NMP might be better.
Formation of Diketopiperazine Side Product This is more common in solid-phase synthesis at the dipeptide stage, especially with proline or other cyclic amino acids like pipecolic acid derivatives.[2] The N-terminal amine of the dipeptide can attack the activated ester of the C-terminus, leading to cyclization and cleavage from the resin.This is less of a concern in solution-phase coupling but in solid-phase synthesis: 1. Use 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit diketopiperazine formation.[2] 2. Use in situ neutralization protocols in Boc-based synthesis to minimize the time the free N-terminal amine is available.[2]

Data Presentation: Impact of Coupling Reagents on Racemization

The following table summarizes the percentage of racemization observed when coupling various Fmoc-protected amino acids. While the N-protecting group is Fmoc, the trends observed for the coupling reagents are highly relevant and applicable to reactions involving N-Boc-Nipecotic acid. The combination of DIC with Oxyma shows the lowest degree of racemization.

Coupling ReagentAdditiveBase% Racemization (Fmoc-Phe-OH)% Racemization (Fmoc-His(Trt)-OH)% Racemization (Fmoc-Cys(Trt)-OH)
HATU (internal HOAt)NMM14.21.80.9
HBTU (internal HOBt)NMM10.21.10.1
PyBOP (internal HOBt)NMM10.11.30.1
TBTU (internal HOBt)NMM9.91.20.1
DIC Oxyma N/A1.7 0.0 0.0
DIC HOBt N/A1.70.30.0
Data adapted from studies on Fmoc-protected amino acids, demonstrating the relative impact of different coupling reagents on racemization.[7]

Experimental Protocols

Protocol 1: Minimal Racemization Coupling using DIC/Oxyma

This protocol is designed for substrates that are highly susceptible to racemization, as it avoids the use of an external organic base.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the solution.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, one equivalent of a weak, hindered base like N-methylmorpholine (NMM) may be added.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature and continue stirring for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, if in DCM, filter off the diisopropylurea byproduct. Concentrate the filtrate and perform a standard aqueous work-up.

Protocol 2: Low-Racemization Coupling using HATU/DIPEA

This protocol uses a highly efficient uronium salt reagent and is suitable for a wide range of substrates, including those that are sterically hindered.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DMF (to a concentration of ~0.1 M).

  • Reagent Addition: Add HATU (1.1 eq.) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise, ensuring the temperature remains at or below 0 °C.

  • Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Visualizations

Racemization_Mechanism Acid This compound (Chiral) Activated Activated Intermediate (e.g., O-Acylisourea) Acid->Activated + Coupling Reagent p1 Activated->p1 Oxazolone Oxazolone Intermediate (Planar, Achiral) p2 Oxazolone->p2 + Base (Proton Abstraction) Racemic Racemic Amide Product (Mixture of Enantiomers) Desired Desired Amide Product (Enantiopure) p1->Oxazolone Intramolecular Attack p1->Desired + Amine (Fast) - Low Temp - Weak Base p2->Racemic + Amine

Caption: Mechanism of racemization via an oxazolone intermediate during amide coupling.

Experimental_Workflow start Start: Dissolve This compound add_reagents Add Coupling Reagent (e.g., DIC/Oxyma or HATU) start->add_reagents cool Cool to 0 °C add_reagents->cool add_base Add Base (if required) (e.g., DIPEA/NMM) cool->add_base add_amine Add Amine Component add_base->add_amine react_cold React at 0 °C (15-30 min) add_amine->react_cold react_warm Warm to RT React (2-6 h) react_cold->react_warm monitor Monitor Progress (TLC / LC-MS) react_warm->monitor monitor->react_warm Incomplete workup Work-up & Purify monitor->workup Reaction Complete

Caption: Recommended workflow for minimizing racemization during amide bond formation.

References

Common impurities in commercial 1-Boc-Nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on identifying and managing common impurities in commercial 1-Boc-Nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

Commercial this compound is generally of high purity (typically ≥97%). However, trace impurities can be present, originating from the synthesis process, storage, or degradation. These can be categorized as:

  • Process-Related Impurities: Substances that arise during the manufacturing process.

    • Starting Materials: Unreacted Nipecotic acid.

    • Reagent By-products: Residuals from the Boc-protection step, such as tert-butanol (B103910) or di-tert-butyl carbonate.

    • Enantiomeric Impurities: If a specific enantiomer (e.g., (S)-1-Boc-Nipecotic acid) is purchased, traces of the opposite enantiomer ((R)-isomer) may be present.

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Ethanol.

  • Water: Absorbed moisture from the atmosphere.

Q2: My downstream peptide coupling reaction is inefficient or failing. Could impurities in this compound be the cause?

Yes, certain impurities can interfere with subsequent reactions.

  • Unreacted Nipecotic Acid: This impurity possesses a free secondary amine and a carboxylic acid. In a peptide coupling reaction, it can compete with your desired substrate, leading to the formation of undesired side-products and reduced yield of the target molecule.

  • Excess Water or Solvents: Moisture and certain protic solvents can hydrolyze activated esters or carbodiimide (B86325) coupling reagents, deactivating them and stalling the reaction.

  • Other Reactive Impurities: Although less common, impurities with reactive functional groups can consume expensive reagents and complicate purification.

Troubleshooting Guide

Issue: An unexpected peak is observed in my HPLC/LC-MS analysis of this compound.

Possible Cause & Troubleshooting Steps:

  • Identity of the Peak: The peak could correspond to one of the common impurities listed in the FAQ. Unreacted nipecotic acid is a frequent possibility.

  • Confirm Identity:

    • LC-MS Analysis: Check the mass-to-charge ratio (m/z) of the impurity peak. Nipecotic acid has a molecular weight of 129.16 g/mol , which would be observed as [M+H]⁺ at m/z 130.16. This compound has a molecular weight of 229.27 g/mol ([M+H]⁺ at m/z 230.27).

    • Co-injection: If a standard is available, perform a co-injection of your sample with a small amount of pure nipecotic acid. If the impurity peak increases in area, its identity is confirmed.

  • Quantify the Impurity: Use the provided HPLC protocol to determine the relative percentage of the impurity. If it exceeds acceptable limits for your application, consider purification or sourcing a higher-purity batch.

Issue: The ¹H NMR spectrum of my this compound shows unexpected signals.

Possible Cause & Troubleshooting Steps:

  • Residual Solvents: Small, sharp singlets often correspond to common laboratory solvents. Compare the chemical shifts of the unknown peaks to known values (e.g., DCM ~5.3 ppm, Acetone ~2.17 ppm, tert-butanol ~1.28 ppm in CDCl₃).

  • Unreacted Starting Material: The presence of nipecotic acid will introduce broader signals corresponding to the piperidine (B6355638) ring protons without the adjacent Boc group, which significantly alters their chemical shift.

  • Water: A broad singlet, typically between 1.5-4.5 ppm (depending on the solvent and concentration), can indicate the presence of water.

Data & Specifications

Quantitative data for a typical commercial batch of this compound is summarized below.

ParameterSpecificationTypical ValueMethod of Analysis
Purity ≥97.0%98.5%HPLC/LC-MS, ¹H NMR
Water Content ≤0.5%0.04%Karl Fischer Titration
Unreacted Nipecotic Acid ≤0.5%<0.2%HPLC
Individual Unknown Impurity ≤0.2%<0.1%HPLC
Residual Solvents Conforms to standardsVaries by batchGC-HS
Enantiomeric Purity (for chiral products) ≥99.5%>99.8%Chiral HPLC

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting non-chiral impurities like unreacted nipecotic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Visual Guides

Logical Workflow for Quality Assessment

The following diagram outlines a standard workflow for testing the quality of a newly received batch of this compound.

cluster_0 Quality Assessment Workflow start Receive Commercial This compound visual Visual Inspection (Color, Form) start->visual hplc Perform HPLC Analysis (Protocol 1) visual->hplc nmr Perform NMR Analysis visual->nmr kf Perform Karl Fischer Titration for Water visual->kf data Analyze Data: Check Purity, Impurities, Water % hplc->data nmr->data kf->data decision Purity & Impurity Profile Meet Specifications? data->decision pass Proceed with Experiment decision->pass Yes fail Contact Supplier or Consider Purification decision->fail No

Workflow for quality control of incoming material.
Potential Sources of Impurities

This diagram illustrates the relationship between the synthesis process and the origin of common impurities.

cluster_1 Impurity Source Map SM Starting Material: Nipecotic Acid Reaction Boc Protection Reaction SM->Reaction Imp1 Unreacted Nipecotic Acid SM->Imp1 Incomplete Reaction Reagent Reagent: Boc-Anhydride Reagent->Reaction Imp2 Reagent By-products (e.g., t-Butanol) Reagent->Imp2 Side Reaction Solvents Process: Solvents, Water Solvents->Reaction Imp3 Residual Solvents & Water Solvents->Imp3 Carryover Product Final Product: This compound (Purity ≥97%) Reaction->Product Imp1->Product Imp2->Product Imp3->Product

Origins of common impurities during synthesis.

Storage conditions to prevent degradation of 1-Boc-Nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1-Boc-Nipecotic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a powder at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1] The compound should always be kept in a tightly sealed container in a dry and well-ventilated area.[2][3]

Q2: Can I store this compound at room temperature?

A2: While this compound is shipped at room temperature in the continental US, this is for short durations only.[1] For maintaining long-term purity and preventing degradation, storage at room temperature is not recommended.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are exposure to moisture, excessive heat, and incompatible materials such as strong oxidizing agents.[4][5][6] It is crucial to store the compound in a dry environment and away from heat sources.

Q4: What are the signs of degradation of this compound?

A4: Physical signs of degradation can include a change in color or texture of the solid. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for impurities or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Q5: What are the hazardous decomposition products of this compound?

A5: Under normal use and storage conditions, hazardous decomposition is not expected.[2] However, under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, humidity). Assess the purity of the compound using HPLC or NMR. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments.
Compound appears discolored or clumpy Absorption of moisture or exposure to heat.Discard the affected batch of the compound. Review storage procedures to ensure the container is tightly sealed and stored at the recommended temperature away from heat sources.
Low yield in a reaction involving this compound Use of a partially degraded reagent.Confirm the purity of the this compound. Consider that other reagents or reaction conditions might be the cause. If the starting material is suspect, obtain a new, verified batch.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Condition Recommendation Duration
Temperature Powder, -20°CUp to 3 years[1]
Powder, 4°CUp to 2 years[1]
Do not store above 5°C[4]
Atmosphere Dry and well-ventilated place[2][3]
Container Tightly closed container[2][3][4][7]
Avoid Moisture, heat, sources of ignition, strong oxidizing agents[4][5][6][7]

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound using High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the this compound sample to be tested.

    • Dissolve in the same solvent as the standard solution to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention time of the main peak in the sample chromatogram with that of the standard.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

    • For stability studies, analyze samples stored under different conditions over a set period and compare the purity results.

Mandatory Visualization

Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Heat Excessive Heat Heat->Hydrolysis Oxidation Oxidation Heat->Oxidation Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Oxidation Degraded_Product Degraded Product Hydrolysis->Degraded_Product Oxidation->Degraded_Product Cool_Temp Cool Temperature (-20°C or 4°C) Degradation This compound (Stable) Cool_Temp->Degradation Dry_Env Dry Environment Dry_Env->Degradation Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Degradation Inert_Atmosphere Inert Atmosphere (Optional) Inert_Atmosphere->Degradation

Caption: Factors influencing the stability of this compound.

References

Removing residual reagents from 1-Boc-Nipecotic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-Nipecotic acid. Our aim is to offer practical solutions to common challenges encountered during the synthesis and purification of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual reagents I might encounter in my crude this compound?

A1: The most common residual reagents and byproducts include unreacted Nipecotic acid, excess di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), and tert-butanol (B103910), a byproduct of the Boc-anhydride reaction. Depending on the reaction conditions, you may also have residual base (e.g., triethylamine, sodium bicarbonate) and solvents.

Q2: My Boc-protection reaction is incomplete. What are the likely causes and how can I fix it?

A2: Incomplete Boc-protection can be due to several factors:

  • Poor solubility of Nipecotic acid: Nipecotic acid is zwitterionic and can have poor solubility in common organic solvents like acetonitrile (B52724) or THF.[1]

  • Insufficient Boc-anhydride: Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate.[2]

  • Reaction time and temperature: The reaction may require longer stirring times or gentle warming to proceed to completion. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial.[2]

  • Hydrolysis of Boc-anhydride: If there is moisture in your reaction, the Boc-anhydride can hydrolyze to tert-butanol and carbon dioxide, rendering it ineffective.[2] Always use anhydrous solvents and an inert atmosphere.

To address this, consider using a biphasic solvent system (e.g., dioxane and water) with a base like sodium bicarbonate to improve the solubility of the nipecotic acid.[2]

Q3: How can I effectively remove unreacted di-tert-butyl dicarbonate from my product?

A3: Excess di-tert-butyl dicarbonate can often be removed during the work-up procedure. An aqueous workup with a mild base like saturated sodium bicarbonate solution will hydrolyze the remaining anhydride.[2] For products that are not volatile, evaporation under high vacuum can also be effective.[2] Additionally, adding a nucleophilic scavenger like imidazole (B134444) or trifluoroethanol can help to consume the excess Boc-anhydride.[3]

Q4: What is the best way to remove the tert-butanol byproduct?

A4: Tert-butanol can often be removed by evaporation under reduced pressure (vacuum). However, if it co-elutes with your product during chromatography, consider washing the organic layer with water or brine during the extraction phase. Lyophilization or azeotropic distillation with a solvent like heptane (B126788) are also effective methods for removing residual tert-butanol.

Troubleshooting Guide

Below are common problems encountered during the synthesis and purification of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time, increasing the reaction temperature, or adding more Boc-anhydride.
Poor Solubility of Nipecotic Acid Use a solvent system that enhances the solubility of the zwitterionic starting material, such as a mixture of an organic solvent and aqueous base.[4]
Hydrolysis of Boc-Anhydride Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Product Loss During Work-up Be cautious during acid-base extractions to ensure the pH is adjusted correctly to keep your product in the desired layer. Minimize the number of transfer steps.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Action
Residual Starting Material (Nipecotic Acid) Purify the crude product using acid-base extraction to separate the acidic product from the amphoteric starting material.
Residual Di-tert-butyl Dicarbonate During work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to hydrolyze the excess Boc-anhydride.[2]
Residual tert-Butanol Remove by evaporation under high vacuum. If it persists, perform aqueous washes during extraction or consider lyophilization.
Formation of Side Products Side reactions can occur, especially at elevated temperatures. Re-evaluate your reaction conditions and consider running the reaction at a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is designed to separate the acidic product, this compound, from neutral impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl to remove any unreacted basic starting materials. Discard the aqueous layer.

  • Basic Extraction: Extract the organic layer with saturated sodium bicarbonate solution. The this compound will be deprotonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of this compound.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with 1 M HCl until the pH is acidic (pH ~2-3), checking with pH paper. The this compound will precipitate out if it is not soluble in the acidic aqueous solution.

  • Extraction of Product: Extract the acidified aqueous layer with ethyl acetate (3 times). The protonated this compound will move back into the organic layer.

  • Combine Organic Layers: Combine the organic layers.

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Recrystallization can be an effective final purification step to obtain highly pure this compound. The choice of solvent is critical. A common solvent system is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble).

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent system by testing the solubility of small amounts of your crude product in various solvents. The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent until the solution is clear again. Allow the flask to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Analytical Methods for Purity Assessment

Analytical Technique Purpose Typical Observations
Thin-Layer Chromatography (TLC) Reaction monitoring and qualitative impurity profiling.The product should have a different Rf value than the starting material. The presence of multiple spots indicates impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak for the pure product. Impurities will appear as separate peaks.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the structure of this compound. Impurity peaks can often be identified and quantified.[6]
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show the correct molecular ion peak for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Nipecotic Acid + Boc-Anhydride reaction Boc Protection Reaction start->reaction crude Crude this compound reaction->crude workup Aqueous Work-up crude->workup extraction Acid-Base Extraction workup->extraction recrystallization Recrystallization extraction->recrystallization pure_product Pure this compound recrystallization->pure_product tlc TLC pure_product->tlc hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ms MS pure_product->ms troubleshooting_logic start Problem: Low Purity of this compound check_reaction Was the reaction complete? (Check TLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complete_reaction Reaction was complete check_reaction->complete_reaction Yes troubleshoot_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Add more Boc-anhydride - Improve solubility incomplete_reaction->troubleshoot_reaction pure_product High Purity Product troubleshoot_reaction->pure_product check_workup Was the work-up effective? complete_reaction->check_workup ineffective_workup Ineffective Work-up check_workup->ineffective_workup No check_workup->pure_product Yes troubleshoot_workup Optimize Purification: - Perform Acid-Base Extraction - Recrystallize product ineffective_workup->troubleshoot_workup troubleshoot_workup->pure_product

References

Technical Support Center: Challenges in the Scale-up of 1-Boc-Nipecotic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1-Boc-Nipecotic acid production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Yield in Boc Protection Step

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Reagent Degradation: The Boc-anhydride may have degraded due to improper storage or handling.

  • Suboptimal pH: The pH of the reaction mixture may not be ideal for the Boc protection of the nipecotic acid nitrogen.

  • Competing Reactions: Side reactions, such as the formation of di-Boc protected species or other byproducts, can reduce the yield of the desired product.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or NMR) to monitor the reaction progress and ensure it goes to completion.

  • Reagent Quality: Use fresh, high-quality Boc-anhydride. Store it under recommended conditions (cool and dry) to prevent degradation.

  • pH Optimization: Carefully control the pH of the reaction mixture. The choice of base is critical and may require optimization when moving to a larger scale. Common bases include sodium bicarbonate, sodium carbonate, or triethylamine.

  • Temperature Control: The Boc protection reaction is often exothermic. Ensure adequate cooling capacity to maintain the optimal reaction temperature and prevent side reactions.

  • Stoichiometry: Re-evaluate the stoichiometry of the reagents. While a slight excess of Boc-anhydride is common, a large excess can lead to byproduct formation and complicate purification.

Issue 2: Poor Product Purity and High Impurity Levels

Possible Causes:

  • Byproduct Formation: In addition to unreacted starting materials, byproducts from side reactions during the Boc protection or work-up can contaminate the final product.

  • Inefficient Purification: The crystallization or purification process may not be effectively removing impurities at a larger scale.

  • Contamination from Equipment: Inadequate cleaning of reactors and other equipment can introduce contaminants.

Troubleshooting Steps:

  • Impurity Profiling: Use analytical techniques like LC-MS or GC-MS to identify the major impurities. Understanding the structure of the impurities can provide insights into their formation and how to prevent them.

  • Work-up Optimization: The aqueous work-up procedure is critical for removing unreacted reagents and water-soluble byproducts. Optimize the pH and number of extractions.

  • Crystallization Solvent Selection: The choice of solvent system for crystallization is crucial for obtaining high purity. Conduct solubility studies to identify a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Controlled Crystallization: Implement controlled cooling profiles during crystallization to promote the formation of pure, well-defined crystals. Seeding the solution with a small amount of pure product can also improve crystal quality.

  • Equipment Cleaning Verification: Implement and validate thorough cleaning procedures for all equipment to prevent cross-contamination.

Issue 3: Exothermic Reaction and Poor Heat Control

Possible Causes:

  • Reduced Surface Area-to-Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume, making heat removal less efficient.

  • Rapid Reagent Addition: Adding reagents, particularly Boc-anhydride, too quickly can lead to a rapid and uncontrolled release of heat.

Troubleshooting Steps:

  • Controlled Reagent Addition: Add the Boc-anhydride solution portion-wise or via a controlled addition pump to manage the rate of heat generation.

  • Adequate Cooling: Ensure the reactor's cooling system is capable of handling the heat load of the reaction at the intended scale.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase, although this may impact throughput.

  • Process Analytical Technology (PAT): Implement in-line temperature probes and automated control systems to monitor and maintain the desired reaction temperature in real-time.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity for the large-scale synthesis of this compound?

A1: While specific yields and purities are highly dependent on the exact process and scale, a well-optimized large-scale process should aim for a yield of over 85% and a purity of greater than 98%. A Chinese patent for a related synthesis of (S)-nipecotic acid reported yields of 57-67% with purities of 98.8-98.9% after purification[1]. For pharmaceutical applications, purity specifications are typically much higher, often requiring >99.5% purity.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities can include unreacted nipecotic acid, residual solvents, and byproducts from the Boc protection reaction. One potential byproduct is the di-tert-butyl carbonate formed from the reaction of Boc-anhydride with any residual water. Another possibility is the formation of a mixed anhydride (B1165640) between this compound and another molecule of Boc-anhydride.

Q3: How can I effectively remove unreacted nipecotic acid from the final product?

A3: Unreacted nipecotic acid is more polar and has different solubility characteristics than the Boc-protected product. During the aqueous work-up, adjusting the pH can help to separate the two. Nipecotic acid is zwitterionic and its solubility is pH-dependent. Careful crystallization is also a very effective method for removing unreacted starting material.

Q4: What is the best solvent system for the crystallization of this compound on a large scale?

A4: The ideal solvent system will depend on the specific impurity profile. A good starting point would be a mixed solvent system, such as ethyl acetate (B1210297)/heptane (B126788) or toluene/heptane. The product should be highly soluble in the primary solvent (e.g., ethyl acetate or toluene) at reflux and sparingly soluble at room temperature, while the anti-solvent (e.g., heptane) is used to induce crystallization upon cooling. It is crucial to perform solubility studies to determine the optimal solvent ratio and cooling profile for your specific material.

Q5: Are there any safety concerns I should be aware of when scaling up the production of this compound?

A5: The primary safety concern is the exothermic nature of the Boc protection reaction. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. It is essential to have adequate cooling and to control the rate of reagent addition. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should always be followed.

Data Presentation

Table 1: Illustrative Comparison of Lab vs. Pilot Scale Production of this compound

ParameterLab Scale (10 g)Pilot Scale (10 kg)
Starting Material (Nipecotic Acid) 10 g10 kg
Boc-Anhydride 1.1 eq1.05 eq
Base NaHCO₃ (2.2 eq)NaHCO₃ (2.1 eq)
Solvent Dioxane/Water (1:1)Dioxane/Water (1:1)
Reaction Temperature 25 °C25-30 °C (controlled)
Reaction Time 12 hours16 hours
Crude Yield ~95%~92%
Purification Method Silica Gel ChromatographyCrystallization
Final Yield ~85%~88%
Purity (by HPLC) >99%>98.5%

Note: This data is illustrative and may not represent an optimized process. Actual results will vary depending on the specific conditions and equipment used.

Experimental Protocols

Key Experiment: Large-Scale Boc Protection of Nipecotic Acid

Objective: To synthesize this compound on a multi-kilogram scale.

Materials:

  • Nipecotic Acid (1.0 eq)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.05 - 1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.1 - 2.2 eq)

  • Dioxane

  • Purified Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: Charge a clean, dry, temperature-controlled reactor with nipecotic acid and a 1:1 mixture of dioxane and water.

  • Base Addition: With stirring, add sodium bicarbonate to the reactor.

  • Boc-Anhydride Addition: Slowly add a solution of Boc-anhydride in dioxane to the reaction mixture via an addition funnel or pump over a period of 1-2 hours. Monitor the internal temperature and maintain it below 30°C using the reactor's cooling system.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Add ethyl acetate to the remaining aqueous layer and adjust the pH to ~2-3 with a suitable acid (e.g., 1M HCl).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Key Experiment: Large-Scale Purification by Crystallization

Objective: To purify crude this compound on a multi-kilogram scale.

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Heptane

Procedure:

  • Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite).

  • Crystallization: Slowly add heptane as an anti-solvent to the hot solution with stirring until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or with a chiller to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a cold mixture of ethyl acetate and heptane.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Charge Reactor: Nipecotic Acid, Dioxane, Water B 2. Add Base: Sodium Bicarbonate A->B C 3. Controlled Addition: Boc-Anhydride in Dioxane B->C D 4. Reaction: Stir at 25-30°C C->D E 5. In-Process Control: TLC/HPLC Monitoring D->E F 6. Quench & pH Adjust E->F Reaction Complete G 7. Extraction: Ethyl Acetate F->G H 8. Wash: Brine G->H I 9. Dry & Concentrate H->I J 10. Dissolve in Hot Ethyl Acetate I->J Crude Product K 11. Add Anti-solvent: Heptane J->K L 12. Controlled Cooling & Crystallization K->L M 13. Filter & Wash L->M N 14. Dry Under Vacuum M->N O O N->O Pure this compound

Caption: Experimental workflow for the scale-up production of this compound.

troubleshooting_workflow cluster_yield Low Yield cluster_purity Low Purity cluster_exotherm Poor Heat Control start Problem Encountered y1 Check Reaction Completion (TLC/HPLC) start->y1 p1 Identify Impurities (LC-MS) start->p1 e1 Reduce Addition Rate of Boc-Anhydride start->e1 y2 Incomplete? Increase Time/Temp y1->y2 No y3 Complete? Check Work-up pH y1->y3 Yes y4 Optimize Extraction y3->y4 p2 Optimize Crystallization Solvent & Cooling Rate p1->p2 p3 Consider Re-crystallization p2->p3 e2 Ensure Adequate Cooling Capacity e1->e2 e3 Consider Diluting Reaction Mixture e2->e3

Caption: Troubleshooting decision tree for this compound scale-up.

References

Technical Support Center: Grignard Reactions with 1-Boc-Nipecotic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Grignard reactions with 1-Boc-nipecotic acid esters.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of a Grignard reaction with a this compound ester?

Typically, the reaction of a Grignard reagent (R-MgX) with an ester results in the formation of a tertiary alcohol.[1][2][3][4] This occurs through a double addition of the Grignard reagent to the ester carbonyl group. An initial nucleophilic acyl substitution forms a ketone intermediate, which is highly reactive and subsequently attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.[1][2][3]

Q2: What are the most common byproducts observed in this reaction?

Common byproducts can arise from several side reactions, including:

  • Enolization: If the Grignard reagent is sterically hindered or if the reaction temperature is not adequately controlled, it can act as a base and deprotonate the alpha-carbon of the ester, leading to the formation of an enolate and recovery of the starting ester upon workup.

  • Reduction: Some Grignard reagents, particularly those with beta-hydrides (e.g., isopropylmagnesium bromide), can reduce the ester to the corresponding primary alcohol.

  • Over-addition to the Boc-group: While generally stable, under harsh conditions, the Grignard reagent could potentially react with the carbonyl of the Boc protecting group, leading to its cleavage or modification.

  • Unreacted Starting Material: Incomplete reactions can result from impure reagents, insufficient Grignard reagent, or poor reaction conditions.[1]

Q3: How does steric hindrance on the Grignard reagent or the ester affect the reaction?

Steric hindrance plays a critical role in the outcome of the reaction.[5]

  • Sterically hindered Grignard reagents are more likely to act as bases rather than nucleophiles, leading to an increase in enolization byproducts.

  • Steric hindrance on the ester , such as bulky substituents on the piperidine (B6355638) ring, can impede the approach of the Grignard reagent to the carbonyl carbon, slowing down the reaction rate and potentially favoring side reactions like reduction.[6]

Q4: Is the N-Boc protecting group stable under Grignard reaction conditions?

The N-Boc (tert-butoxycarbonyl) protecting group is generally stable to Grignard reagents under standard reaction conditions.[7] However, prolonged reaction times, high temperatures, or the use of highly reactive Grignard reagents could potentially lead to its cleavage or side reactions. It is crucial to carefully control the reaction parameters to maintain the integrity of the Boc group.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting ester 1. Inactive Grignard reagent due to moisture or oxygen contamination.[8] 2. Impure starting materials (ester, solvent). 3. Insufficient equivalents of Grignard reagent. 4. Low reaction temperature.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[9] Use freshly prepared or titrated Grignard reagent.[10] 2. Use anhydrous solvents and purify the ester if necessary. 3. Use at least 2.5-3.0 equivalents of the Grignard reagent. 4. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side reactions.
High percentage of enolization byproduct (recovered starting ester) 1. Sterically hindered Grignard reagent. 2. Reaction temperature is too high, favoring the Grignard reagent acting as a base.1. Consider using a less sterically hindered Grignard reagent if the desired product allows. 2. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) and slowly add the Grignard reagent.[10]
Formation of a significant amount of the reduced alcohol byproduct 1. Grignard reagent contains β-hydrides (e.g., isopropylmagnesium bromide). 2. Steric hindrance around the ester carbonyl favors hydride transfer.1. Use a Grignard reagent without β-hydrides if possible. 2. Optimize reaction conditions by using lower temperatures.
Cleavage or modification of the N-Boc protecting group 1. Harsh reaction conditions (high temperature, prolonged reaction time). 2. Use of a highly reactive Grignard reagent.1. Maintain a controlled temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. 2. Consider using a less reactive organometallic reagent if the desired transformation permits.
Complex mixture of unidentified byproducts 1. Decomposition of the Grignard reagent. 2. Side reactions with the solvent. 3. Decomposition of the starting material or product during workup.1. Ensure the Grignard reagent is formed and used promptly. 2. Use an appropriate anhydrous ether solvent (e.g., THF, diethyl ether). 3. Perform a careful and gentle aqueous workup, often with a saturated ammonium (B1175870) chloride solution.[11]

Experimental Protocols

General Protocol for Grignard Reaction with Methyl 1-Boc-Nipecotate

Materials:

  • Methyl 1-Boc-nipecotate

  • Grignard Reagent (e.g., Phenylmagnesium bromide, ~3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, and condenser (all flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve methyl 1-Boc-nipecotate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (~3 equivalents) dropwise to the stirred solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Grignard_Reaction_Pathway Ester 1-Boc-Nipecotic Acid Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Addition Grignard1 R-MgX (1st eq.) Ketone Ketone Intermediate Intermediate->Ketone Elimination of -OR' Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Addition Grignard2 R-MgX (2nd eq.) Product Tertiary Alcohol Alkoxide->Product Protonation Workup Acidic Workup (H₃O⁺)

Caption: General reaction pathway for the double addition of a Grignard reagent to an ester.

Troubleshooting_Byproducts Start Grignard Reaction with This compound Ester Desired Desired Pathway: Double Addition Start->Desired Enolization Side Reaction: Enolization Start->Enolization Reduction Side Reaction: Reduction Start->Reduction Product Tertiary Alcohol Desired->Product Enolate Ester Enolate (leads to starting material) Enolization->Enolate Reduced_Alcohol Primary Alcohol Reduction->Reduced_Alcohol

Caption: Competing reaction pathways in Grignard reactions with esters.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents Add this compound Ester and Anhydrous THF Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Slowly Add Grignard Reagent Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with Saturated aq. NH₄Cl at 0 °C Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Isolated Tertiary Alcohol Purification->Final_Product

Caption: A typical experimental workflow for Grignard reactions with this compound esters.

References

Technical Support Center: Optimizing Chiral Separation of Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of nipecotic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial approach for the chiral separation of nipecotic acid derivatives?

A1: High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most documented and successful method. For nipecotic acid amides, an alpha 1-acid glycoprotein (B1211001) (AGP) column has proven effective, while polysaccharide-based CSPs, such as immobilized amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® IA), are excellent starting points for nipecotic acid esters and other derivatives.[1][2] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations.

Q2: Which Chiral Stationary Phases (CSPs) have shown to be ineffective for nipecotic acid derivatives?

A2: For nipecotic acid amides, attempts to achieve separation using beta-cyclodextrin, cellulose carbamate, and Pirkle-type columns did not yield satisfactory results.[1]

Q3: What are the critical mobile phase parameters to optimize for the separation of nipecotic acid derivatives on an AGP column?

A3: The key parameters to optimize are the pH of the phosphate (B84403) buffer (a pH of 7.0 has been used successfully), the concentration of a cationic modifier like Tetrabutylammonium (TBA), the concentration of an uncharged organic modifier such as ethanol (B145695), and the overall ionic strength of the buffer.[1]

Q4: How can I improve the peak shape for basic compounds like nipecotic acid derivatives?

A4: Peak tailing is a common issue with basic compounds due to interactions with residual silanols on the stationary phase. In normal-phase HPLC, adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA) at approximately 0.1% (v/v), to the mobile phase can significantly improve peak symmetry.[2][3]

Q5: Is derivatization a necessary step for the chiral separation of nipecotic acid derivatives?

A5: Not always. Direct separation on a CSP is often successful. However, derivatization can be a useful strategy in two main situations:

  • To improve separation: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers allows for separation on a standard, achiral HPLC column.

  • To enhance detection: If the derivative lacks a strong UV chromophore, derivatization with a UV-active moiety can increase sensitivity.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Poor resolution is a common challenge in chiral method development. The following workflow can help diagnose and resolve this issue.

G start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp screen_csps Screen different CSPs (e.g., polysaccharide, protein-based) check_csp->screen_csps No/Unsure optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csps->optimize_mp adjust_modifier Adjust modifier concentration (e.g., alcohol in normal phase) optimize_mp->adjust_modifier change_modifier Try a different modifier (e.g., ethanol vs. isopropanol) adjust_modifier->change_modifier optimize_temp Optimize Temperature change_modifier->optimize_temp lower_temp Decrease temperature to enhance interaction differences optimize_temp->lower_temp optimize_flow Optimize Flow Rate lower_temp->optimize_flow lower_flow Decrease flow rate to increase interaction time optimize_flow->lower_flow resolution_ok Resolution Achieved lower_flow->resolution_ok G start Start Method Development csp_screening Screen CSPs (Polysaccharide & Protein-based) start->csp_screening mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screening->mobile_phase_screening partial_separation Partial Separation Achieved? mobile_phase_screening->partial_separation partial_separation->csp_screening No optimize_conditions Optimize Conditions: - Modifier Concentration - Temperature - Flow Rate - Additives (e.g., DEA) partial_separation->optimize_conditions Yes baseline_resolution Baseline Resolution? optimize_conditions->baseline_resolution baseline_resolution->optimize_conditions No method_validation Method Validation baseline_resolution->method_validation Yes end Final Method method_validation->end

References

Technical Support Center: Troubleshooting Low Cell Permeability of 1-Boc-Nipecotic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low cell permeability of 1-Boc-Nipecotic acid analogs.

Troubleshooting Guide

Q1: My this compound analog is showing low permeability in my initial screens. What are the first steps to diagnose the problem?

A1: The first step is to determine the nature of the low permeability. It's crucial to differentiate between poor passive diffusion and issues related to active transport or cell monolayer integrity. We recommend a tiered approach to diagnose the issue:

  • Confirm Passive Permeability with PAMPA: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][3][4] This cell-free assay will assess the intrinsic ability of your compound to cross a lipid membrane via passive diffusion, without the complexities of cellular transporters.[1][5]

  • Assess Cellular Permeability with Caco-2 Assays: If passive permeability is reasonable, the issue may lie with cellular factors. The Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption.[5][6][7][8][9] These cells form a monolayer that mimics the intestinal epithelium, complete with active transporters and tight junctions.[7][8]

  • Evaluate Compound Properties: Analyze the physicochemical properties of your analog, such as its lipophilicity (LogP), polar surface area (PSA), and molecular weight. These are key factors influencing membrane permeability.[10]

Q2: My PAMPA results indicate low passive permeability for my analog. What does this mean and what can I do?

A2: Low PAMPA results suggest that the intrinsic physicochemical properties of your molecule are hindering its ability to diffuse across a lipid bilayer. Nipecotic acid itself is known to be hydrophilic and zwitterionic, which contributes to poor permeability.[11] The Boc-protecting group increases lipophilicity, but further modifications may be needed.

Troubleshooting Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your analog to improve its lipophilicity.[12][13] Consider adding small, lipophilic groups at positions that do not affect the compound's target engagement.

  • Prodrug Approach: Mask the polar carboxylic acid group with a lipophilic moiety that can be cleaved by intracellular enzymes to release the active compound.[10][13] Ester or amide prodrugs are common strategies for carboxylic acids.[10]

  • Formulation Strategies: For in vitro studies, ensure your compound is fully solubilized. For in vivo applications, consider formulation approaches like nanoencapsulation to improve bioavailability.

Q3: My compound shows good passive permeability in the PAMPA assay, but poor permeability in the Caco-2 assay. What could be the reason?

A3: This discrepancy strongly suggests that cellular mechanisms are limiting the permeability of your analog. The most likely causes are:

  • Active Efflux: Your compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump the compound back out.[5][8]

  • Poor Paracellular Transport: If your compound is polar, it might rely on passing through the tight junctions between cells (paracellular route). Caco-2 cells form tight monolayers that can restrict this.[5]

  • Metabolism: The compound might be metabolized by enzymes present in the Caco-2 cells.

To investigate this, a bidirectional Caco-2 assay is recommended.[5][7] By measuring permeability in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions, you can calculate an efflux ratio.[5][6] An efflux ratio significantly greater than 2 is a strong indicator of active efflux.[5]

Frequently Asked Questions (FAQs)

Q4: What is a typical permeability classification for compounds in a Caco-2 assay?

A4: While specific thresholds can vary between laboratories, a general classification based on the apparent permeability coefficient (Papp) in the apical-to-basolateral (A->B) direction is provided in the table below.

Q5: How can I be sure my Caco-2 cell monolayer is healthy and suitable for a permeability assay?

A5: Monolayer integrity is critical for reliable data. Before each experiment, you should measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (typically >200 Ω·cm²) indicates a well-formed, tight monolayer.[2] Additionally, you can assess the permeability of a low permeability marker, such as Lucifer yellow, to confirm the integrity of the tight junctions.

Q6: What are the key differences between PAMPA and Caco-2 assays?

A6: PAMPA is a non-cell-based assay that measures only passive diffusion across an artificial lipid membrane.[1][4] It is rapid, cost-effective, and useful for early screening.[3][4] The Caco-2 assay, on the other hand, uses a cell monolayer that models the human intestine, accounting for passive diffusion, active transport (uptake and efflux), and paracellular transport.[5][8] It is more complex and time-consuming but provides a more comprehensive and physiologically relevant prediction of in vivo oral absorption.[8][9]

Q7: Can I improve the permeability of my this compound analog without significant chemical modifications?

A7: While chemical modification is often the most effective long-term strategy, some formulation approaches can be explored. The use of permeation enhancers in your formulation can transiently increase membrane permeability.[13] Additionally, for carboxylic acid-containing drugs, the use of synthetic transmembrane anion transporters has been shown to increase permeability in model systems.[14]

Data Presentation

Table 1: Permeability Classification of Compounds

Permeability ClassPapp (A→B) (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High > 10> 80%
Moderate 1 - 1020% - 80%
Low < 1< 20%

This table provides a general guideline for interpreting permeability data. Actual in vivo absorption can be influenced by other factors such as solubility and metabolism.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a test compound.

Materials:

  • PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)

  • Acceptor plate (e.g., 96-well plate)

  • Lecithin in dodecane (B42187) solution (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • LC-MS/MS for analysis

Procedure:

  • Prepare Lipid Membrane: Carefully add 5 µL of the lipid/dodecane solution to each well of the donor (filter) plate, ensuring the membrane is fully coated.[3]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[3]

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM), with a final DMSO concentration of ≤ 1%.[3]

  • Start Assay: Add 150 µL of the donor solution to each well of the lipid-coated donor plate.[3]

  • Assemble PAMPA Sandwich: Carefully place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 16-20 hours in a humidified chamber to prevent evaporation.[3][15]

  • Sampling: After incubation, collect samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines a method for assessing compound permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution in DMSO

  • High and low permeability control compounds (e.g., caffeine (B1668208) and Lucifer yellow)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell permeable supports and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer.[16]

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of the monolayers to ensure their integrity.

  • Prepare Monolayers: Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Prepare Dosing Solutions: Prepare the dosing solution by diluting the test compound and controls in HBSS to the final concentration (e.g., 5-10 µM).

  • Permeability Assay (A→B):

    • Add the dosing solution to the apical (upper) chamber.[2]

    • Add fresh HBSS to the basolateral (lower) chamber.[2]

  • Permeability Assay (B→A for efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[2][16]

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers for analysis by LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)).[13]

Visualizations

Troubleshooting_Workflow Start Start: Low Permeability of This compound Analog PAMPA Perform PAMPA Assay to Assess Passive Permeability Start->PAMPA CheckPassive Is Passive Permeability (Papp) Low? PAMPA->CheckPassive SAR_Prodrug Chemical Modification: - SAR for Lipophilicity - Prodrug Approach CheckPassive->SAR_Prodrug Yes Caco2 Perform Bidirectional Caco-2 Assay CheckPassive->Caco2 No End End: Optimized Analog or Formulation Strategy SAR_Prodrug->End CheckEfflux Is Efflux Ratio (B>A / A>B) > 2? Caco2->CheckEfflux EffluxSubstrate Conclusion: Compound is an Efflux Substrate CheckEfflux->EffluxSubstrate Yes Paracellular Conclusion: Poor Paracellular Permeability or Metabolism CheckEfflux->Paracellular No EffluxInhibitors Strategy: Co-dose with Efflux Inhibitors EffluxSubstrate->EffluxInhibitors EffluxInhibitors->End Paracellular->SAR_Prodrug

Caption: Troubleshooting workflow for low cell permeability.

Caption: Comparison of PAMPA and Caco-2 assay setups.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-Nipecotic Acid and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the structural elucidation of chiral building blocks is paramount. 1-Boc-Nipecotic acid, a protected form of the piperidine-3-carboxylic acid, serves as a crucial synthon for a variety of pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound against common alternative chiral scaffolds, offering researchers and scientists a valuable resource for compound verification and selection.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and three common alternatives: (S)-1-Boc-piperidine-2-carboxylic acid (a regioisomer), 1-Boc-azetidine-3-carboxylic acid (a smaller ring analogue), and N-Boc-L-proline (a five-membered ring analogue). All data is presented for spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of such compounds.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (R-enantiomer) H32.55-2.65m-
H2ax, H6ax3.90-4.10m-
H2eq, H6eq2.90-3.10m-
H4ax, H5ax1.50-1.70m-
H4eq, H5eq1.80-2.00m-
Boc (C(CH₃)₃)1.46s-
(S)-1-Boc-piperidine-2-carboxylic acid H24.85-4.95m-
H6ax4.00-4.10m-
H6eq2.95-3.05m-
H3, H4, H51.50-2.30m-
Boc (C(CH₃)₃)1.45s-
1-Boc-azetidine-3-carboxylic acid H33.21-3.34m-
H2, H44.00-4.13m-
Boc (C(CH₃)₃)1.43s-
N-Boc-L-proline H24.20-4.32m-
H53.37-3.58m-
H3, H41.82-2.28m-
Boc (C(CH₃)₃)1.41 (and 1.48, rotamers)s-

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O (Carboxyl)~179
C=O (Boc)154.7
C (Boc)79.5
C3~45
C2, C6~46, ~43
C4, C5~27, ~24
CH₃ (Boc)28.4
(S)-1-Boc-piperidine-2-carboxylic acid C=O (Carboxyl)~178
C=O (Boc)155.0
C (Boc)80.0
C2~58
C6~46
C3, C4, C5~28, ~25, ~20
CH₃ (Boc)28.4
1-Boc-azetidine-3-carboxylic acid C=O (Carboxyl)~177
C=O (Boc)156.0
C (Boc)80.5
C2, C4~55
C3~35
CH₃ (Boc)28.3
N-Boc-L-proline C=O (Carboxyl)~178
C=O (Boc)153.7 (and 154.7, rotamers)
C (Boc)80.2
C2~59
C5~46
C3, C4~30, ~24
CH₃ (Boc)28.4 (and 28.0, rotamers)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of this compound and similar compounds.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8 atom % D).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 16 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1 s

    • Acquisition Time (AQ): 4 s

  • Processing:

    • Apply a line broadening (LB) of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer operating at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 1-2 s

  • Processing:

    • Apply a line broadening (LB) of 1.0 Hz.

    • Manually phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Visualizing NMR Analysis and Interpretation

To better understand the workflow and the information obtained from NMR, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load shim Shim Magnetic Field load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integration Integration reference->integration peak_picking Peak Picking integration->peak_picking assignment Structure Assignment peak_picking->assignment

Caption: General workflow for NMR analysis.

NMR_Comparison chem_shift_H Chemical Shift (δ) - Electronic environment of protons integration_H Integration - Relative number of protons coupling_H Coupling (J) - Connectivity of neighboring protons chem_shift_C Chemical Shift (δ) - Type of carbon (sp³, sp², sp) - Functional groups num_signals_C Number of Signals - Number of unique carbons Molecule This compound Molecule->chem_shift_H Provides info on Molecule->integration_H Provides info on Molecule->coupling_H Provides info on Molecule->chem_shift_C Provides info on Molecule->num_signals_C Provides info on

Caption: Information derived from ¹H vs. ¹³C NMR.

Conclusion

The NMR data presented provides a clear basis for distinguishing this compound from its common structural alternatives. Key diagnostic signals, such as the chemical shift of the proton at the stereocenter (C3 for nipecotic acid, C2 for the pipecolic acid regioisomer) in ¹H NMR, and the distinct chemical shifts of the ring carbons in ¹³C NMR, allow for confident structural assignment. By adhering to the provided experimental protocols, researchers can generate high-quality data to support their synthetic and drug development endeavors. This comparative guide serves as a practical reference for scientists working with these important chiral building blocks.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing intricate details about a compound's structure through its fragmentation pattern. This guide offers a comparative analysis of the predicted mass spectrometry fragmentation of 1-Boc-Nipecotic acid against its close structural analog, N-Boc-proline, providing valuable insights for compound identification and characterization.

This compound, a derivative of the GABA uptake inhibitor nipecotic acid, is a key building block in medicinal chemistry. Its structural integrity and purity are critical for the synthesis of novel therapeutics. This guide will delve into the anticipated fragmentation pathways of this compound under electrospray ionization (ESI) mass spectrometry, drawing parallels with the known fragmentation of N-Boc-proline to offer a robust analytical framework.

Predicted Fragmentation Profile of this compound

The initial event in ESI mass spectrometry will be the protonation of the molecule, likely at the nitrogen of the piperidine (B6355638) ring or the carbonyl oxygen of the Boc group, to form the pseudomolecular ion [M+H]⁺. Subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of the Boc Group: A hallmark of Boc-protected amines is the characteristic loss of the tert-butoxycarbonyl (Boc) group. This can occur via two primary mechanisms:

    • Loss of isobutylene (B52900) (C₄H₈), resulting in a fragment with a mass difference of 56 Da.

    • Loss of the entire Boc group (C₅H₉O₂), leading to a mass difference of 101 Da.

  • Decarboxylation: The carboxylic acid moiety can readily lose carbon dioxide (CO₂), resulting in a fragment with a mass difference of 44 Da.

  • Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions. Common ring fragmentations involve the loss of small neutral molecules.

  • Combined Losses: A combination of these fragmentation events is also highly probable, leading to ions corresponding to [M+H - 56 - 44]⁺ and other variations.

Comparative Analysis with N-Boc-Proline

N-Boc-proline serves as an excellent comparative standard due to its structural similarity to this compound, featuring a Boc-protected secondary amine integrated into a five-membered ring with a carboxylic acid. The known fragmentation of N-Boc-proline provides a valuable reference for interpreting the predicted fragmentation of its six-membered ring counterpart.

Fragment Ion Predicted m/z for this compound Observed/Predicted m/z for N-Boc-Proline Description of Neutral Loss
[M+H]⁺230.14216.12Pseudomolecular ion
[M+H - C₄H₈]⁺174.08160.06Loss of isobutylene from Boc group
[M+H - Boc]⁺129.09115.07Loss of the entire Boc group
[M+H - CO₂]⁺186.15172.13Loss of carbon dioxide
[M+H - H₂O]⁺212.13198.11Loss of water
[M+H - C₄H₈ - CO₂]⁺130.09116.07Sequential loss of isobutylene and carbon dioxide

Experimental Protocols

To experimentally determine the fragmentation pattern of this compound, the following protocol for Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is recommended:

Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 300 - 400 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

Data Acquisition:

  • Acquire full scan MS data to identify the [M+H]⁺ ion.

  • Perform product ion scans (MS/MS) on the [M+H]⁺ precursor ion to generate the fragmentation spectrum.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for this compound and the comparative fragmentation of N-Boc-proline.

G cluster_0 This compound Fragmentation M+H+ [M+H]⁺ m/z 230.14 Loss_Boc [M+H - C₄H₈]⁺ m/z 174.08 M+H+->Loss_Boc - 56 Da Loss_CO2 [M+H - CO₂]⁺ m/z 186.15 M+H+->Loss_CO2 - 44 Da Loss_Boc_CO2 [M+H - C₄H₈ - CO₂]⁺ m/z 130.09 Loss_Boc->Loss_Boc_CO2 - 44 Da Loss_CO2->Loss_Boc_CO2 - 56 Da

Caption: Predicted major fragmentation pathways for this compound.

G cluster_1 N-Boc-Proline Fragmentation M+H+_pro [M+H]⁺ m/z 216.12 Loss_Boc_pro [M+H - C₄H₈]⁺ m/z 160.06 M+H+_pro->Loss_Boc_pro - 56 Da Loss_CO2_pro [M+H - CO₂]⁺ m/z 172.13 M+H+_pro->Loss_CO2_pro - 44 Da Loss_Boc_CO2_pro [M+H - C₄H₈ - CO₂]⁺ m/z 116.07 Loss_Boc_pro->Loss_Boc_CO2_pro - 44 Da Loss_CO2_pro->Loss_Boc_CO2_pro - 56 Da

Caption: Known major fragmentation pathways for N-Boc-proline.

By understanding these predicted fragmentation patterns and utilizing the provided experimental protocol, researchers can confidently identify and characterize this compound and its analogs, ensuring the quality and integrity of their chemical entities in the pursuit of novel drug discovery and development.

A Comparative Analysis of (R)- vs. (S)-1-Boc-Nipecotic Acid Derivatives as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective efficacy of 1-Boc-Nipecotic acid derivatives reveals a significant divergence in their inhibitory potency towards different subtypes of GABA transporters (GATs). This guide synthesizes available experimental data to provide a clear comparison for researchers and professionals in drug development.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining balanced neural activity. Malfunctions in the GABAergic system are implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and neuropathic pain.[1] One therapeutic strategy to enhance GABAergic neurotransmission is to inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This reuptake is mediated by a family of four GABA transporters: GAT1, GAT2, GAT3, and GAT4.

Nipecotic acid, a cyclic GABA analogue, has served as a foundational scaffold for the development of potent GAT inhibitors.[2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen, along with other lipophilic modifications, has led to the development of derivatives with improved blood-brain barrier permeability and specific GAT subtype affinities. Crucially, the stereochemistry at the 3-position of the piperidine ring—yielding (R)- and (S)-enantiomers—plays a pivotal role in determining the efficacy and selectivity of these compounds.

Comparative Efficacy Data

Recent studies have elucidated the differential inhibitory activities of the (R)- and (S)-enantiomers of a novel N-substituted nipecotic acid derivative, specifically compound 8d which features a terminally double-substituted allenic spacer. The data clearly indicates that the biological activity is highly dependent on the chirality of the nipecotic acid core, with each enantiomer showing preference for different GAT subtypes.

For GABA transporter subtype 1 (mGAT1), the (R)-enantiomer, (R)-8d , demonstrates significantly higher inhibitory potency compared to its (S)-counterpart.[2] Conversely, the (S)-enantiomer, (S)-8d , is a more potent inhibitor of GABA transporter subtype 4 (mGAT4).[2] This stereoselectivity is a critical consideration in the design of subtype-specific GAT inhibitors. The inhibitory potencies (pIC50 values) are summarized in the table below.

CompoundTargetpIC50 (± SEM)
(R)-8d mGAT16.81 ± 0.03
mGAT45.70 ± 0.11
(S)-8d mGAT15.87 ± 0.11
mGAT4> 7.0 (approx.)
rac-8d mGAT16.45 ± 0.04
mGAT46.08 ± 0.05
Tiagabine mGAT16.88 ± 0.12

Data sourced from a 2025 study on nipecotic acid derivatives with allenic spacers.[2] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

As the data illustrates, the (R)-isomer of compound 8d exhibits a potency at mGAT1 that is nearly tenfold higher than the (S)-isomer and is comparable to the established GAT1 inhibitor, Tiagabine.[2] In contrast, the (S)-isomer shows a marked preference for mGAT4, with a pIC50 value suggesting high nanomolar to low micromolar activity, while its activity at mGAT1 is substantially lower.[2] The racemic mixture, as expected, displays an intermediate activity profile.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison of (R)- and (S)-1-Boc-Nipecotic acid derivatives.

[3H]GABA Uptake Assay

This assay was employed to determine the functional inhibitory potency of the compounds on murine GABA transporters (mGAT1-4).

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were stably transfected with the cDNA encoding for the respective murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 24-well plates and grown to confluence.

    • On the day of the experiment, the growth medium was removed, and the cells were washed twice with a Krebs-HEPES buffer (pH 7.4).

    • Cells were then pre-incubated for 10 minutes at 37°C with the Krebs-HEPES buffer containing the test compounds at various concentrations.

    • GABA uptake was initiated by adding a solution containing a mixture of [3H]GABA (as the radioligand) and unlabeled GABA to a final concentration of 1 µM.

    • The incubation was carried out for 10 minutes at 37°C.

    • The uptake was terminated by aspirating the incubation solution and rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.

    • The cells were lysed with 1% sodium dodecyl sulfate (B86663) (SDS).

    • The radioactivity in the cell lysates was quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake was determined in the presence of a high concentration of a standard inhibitor (e.g., Tiagabine for mGAT1). The IC50 values were calculated from concentration-response curves using non-linear regression analysis. The pIC50 values were then derived from the IC50 values.

Visualizations

GABAergic Synapse Signaling Pathway

The following diagram illustrates the mechanism of action of GABA uptake inhibitors at a GABAergic synapse.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicles GAD->GABA_vesicle GABA Synaptic_Cleft Synaptic Cleft GABA GABA_vesicle->Synaptic_Cleft Release GABA_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Cl- Influx GAT3_4 GAT3/4 GABA_glia GABA GAT3_4->GABA_glia Synaptic_Cleft->GABA_R Synaptic_Cleft->GAT3_4 Reuptake GAT1 GAT1 Synaptic_Cleft->GAT1 Reuptake GAT1->GABA_vesicle Inhibitor (R)/(S)-Nipecotic Acid Derivatives Inhibitor->GAT3_4 Inhibitor->GAT1

Caption: Mechanism of GABA uptake inhibitors at the synapse.

Experimental Workflow for [3H]GABA Uptake Assay

The diagram below outlines the key steps in the experimental protocol to determine the inhibitory potency of the compounds.

Experimental_Workflow start Start cell_culture Culture HEK293 cells stably expressing mGAT subtypes start->cell_culture seeding Seed cells into 24-well plates cell_culture->seeding pre_incubation Pre-incubate with (R)/(S)-derivatives seeding->pre_incubation initiate_uptake Add [3H]GABA + unlabeled GABA pre_incubation->initiate_uptake incubation Incubate for 10 min at 37°C initiate_uptake->incubation terminate_uptake Wash with ice-cold buffer incubation->terminate_uptake lysis Lyse cells with 1% SDS terminate_uptake->lysis quantification Quantify radioactivity via liquid scintillation lysis->quantification analysis Calculate pIC50 values quantification->analysis end End analysis->end

Caption: Workflow for the [3H]GABA uptake inhibition assay.

References

A Comparative Analysis of the Biological Activities of 1-Boc-Nipecotic Acid and Nipecotic Acid in GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between active pharmaceutical ingredients and their protected intermediates is critical. This guide provides an objective comparison of the biological activities of nipecotic acid, a known GABA uptake inhibitor, and its N-Boc protected counterpart, 1-Boc-nipecotic acid. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.

Nipecotic acid is a well-established inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission.[1][2][3] In contrast, this compound serves primarily as a synthetic intermediate, a chemically protected form that allows for specific modifications at other positions of the nipecotic acid scaffold.[4][5] The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom sterically hinders the interaction with the GABA transporter, rendering it biologically inactive as a GAT inhibitor. The free amino group is essential for the biological activity of nipecotic acid and its derivatives.[6][7]

Comparative Biological Activity

The primary biological function of nipecotic acid is the inhibition of GABA reuptake from the synaptic cleft, which increases the extracellular concentration of GABA and enhances inhibitory neurotransmission.[3][6] This activity has made it a valuable tool in neuroscience research and a lead compound for the development of anticonvulsant drugs.[3]

Conversely, this compound is not expected to exhibit significant biological activity at GABA transporters. The Boc protecting group is designed to be cleaved under specific chemical conditions to yield the free amine of nipecotic acid or a derivative thereof. Therefore, in a biological context, this compound is considered an inactive precursor.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency (IC50) of nipecotic acid on various GABA transporter subtypes. No comparable data is available for this compound as it is considered inactive.

CompoundTransporter SubtypeIC50 (µM)Reference
Nipecotic Acid mGAT-12.6[8]
mGAT-2310[8]
mGAT-329[8]
mGAT-416[8]
hGAT-18[2]
rGAT-238[2]
hGAT-3106[2]
hBGT-12370[2]
This compound All GAT SubtypesNot Biologically Active-

mGAT: murine GABA transporter; hGAT: human GABA transporter; rGAT: rat GABA transporter; hBGT-1: human betaine/GABA transporter-1.

Mechanism of Action: The GABAergic Synapse

Nipecotic acid competitively inhibits GABA transporters located on presynaptic neurons and surrounding glial cells. This blockage leads to an accumulation of GABA in the synaptic cleft, prolonging its inhibitory effect on postsynaptic neurons.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT1 Nipecotic_Acid_pre Nipecotic Acid Nipecotic_Acid_pre->GAT1_pre Inhibits GABA_synapse->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Inhibition Neuronal Inhibition GABA_A_Receptor->Inhibition

GABAergic synapse and the inhibitory action of Nipecotic Acid.

Experimental Protocols

In Vitro GABA Uptake Assay Using Synaptosomes

This protocol describes a method to assess the inhibitory effect of a compound on GABA uptake in isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Homogenize brain tissue (e.g., rat cortex) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. GABA Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (e.g., nipecotic acid) or vehicle for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding a mixture of [³H]GABA (to a final concentration of ~50 nM) and unlabeled GABA (to a final concentration of 1 µM).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[9][10]

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Determine the specific GABA uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor or at 4°C).

  • Plot the percentage of inhibition of specific GABA uptake against the logarithm of the test compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

GABA_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay GABA Uptake Assay cluster_analysis Data Analysis Homogenization Brain Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend in Buffer Centrifugation2->Resuspension Preincubation Pre-incubation with Compound Resuspension->Preincubation Uptake_Initiation Add [³H]GABA Preincubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Rapid Filtration Incubation->Termination Measurement Scintillation Counting Termination->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Workflow for a synaptosomal GABA uptake assay.
In Vitro GABA Uptake Assay Using HEK293 Cells Expressing GATs

This protocol is suitable for determining the activity of compounds on specific GAT subtypes.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[11]

  • Transiently or stably transfect the cells with a plasmid encoding the desired GAT subtype (e.g., hGAT-1).[12]

2. GABA Uptake Assay:

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Wash the cells with a physiological salt solution.

  • Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room temperature.

  • Initiate uptake by adding [³H]GABA.

  • Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Terminate the assay by aspirating the uptake solution and rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity by scintillation counting.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the synaptosome assay to determine the IC50 value.

Conclusion

The comparison between this compound and nipecotic acid highlights a fundamental principle in medicinal chemistry: the critical role of specific functional groups for biological activity. Nipecotic acid is a potent inhibitor of GABA transporters, with well-characterized inhibitory constants. In contrast, this compound is a biologically inactive precursor due to the protection of the essential amino group. This guide provides researchers with the foundational knowledge and experimental frameworks to further investigate the nuanced roles of GABA transporters in health and disease.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Boc-Nipecotic Acid Analogs as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Boc-nipecotic acid analogs and their derivatives as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). Nipecotic acid, a cyclic analog of GABA, serves as a crucial scaffold in the development of potent and selective GAT inhibitors. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 1-position (the nitrogen atom) of nipecotic acid provides a key intermediate for the synthesis of a diverse range of N-substituted analogs. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel therapeutics for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[1][2][3][4]

Introduction to GABA Transporters and the Role of Nipecotic Acid

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft by four subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1 (murine GAT2)[5]. Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission[2][6]. Nipecotic acid itself is a potent inhibitor of GABA uptake but its high polarity and zwitterionic nature limit its ability to cross the blood-brain barrier[1]. The development of lipophilic N-substituted derivatives of nipecotic acid, such as the marketed antiepileptic drug Tiagabine (B1662831), has overcome this limitation, leading to orally active and potent GAT inhibitors[2][7].

Structure-Activity Relationship of N-Substituted Nipecotic Acid Analogs

The core principle behind the SAR of nipecotic acid analogs is the introduction of a lipophilic substituent on the nitrogen atom of the piperidine (B6355638) ring. This modification enhances the molecule's ability to cross the blood-brain barrier and interact with the binding pocket of the GABA transporters[8][9].

Key SAR observations include:

  • The Nipecotic Acid Scaffold: The piperidine-3-carboxylic acid moiety of nipecotic acid is essential for recognition by the GABA transporter[9].

  • The N-Substituent: The nature of the substituent at the 1-position (nitrogen) dictates the potency and selectivity of the analog for the different GAT subtypes.

    • Lipophilicity: Increasing the lipophilicity of the N-substituent generally leads to higher potency at GAT1[1][8]. This is typically achieved by incorporating aromatic or heteroaromatic rings.

    • Spacer Length and Rigidity: The linker connecting the nipecotic acid core to the lipophilic moiety plays a crucial role. Spacers of varying lengths and rigidities, such as alkyl chains, vinyl ethers, alkynes, and allenes, have been explored to optimize the orientation of the lipophilic group within the transporter's binding site[7][10][11][12]. For instance, a four-carbon atom allenyl spacer has been shown to be effective in producing potent mGAT1 inhibitors[12].

    • Terminal Aromatic Groups: The substitution pattern on the terminal aromatic rings can significantly influence potency and selectivity. For example, the presence of a 2-biphenyl residue at the end of an N-butynyl linker resulted in a highly potent and selective mGAT1 inhibitor[11].

The following diagram illustrates the general pharmacophore model for N-substituted nipecotic acid-based GAT inhibitors.

cluster_pharmacophore Pharmacophore for N-Substituted Nipecotic Acid GAT Inhibitors nipecotic_acid Nipecotic Acid Core (GABA Mimic) linker Linker/Spacer (Variable Length & Rigidity) nipecotic_acid->linker N-substitution lipophilic_group Lipophilic Group (Aromatic/Heteroaromatic) linker->lipophilic_group

Caption: General pharmacophore model for N-substituted nipecotic acid GAT inhibitors.

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory potency (pIC50) of a selection of N-substituted nipecotic acid analogs against the four murine GABA transporter subtypes (mGAT1-4). This data highlights how modifications to the N-substituent impact potency and selectivity.

CompoundN-SubstituentmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)Reference
rac-Nipecotic acidH4.88 ± 0.07---[4]
rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid}4-(o-terphenyl-2-yl)buta-2,3-dien-1-yl6.78 ± 0.08< 4.5< 4.5< 4.5[12]
(R)-1-[4,4-Bis(3-fluoro-4-methoxyphenyl)but-3-en-1-yl]piperidine-3-carboxylic acid4,4-Bis(3-fluoro-4-methoxyphenyl)but-3-en-1-yl7.43 ± 0.115.10 ± 0.055.25 ± 0.045.92 ± 0.06[7]
(R)-1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)-methoxy]ethyl}piperidine-3-carboxylic acid2-[(4-formylphenyl)bis(4-methoxyphenyl)-methoxy]ethyl---5.89 ± 0.07[10]
(R)-1-[4-(2'-Methylbiphenyl-2-yl)but-3-yn-1-yl]piperidine-3-carboxylic acid4-(2'-Methylbiphenyl-2-yl)but-3-yn-1-yl7.72 ± 0.02< 5.0< 5.0< 5.0[11]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

The primary assay used to determine the inhibitory potency of these compounds is the [³H]GABA uptake assay. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

[³H]GABA Uptake Assay in HEK-293 Cells

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Cells are stably or transiently transfected with plasmids encoding the desired murine GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4)[3][13][14][15][16].

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates coated with poly-D-lysine[17].

  • On the day of the assay, cells are washed with an appropriate buffer (e.g., Krebs-Ringer-HEPES).

  • Cells are pre-incubated with the test compound at various concentrations for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.

  • A mixture of [³H]GABA and unlabeled GABA is then added to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short duration (e.g., 1-3 minutes) and is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for GAT1).

  • The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor).

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

  • pIC50 values are calculated as -log(IC50).

The following diagram outlines the workflow for the [³H]GABA uptake assay.

start Start cell_culture Culture & Transfect HEK-293 Cells with mGATs start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding pre_incubation Pre-incubate with Test Compound seeding->pre_incubation gaba_addition Add [³H]GABA and unlabeled GABA pre_incubation->gaba_addition incubation Incubate for a Short Period gaba_addition->incubation termination Terminate Uptake by Washing incubation->termination lysis Lyse Cells termination->lysis scintillation Measure Radioactivity lysis->scintillation analysis Data Analysis (Calculate pIC50) scintillation->analysis end End analysis->end

Caption: Workflow of the [³H]GABA uptake assay.

Signaling Pathway: GABAergic Synapse and GAT Inhibition

The therapeutic effect of nipecotic acid analogs is achieved by modulating the GABAergic synapse. The diagram below illustrates the key components of a GABAergic synapse and the mechanism of action of GAT inhibitors.

cluster_synapse GABAergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft gat1 GAT1 synaptic_cleft->gat1 GABA Reuptake gaba_receptor GABA Receptor synaptic_cleft->gaba_receptor Binds to gaba_vesicle GABA Vesicle gaba_vesicle->synaptic_cleft GABA Release inhibitor Nipecotic Acid Analog inhibitor->gat1 Inhibits

Caption: Mechanism of action of nipecotic acid analogs at the GABAergic synapse.

In this pathway, GABA is released from the presynaptic neuron into the synaptic cleft and binds to GABA receptors on the postsynaptic neuron, leading to an inhibitory signal. GABA transporters, primarily GAT1 on presynaptic terminals, are responsible for clearing GABA from the synaptic cleft[5]. Nipecotic acid analogs act as competitive inhibitors of these transporters, blocking the reuptake of GABA[18]. This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, thereby enhancing the inhibitory signaling.

Conclusion

The structure-activity relationship of this compound analogs and their N-substituted derivatives is a well-explored area in the quest for potent and selective GABA uptake inhibitors. The key to developing effective GAT inhibitors lies in the strategic modification of the N-substituent of the nipecotic acid scaffold to optimize lipophilicity, steric bulk, and electronic properties. The data presented in this guide demonstrates that by carefully designing the linker and terminal aromatic moieties, it is possible to achieve high potency and selectivity for specific GAT subtypes, particularly GAT1. The experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals working to advance the field of GABAergic therapeutics.

References

Purity Assessment of Synthesized 1-Boc-Nipecotic Acid: A Comparative HPLC-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the journey of therapeutic discovery. This guide provides a comprehensive overview of the purity assessment of 1-Boc-Nipecotic acid, a key building block in the synthesis of various pharmaceutically active compounds, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative analytical techniques are also compared to provide a well-rounded perspective.

This compound, the N-tert-butoxycarbonyl protected form of nipecotic acid, is widely utilized in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its quality control are paramount.

Comparative Analysis of Purity Assessment Techniques

While HPLC stands out as a primary method for the purity analysis of this compound, other techniques can offer complementary information. The choice of method often depends on the specific needs of the analysis, such as the nature of potential impurities and the required sensitivity.

TechniquePrincipleAdvantagesDisadvantagesApplicability for this compound
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences.High resolution, quantitative accuracy, and wide applicability for non-volatile compounds.Requires the analyte and impurities to have a UV chromophore.Primary recommended method for routine purity analysis and quantification of known and unknown impurities.
HPLC with Evaporative Light Scattering Detection (ELSD) Detection of non-volatile analytes by light scattering after mobile phase evaporation.Universal detection for non-volatile compounds, independent of optical properties.Semi-quantitative, non-linear response.Suitable alternative when impurities lack a UV chromophore. A patent for (S)-nipecotic acid preparation mentions the use of HPLC-ELSD[1].
Gas Chromatography (GC) with FID Detection Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities like residual solvents.This compound is likely to be thermally labile and not sufficiently volatile for GC analysis without derivatization.Limited to the analysis of volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities. Quantitative without the need for reference standards of the impurities.Lower sensitivity compared to HPLC, complex mixture analysis can be challenging.Excellent for structural elucidation and can be used for purity determination, but may not detect trace impurities as effectively as HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information for impurity identification.Can be coupled with HPLC (LC-MS) for powerful impurity profiling.Primarily used in conjunction with HPLC for the identification of unknown impurities.

Recommended HPLC Protocol for Purity Assessment

Based on established methods for similar N-Boc protected amino acids and piperidine (B6355638) carboxylic acid derivatives, a robust RP-HPLC method is proposed for the routine purity assessment of synthesized this compound.[2][3]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a known concentration of the synthesized this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95% A: 5% B).

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesize this compound Workup Reaction Work-up & Purification Synthesis->Workup SamplePrep Prepare Sample for HPLC (1 mg/mL) Workup->SamplePrep HPLC Perform RP-HPLC Analysis SamplePrep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalc Calculate Purity (% Area) PeakIntegration->PurityCalc ImpurityProfile Identify Potential Impurities PeakIntegration->ImpurityProfile Report Generate Certificate of Analysis PurityCalc->Report ImpurityProfile->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise. These can include:

  • Starting materials: Unreacted nipecotic acid or Boc-anhydride.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation products: Resulting from the decomposition of the final product. Common impurities related to nipecotic acid itself include Isonipecotic Acid and N-Nitroso Nipecotic Acid[4].

The developed HPLC method should be capable of separating the main peak of this compound from these potential impurities, allowing for their detection and quantification. For definitive identification of unknown impurity peaks, hyphenated techniques such as LC-MS are invaluable.

References

A Comparative Guide to Novel Nipecotic Acid Derivatives for GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly synthesized nipecotic acid derivatives against established GABA uptake inhibitors. The data presented is intended to aid in the validation and selection of potent and selective inhibitors of GABA transporters (GATs), crucial targets in the development of therapeutics for neurological disorders such as epilepsy and anxiety.

Comparative Efficacy of Nipecotic Acid Derivatives

The inhibitory potency of novel nipecotic acid derivatives is a critical determinant of their therapeutic potential. The following tables summarize the in vitro inhibitory activities (pIC50 and IC50 values) of several new compounds against the four major GABA transporter subtypes (mGAT1-4), alongside established reference inhibitors.

Table 1: Inhibitory Potency (pIC50) of Novel and Reference Compounds on Murine GABA Transporters (mGATs)

CompoundmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
Novel Derivatives
(R)-8d6.81 ± 0.03[1]--5.70 ± 0.11[1]
(S)-8d (DDPM-3960)5.87 ± 0.11[1]--6.59 ± 0.01[1]
DDPM-25718.29 ± 0.02[2]---
N-Arylalkynyl Derivative7.72 ± 0.02[3]---
rac-8a5.13 ± 0.11[1]---
Reference Compounds
Tiagabine7.43 ± 0.11[2]---
(±)-Nipecotic Acid4.88 ± 0.07[1]---
(S)-SNAP-5114---5.65 ± 0.02[1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data presented as mean ± SEM. Dashes indicate data not available.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Novel and Reference Compounds on Human GABA Transporters (hGATs)

CompoundGAT-1 (μM)GAT-2 (μM)GAT-3 (μM)BGT-1 (μM)
Novel Derivatives
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid>200[4]21[4]5[4]140[4]
Reference Compounds
(±)-Nipecotic Acid838 (rGAT-2)1062370
Tiagabine0.07---
SK&F 89976-A----
Guvacine----

Note: BGT-1 (Betaine/GABA Transporter 1) is also known as GAT-4 in some classifications. rGAT-2 refers to the rat ortholog. Dashes indicate data not available.

Experimental Protocols

The validation of GABA uptake inhibition relies on robust and reproducible experimental procedures. Below are detailed methodologies for the two primary assays cited in the evaluation of the presented nipecotic acid derivatives.

[3H]GABA Uptake Assay in Rat Brain Synaptosomes

This ex vivo assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals.

1. Preparation of Synaptosomes:

  • Rat cerebral cortices are homogenized in ice-cold 0.32 M sucrose (B13894) solution.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the crude synaptosomal fraction.

  • The pellet is resuspended in a physiological buffer, such as Krebs-Ringer-HEPES, and protein concentration is determined.

2. Uptake Assay:

  • Synaptosomal preparations (containing a defined amount of protein, e.g., 0.2 mg/ml) are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of the test compound (at various concentrations) or vehicle control.

  • The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [3H]GABA (e.g., 50 nM) and unlabeled GABA (e.g., 1 µM).

  • The incubation is carried out for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • The uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the synaptosomes from the incubation medium.[5]

  • The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

3. Quantification:

  • The radioactivity retained on the filters, representing the amount of [3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine) or by conducting the assay at 0-4°C.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are determined by plotting the percentage inhibition of specific [3H]GABA uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

[3H]GABA Uptake Assay in HEK293 Cells Expressing GAT Subtypes

This in vitro assay allows for the determination of a compound's inhibitory activity and selectivity against specific GABA transporter subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media and conditions.

  • Cells are transiently or stably transfected with plasmids encoding the desired human or murine GAT subtype (e.g., hGAT-1, mGAT-4).[6][7]

2. Uptake Assay:

  • Transfected cells are seeded in multi-well plates and allowed to adhere.

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed physiological buffer (e.g., Krebs-Ringer-HEPES).

  • The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C with various concentrations of the test compound or vehicle.[8]

  • The uptake reaction is initiated by adding a solution containing [3H]GABA at a concentration close to its Km for the specific transporter.

  • The incubation is allowed to proceed for a fixed time (e.g., 1-20 minutes).[7]

  • The reaction is terminated by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold buffer.

3. Quantification:

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Non-specific uptake is determined using untransfected cells or in the presence of a saturating concentration of a known inhibitor.

  • IC50 values are calculated as described for the synaptosomal assay.

Visualizing the Mechanisms of Action

To better understand the context of GABA uptake inhibition, the following diagrams illustrate the GABAergic synapse signaling pathway, the experimental workflow for inhibitor validation, and a logical comparison of the novel derivatives with established inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis vGAT vGAT GABA_vesicle->vGAT Packaging GABA_cleft GABA vGAT->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_R GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_R Binding GABA_B_R GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_R Binding GAT3 GAT3 GABA_cleft->GAT3 Uptake Cl_ion Cl- influx GABA_A_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Screening cluster_data Data Analysis & Comparison Synthesis Synthesis of Novel Nipecotic Acid Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: [3H]GABA Uptake Assay (Synaptosomes or single GAT subtype) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity_Screening Selectivity Profiling: Assay against GAT subtypes (GAT1, GAT2, GAT3, GAT4) Dose_Response->Selectivity_Screening Data_Analysis Data Analysis and SAR Studies Selectivity_Screening->Data_Analysis Comparison Comparison with Reference Compounds Data_Analysis->Comparison Logical_Comparison cluster_established Established Inhibitors cluster_novel Novel Nipecotic Acid Derivatives Root GABA Uptake Inhibitors Tiagabine Tiagabine (GAT1 Selective) Root->Tiagabine Comparison SKF89976A SK&F 89976-A (GAT1 Selective) Root->SKF89976A Comparison Nipecotic_Acid Nipecotic Acid (Non-selective) Root->Nipecotic_Acid Comparison SNAP5114 (S)-SNAP-5114 (GAT4 Selective) Root->SNAP5114 Comparison Derivative_A DDPM-2571 (High GAT1 Potency) Root->Derivative_A Validation Derivative_B (S)-8d (DDPM-3960) (High GAT4 Potency) Root->Derivative_B Validation Derivative_C N-Arylalkynyl Derivative (High GAT1 Potency) Root->Derivative_C Validation Derivative_D (S)-1-[2-[tris(4-methoxy...)ethyl]... (GAT3 Selective) Root->Derivative_D Validation Tiagabine->Derivative_A Potency Nipecotic_Acid->Derivative_D Selectivity SNAP5114->Derivative_B Potency

References

Comparative study of different protecting groups for nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, is a crucial scaffold in the development of therapeutics for neurological disorders.[1][2] Its bifunctional nature, containing both a secondary amine and a carboxylic acid, necessitates the use of protecting groups during chemical synthesis to achieve desired regioselectivity and prevent unwanted side reactions. This guide provides a comparative analysis of common protecting groups for the amine and carboxylic acid functionalities of nipecotic acid, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.

Protecting the Amine Functionality

The secondary amine of nipecotic acid is a nucleophilic center that requires protection to prevent N-acylation, N-alkylation, and other undesired reactions during the modification of the carboxylic acid moiety. The choice of the protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions to be employed in subsequent steps. The most commonly employed amine protecting groups are carbamates, such as Boc, Cbz, and Fmoc.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsReported Yields (Similar Substrates)Key Features
Boc (tert-Butoxycarbonyl)Boc-N<Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., NaHCO₃, NaOH, DMAP), solvent (e.g., THF, water, acetonitrile, dioxane).[3][4]Strong acid (e.g., TFA, HCl in dioxane).[3][5]90%[5]Stable to a wide range of non-acidic conditions. Deprotection is clean, yielding volatile byproducts.
Cbz (Benzyloxycarbonyl)Cbz-N<Benzyl (B1604629) chloroformate (Cbz-Cl), base (e.g., NaHCO₃), solvent (e.g., THF/water).[6]Catalytic hydrogenolysis (H₂, Pd/C).[3][6]90%[6]Stable to acidic and basic conditions. Deprotection is mild but incompatible with reducible functional groups.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-N<Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., dioxane/water, DMF).[7][8]Mild base (e.g., 20% piperidine (B6355638) in DMF).[7][8][9]High yields generally reported in solid-phase peptide synthesis.[8]Base-labile, making it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.
Experimental Protocols for Amine Protection and Deprotection

1. Boc Protection of Nipecotic Acid

  • Protection: To a solution of nipecotic acid (1 eq.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours. Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-nipecotic acid.[6][10]

  • Deprotection: Dissolve the N-Boc-nipecotic acid derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 1:1 v/v) or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-3 hours. Remove the solvent and excess acid in vacuo to obtain the deprotected nipecotic acid derivative as its corresponding salt.[5][11]

2. Cbz Protection of Nipecotic Acid

  • Protection: To a solution of nipecotic acid (1 eq.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2 eq.). Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise. Stir the reaction at 0 °C for 4-8 hours or allow it to warm to room temperature and stir overnight. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Cbz-nipecotic acid.[6]

  • Deprotection: Dissolve the N-Cbz-nipecotic acid derivative in a suitable solvent such as methanol (B129727) or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[3][5]

3. Fmoc Protection of Nipecotic Acid

  • Protection: Dissolve nipecotic acid (1 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq.) in dioxane dropwise at 0 °C. Allow the mixture to stir at room temperature overnight. Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Fmoc-nipecotic acid.[7][12]

  • Deprotection: Dissolve the N-Fmoc-nipecotic acid derivative in N,N-dimethylformamide (DMF) and add piperidine to a final concentration of 20%. Stir the reaction at room temperature for 1-2 hours. Remove the DMF and piperidine in vacuo. The crude product can be purified by chromatography or precipitation.[7][8]

Protecting the Carboxylic Acid Functionality

The carboxylic acid group of nipecotic acid is typically protected as an ester to prevent its participation in undesired reactions, such as acting as a nucleophile or an acid. The choice of ester is dictated by the desired stability and the conditions required for its subsequent removal.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsKey Features
Methyl Ester -COOCH₃Methanol, acid catalyst (e.g., HCl, SOCl₂).Saponification (e.g., NaOH or LiOH in water/methanol), followed by acidic workup.Simple to introduce but removal requires basic conditions which may not be suitable for base-sensitive substrates.
Benzyl Ester (Bn) -COOBnBenzyl alcohol, acid catalyst (e.g., TsOH); or benzyl bromide, base (e.g., Cs₂CO₃).[13][14]Catalytic hydrogenolysis (H₂, Pd/C).[13][15]Stable to acidic and mild basic conditions. Orthogonal to Boc and Fmoc groups. Incompatible with reducible groups.
tert-Butyl Ester (tBu) -COOC(CH₃)₃Isobutylene, acid catalyst (e.g., H₂SO₄); or tert-butanol (B103910) with a coupling agent.[16][17][18]Strong acid (e.g., TFA, HCl in dioxane).[11][16][19]Stable to basic and nucleophilic conditions. Cleaved under acidic conditions, often concurrently with Boc group removal.
Experimental Protocols for Carboxylic Acid Protection and Deprotection

1. Benzyl Ester Protection of Nipecotic Acid

  • Protection: Suspend N-protected nipecotic acid (1 eq.) in toluene. Add benzyl alcohol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (TsOH). Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-24 hours. Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by chromatography.[20]

  • Deprotection: Dissolve the benzyl ester derivative in a suitable solvent (e.g., methanol, ethyl acetate). Add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete. Filter through Celite and concentrate the filtrate to obtain the carboxylic acid.[13][15]

2. tert-Butyl Ester Protection of Nipecotic Acid

  • Protection: Dissolve N-protected nipecotic acid (1 eq.) in dichloromethane. Add tert-butanol (2-3 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Cool the solution to 0 °C and add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq.) in dichloromethane. Stir the reaction at room temperature overnight. Filter to remove the urea (B33335) byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the tert-butyl ester.[16]

  • Deprotection: Dissolve the tert-butyl ester derivative in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours. Remove the solvent and TFA in vacuo to yield the deprotected carboxylic acid.[11]

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflows for the protection and deprotection of nipecotic acid's functional groups, which are fundamental to multi-step synthetic campaigns.

Protection_Deprotection_Workflow cluster_amine Amine Protection/Deprotection cluster_acid Carboxylic Acid Protection/Deprotection Nipecotic_Acid_A Nipecotic Acid Protected_Amine N-Protected Nipecotic Acid Nipecotic_Acid_A->Protected_Amine Boc₂O, Base Cbz-Cl, Base Fmoc-Cl, Base Deprotected_Amine Nipecotic Acid Derivative (Amine Free) Protected_Amine->Deprotected_Amine TFA or HCl (for Boc) H₂, Pd/C (for Cbz) Piperidine (for Fmoc) Nipecotic_Acid_C N-Protected Nipecotic Acid Protected_Acid N-Protected Nipecotic Acid Ester Nipecotic_Acid_C->Protected_Acid BnOH, H⁺ tBuOH, DCC Deprotected_Acid N-Protected Nipecotic Acid Protected_Acid->Deprotected_Acid H₂, Pd/C (for Bn) TFA or HCl (for tBu) Orthogonal_Strategy Start Nipecotic Acid N_Boc N-Boc-Nipecotic Acid Start->N_Boc 1. Boc₂O, Base N_Boc_Bn_Ester N-Boc-Nipecotic Acid Benzyl Ester N_Boc->N_Boc_Bn_Ester 2. BnBr, Base Amide_Formation Amide Coupling (e.g., with R-NH₂) N_Boc_Bn_Ester->Amide_Formation 3. H₂, Pd/C (Deprotect Acid) N_Boc_Amide N-Boc-Nipecotamide Derivative Amide_Formation->N_Boc_Amide 4. Coupling Agent Final_Product Final Nipecotamide Derivative N_Boc_Amide->Final_Product 5. TFA (Deprotect Amine)

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Boc-Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various compounds derived from 1-Boc-nipecotic acid. The primary focus of these derivatives is the inhibition of γ-aminobutyric acid (GABA) uptake, a key mechanism in the regulation of neurotransmission. A malfunction in the GABAergic system is linked to several neurological disorders, including epilepsy and neurodegenerative diseases.

Nipecotic acid is a potent inhibitor of GABA transporters (in vitro), but its high polarity and zwitterionic nature prevent it from crossing the blood-brain barrier (BBB), rendering it inactive when administered systemically.[1][2] The derivatization of nipecotic acid, often starting from its Boc-protected form, aims to increase lipophilicity, enhance BBB penetration, and improve in vivo efficacy. This guide presents key experimental data from studies on N-substituted nipecotic acid derivatives, comparing their performance in cellular assays to their activity in animal models.

I. Comparison of Anticonvulsant Activity

A significant area of research for nipecotic acid derivatives is in the treatment of epilepsy. The following tables compare the in vitro GABA uptake inhibition with the in vivo anticonvulsant efficacy of a series of benzhydrol-containing nipecotic acid derivatives.

In Vitro GABA Uptake Inhibition vs. In Vivo Anticonvulsant Activity
CompoundStructureIn Vitro GABA Uptake Inhibition IC50 (µM)[3]In Vivo Anticonvulsant Activity (MES Test) ED50 (mg/kg, i.p.)[3]
5 N-(4,4-diphenylbut-3-enyl)nipecotic acid< 110.2
37 N-[4,4-bis(4-fluorophenyl)but-3-enyl]nipecotic acid< 13.2
43 N-[4-(4-chlorophenyl)-4-phenylbut-3-enyl]nipecotic acid< 14.5
44 N-[4,4-bis(4-chlorophenyl)but-3-enyl]nipecotic acid< 12.5

IC50: The half maximal inhibitory concentration. ED50: The median effective dose required to produce a therapeutic effect in 50% of the population. MES Test: Maximal Electroshock Seizure test.

II. Comparison of Neuroprotective and Anti-inflammatory Activity

Derivatives of nipecotic acid have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, where oxidative stress and inflammation play a significant role. The following tables compare the in vitro antioxidant and enzyme inhibitory activities with the in vivo anti-inflammatory effects of a series of ethyl nipecotate amides.

In Vitro Neuroprotective Activity
CompoundR GroupLipid Peroxidation Inhibition IC50 (µM)Acetylcholinesterase Inhibition IC50 (µM)
1 3,5-di-tert-butyl-4-hydroxybenzoyl42> 100
2 (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acryloyl2085
3 (E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl (Ferulic acid derivative)6547
4 (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl (Sinapic acid derivative)7362
5 (E)-3-(3,4-dimethoxyphenyl)acryloyl> 100> 100
6 (E)-cinnamoyl> 100> 100
In Vivo Anti-inflammatory Activity
Compound% Reduction in Carrageenan-Induced Rat Paw Edema (at 10 mg/kg)
1 61
2 58
3 45
4 42
5 25
6 21

III. Experimental Protocols

A. In Vitro GABA Uptake Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds for the inhibition of GABA uptake in brain tissue preparations.

  • Tissue Preparation: Whole mouse brains are homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to pellet cellular debris, and the supernatant containing synaptosomes is collected.

  • Assay Procedure:

    • Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compound.

    • The uptake reaction is initiated by the addition of [³H]GABA.

    • The mixture is incubated at 37°C for a short period (e.g., 5 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]GABA.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

B. In Vivo Maximal Electroshock Seizure (MES) Test

This test is a widely used animal model to screen for anticonvulsant activity.

  • Animal Preparation: Male mice are administered the test compound, typically via intraperitoneal (i.p.) injection, at various doses.

  • Seizure Induction: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this tonic extension.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 value is calculated using probit analysis.

C. In Vivo Carrageenan-Induced Paw Edema Model

This model is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Preparation: Wistar rats are administered the test compound or vehicle.

  • Induction of Inflammation: After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema for the drug-treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

IV. Visualizations

Mechanism of GABA Uptake Inhibition

The primary mechanism of action for the anticonvulsant effects of nipecotic acid derivatives is the inhibition of the GABA transporter 1 (GAT1). This leads to an increase in the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA_cleft GABA GABA_release->GABA_cleft Exocytosis GAT1 GAT1 Transporter GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT1 Inhibition Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activation

Caption: Mechanism of action of nipecotic acid derivatives as GABA uptake inhibitors.

Experimental Workflow for In Vivo Anticonvulsant Testing

The following diagram illustrates the general workflow for evaluating the anticonvulsant efficacy of a compound using an animal model.

Anticonvulsant_Workflow start Start compound_admin Compound Administration (i.p. injection) start->compound_admin seizure_induction Seizure Induction (e.g., MES, PTZ, Audiogenic) compound_admin->seizure_induction Time of Peak Effect observation Observation of Seizure Phenotype seizure_induction->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of anticonvulsant compounds.

References

Cross-Reactivity of 1-Boc-Nipecotic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of 1-Boc-nipecotic acid derivatives with other transporters, supported by experimental data. This compound serves as a crucial building block in the synthesis of nipecotic acid derivatives, which are primarily investigated as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs).

The primary focus of research on nipecotic acid derivatives has been their potent and selective inhibition of the four main GABA transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters are critical for regulating GABAergic neurotransmission, and their inhibition can lead to anticonvulsant, anxiolytic, and other neurological effects. While highly selective for GATs, emerging evidence suggests that certain derivatives may exhibit cross-reactivity with other neurotransmitter transporters, a crucial consideration in drug development for predicting off-target effects and understanding the complete pharmacological profile.

Comparative Analysis of Transporter Inhibition

The following table summarizes the inhibitory activity of various N-substituted nipecotic acid derivatives against GABA transporters and, where available, other key neurotransmitter transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). The data, presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), highlights the selectivity profile of these compounds.

CompoundTarget TransporterpIC50Selectivity Notes
(R)-Nipecotic acid derivative (21p) mGAT16.78 ± 0.08Highly potent and selective for mGAT1 over mGAT2, mGAT3, and mGAT4.[1]
mGAT2< 4.5
mGAT3< 4.5
mGAT4< 4.5
Racemic nipecotic acid derivative (rac-8a) mGAT15.13 ± 0.11Moderate potency for mGAT1.
Racemic nipecotic acid derivative (rac-8d) mGAT1> 6.08Potent inhibitor of mGAT1 and mGAT4.
mGAT46.08 ± 0.05
(R)-enantiomer of rac-8d hGAT35.62 ± 0.06Lower potency at hGAT3 compared to the racemic mixture at mGAT4.
(S)-SNAP-5114 mGAT4~6.0Reference mGAT4 inhibitor, shows some cross-reactivity with other GAT subtypes.
5-substituted nipecotic acid hydrazone (rac-16h) mGAT16.62 ± 0.04 (pKi)Sub-micromolar potency with a noncompetitive mode of inhibition.
SERTNot reportedLimited data available on cross-reactivity with monoamine transporters.
DATNot reported
NETNot reported

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory activity of this compound derivatives on GABA transporters.

[³H]GABA Uptake Assay in HEK293 Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into human embryonic kidney (HEK293) cells that have been stably transfected to express a specific GABA transporter subtype (e.g., hGAT1, hGAT2, hGAT3, or BGT1).

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hGAT1, hGAT2, hGAT3, or BGT1)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity typically 30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture the stably transfected HEK293 cells in appropriate cell culture medium at 37°C in a humidified atmosphere of 5% CO2.

    • The day before the assay, seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of [³H]GABA in assay buffer. The final concentration used in the assay is typically in the low nanomolar range.

    • Prepare serial dilutions of the test compounds in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability or transporter function (typically ≤ 0.1%).

    • Prepare a high concentration solution of unlabeled GABA (e.g., 1 mM) in assay buffer to determine non-specific uptake.

  • Uptake Assay:

    • On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the test compound dilutions to the appropriate wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • To initiate the uptake, add the [³H]GABA solution to all wells.

    • Incubate the plate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

    • To determine non-specific uptake, add a high concentration of unlabeled GABA along with the [³H]GABA to a set of control wells.

  • Termination of Uptake and Cell Lysis:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent) to each well.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts in the presence of excess unlabeled GABA) from all other measurements to obtain the specific uptake.

    • Plot the percentage of inhibition of [³H]GABA uptake versus the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.

    • Convert the IC50 values to pIC50 values for the data table.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by nipecotic acid derivatives is the GABAergic system. By inhibiting GATs, these compounds increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of GABA receptors (GABA-A and GABA-B) on postsynaptic neurons. This generally results in a hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.

GABA_Signaling_Pathway Presynaptic Presynaptic Neuron GABA_Synapse GABA Presynaptic->GABA_Synapse Release Postsynaptic Postsynaptic Neuron Inhibition Inhibitory Signal Postsynaptic->Inhibition Generates GABA_Vesicle GABA Vesicle GAT GABA Transporter (GAT) GABA_Synapse->GAT Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT Inhibits GABA_Receptor->Postsynaptic

Caption: Inhibition of GABA reuptake by a nipecotic acid derivative.

The experimental workflow for assessing the cross-reactivity of these compounds involves a tiered screening process.

Experimental_Workflow Start Start: Synthesize This compound Derivatives Primary_Screen Primary Screen: [3H]GABA Uptake Assay (GAT1, GAT2, GAT3, BGT1) Start->Primary_Screen Data_Analysis1 Data Analysis: Determine pIC50 for GATs Primary_Screen->Data_Analysis1 Secondary_Screen Secondary Screen: Radioligand Uptake Assays (SERT, DAT, NET) Data_Analysis1->Secondary_Screen Active Compounds Comparison Comparative Analysis: Assess Selectivity Profile Data_Analysis1->Comparison Data_Analysis2 Data Analysis: Determine pIC50 for Monoamine Transporters Secondary_Screen->Data_Analysis2 Data_Analysis2->Comparison End End: Identify Lead Compounds Comparison->End

Caption: Workflow for assessing transporter cross-reactivity.

References

A Comparative Benchmarking Guide to New GABA Uptake Inhibitors Versus Tiagabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel gamma-aminobutyric acid (GABA) uptake inhibitors against the established drug, tiagabine (B1662831). The document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering a detailed analysis of preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction to GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1][2][3] Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1).[2] GAT1 is the predominant subtype in the brain and is the primary target for the anticonvulsant drug tiagabine.[4][5] By inhibiting GAT1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[6][7] This mechanism of action has proven effective in the treatment of partial seizures.[7]

The development of new GABA uptake inhibitors aims to improve upon the therapeutic profile of tiagabine, potentially offering enhanced efficacy, better selectivity for GAT subtypes, or a broader range of therapeutic applications, including anxiety, pain, and other neurological disorders. This guide benchmarks two such novel compounds, NNC-05-2045 and NNC-05-2090, and the potent GAT1 inhibitor DDPM-2571, against tiagabine.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of tiagabine and novel GABA uptake inhibitors against GABA transporters. This data is critical for understanding the selectivity and potential therapeutic targets of these compounds.

CompoundTargetIC50 (µM)Species/SystemReference
Tiagabine hGAT-10.07Cloned human GAT-1[2]
NNC-05-2045 GABA Uptake (Cerebral Cortex)12Rat brain synaptosomes[4]
GABA Uptake (Inferior Colliculus with GAT-1 inhibitor)1.0Rat brain synaptosomes[4]
NNC-05-2090 GABA Uptake (Cerebral Cortex)4.4Rat brain synaptosomes[4]
GABA Uptake (Inferior Colliculus with GAT-1 inhibitor)2.5Rat brain synaptosomes[4]
DDPM-2571 GAT1Data not available

Note: The IC50 values for NNC-05-2045 and NNC-05-2090 in the presence of a GAT-1 inhibitor suggest that these compounds preferentially act on non-GAT-1 GABA transporters, such as GAT3.[4] Specific IC50 or Ki values for DDPM-2571 against different GAT subtypes were not available in the reviewed literature, though it is described as a highly potent and selective GAT1 inhibitor.

Preclinical Efficacy and Therapeutic Potential

Anticonvulsant Activity
  • Tiagabine: Demonstrates efficacy against partial seizures and is particularly effective in animal models of kindled seizures.[4][8]

  • NNC-05-2045 and NNC-05-2090: These compounds show a different anticonvulsant profile compared to tiagabine. They are more effective in the maximal electroshock (MES) model and less effective against kindled seizures, suggesting that inhibition of non-GAT-1 transporters may offer a different spectrum of anticonvulsant activity.[4]

    • NNC-05-2045 ED50 (MES test): 29 µmol/kg[4]

    • NNC-05-2090 ED50 (MES test): 73 µmol/kg[4]

  • DDPM-2571: This potent and selective GAT1 inhibitor has shown effectiveness in mouse models of chemically-induced seizures.

Other CNS Activities
  • DDPM-2571: In addition to its anticonvulsant properties, DDPM-2571 has demonstrated significant anxiolytic-like, antidepressant-like, and antinociceptive properties in animal models. These findings suggest that potent and selective GAT1 inhibition may have therapeutic potential beyond epilepsy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of GABA uptake inhibitors.

GABA Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Protocol Outline:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cerebral cortex, inferior colliculus) of rodents using differential centrifugation.

  • Incubation: Pre-incubate synaptosomes with the test compound (e.g., tiagabine, NNC-05-2045) at various concentrations.

  • Initiation of Uptake: Add a solution containing a low concentration of radiolabeled GABA (e.g., [3H]GABA) to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record synaptic currents from individual neurons to assess the effect of GABA uptake inhibitors on GABAergic neurotransmission.

Protocol Outline:

  • Slice Preparation: Prepare acute brain slices from relevant brain regions (e.g., hippocampus, cortex) of rodents.

  • Recording Setup: Place the brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Neuron Identification: Identify target neurons for recording using microscopy.

  • Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with an internal solution and the membrane of the neuron.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Recording Synaptic Currents: In voltage-clamp mode, record spontaneous or evoked inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors.

  • Drug Application: Perfuse the test compound into the recording chamber and record the changes in the amplitude, frequency, and decay kinetics of the IPSCs. An increase in the decay time of IPSCs is indicative of prolonged GABA presence in the synaptic cleft due to uptake inhibition.

Animal Models of Seizures

These models are used to evaluate the in vivo anticonvulsant efficacy of the test compounds.

  • Maximal Electroshock (MES) Test:

    • Administer the test compound to the animal (e.g., mouse, rat) via a specific route (e.g., intraperitoneal injection).

    • After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

    • Determine the ED50, the dose that protects 50% of the animals from the tonic extension seizure.

  • Kindling Model:

    • Surgically implant an electrode into a specific brain region (e.g., amygdala) of a rodent.

    • Deliver a brief, low-intensity electrical stimulus daily. Over time, this repeated stimulation leads to the progressive development of seizures (kindling).

    • Once the animal is fully kindled (consistently shows generalized seizures), administer the test compound.

    • Stimulate the brain and score the seizure severity and duration to assess the anticonvulsant effect of the compound.

GABA Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of GABA uptake inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes VGAT VGAT GABA_pre->VGAT Vesicle Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release VGAT->Vesicle Packages into GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to GAT3_glia GAT3 GABA_synapse->GAT3_glia Reuptake Cl_ion Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_ion Opens channel for GABA_T GABA-T GAT3_glia->GABA_T Transports GABA to Glutamine Glutamine GABA_T->Glutamine Metabolizes to Inhibitor GABA Uptake Inhibitor (e.g., Tiagabine) Inhibitor->GAT1_pre Blocks Inhibitor->GAT3_glia Blocks

Caption: GABAergic synapse and mechanism of GABA uptake inhibitors.

This guide provides a foundational comparison for researchers exploring novel GABA uptake inhibitors. The distinct preclinical profiles of compounds like NNC-05-2045 and NNC-05-2090 suggest that targeting different GAT subtypes could lead to new therapeutic avenues for epilepsy and other neurological disorders. Further research, particularly in obtaining detailed quantitative data for emerging compounds like DDPM-2571, will be crucial in advancing this promising area of drug development.

References

Determining the Chiral Purity of 1-Boc-Nipecotic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like 1-Boc-Nipecotic acid is a critical step in guaranteeing safety and efficacy. This guide provides a comprehensive comparison of established analytical techniques for determining the chiral purity of this compound enantiomers, complete with supporting experimental data from closely related compounds and detailed methodologies.

The separation and quantification of the (R) and (S) enantiomers of this compound (also known as 1-Boc-piperidine-3-carboxylic acid) can be achieved through several robust methods. The primary techniques include direct separation on a chiral stationary phase by High-Performance Liquid Chromatography (HPLC), and indirect methods that involve the formation of diastereomers through derivatization, followed by analysis using HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. Capillary Electrophoresis (CE) also presents a powerful alternative for enantiomeric resolution.

Comparative Analysis of Chiral Purity Determination Methods

The choice of method for determining the chiral purity of this compound depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for preparative-scale separation. The following table summarizes the key performance characteristics of the most common approaches, with quantitative data derived from the analysis of structurally similar piperidine-3-carboxylic acid derivatives.

MethodPrincipleTypical Chiral Selector/ReagentAdvantagesDisadvantages
Direct Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Polysaccharide-based CSPs (e.g., Chiralpak® IA, IC, AD-H)- Simple sample preparation- High resolution and efficiency- Amenable to preparative scale- Requires specialized and expensive chiral columns- Method development can be time-consuming
Derivatization-HPLC Formation of diastereomers with a chiral derivatizing agent, followed by separation on a standard achiral HPLC column.Chiral amines or alcohols (e.g., (R)-1-phenylethylamine)- Uses standard, less expensive HPLC columns- Can improve detection sensitivity- Requires additional reaction steps- Potential for kinetic resolution and racemization during derivatization
Derivatization-NMR Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct signals in the NMR spectrum for each enantiomer.Chiral solvating agents (e.g., (R)-BINOL) or chiral derivatizing agents- Rapid analysis- Provides structural information- No chromatographic separation needed- Lower sensitivity compared to HPLC- Requires a high-field NMR spectrometer- Potential for signal overlap
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer.Cyclodextrins (e.g., β-cyclodextrin and its derivatives)- High separation efficiency- Low sample and reagent consumption- Rapid method development- Lower loading capacity, less suitable for preparative scale- Sensitivity can be lower than HPLC without specialized detectors

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and are expected to be highly applicable to this compound.

Method 1: Direct Chiral HPLC

This method is adapted from the successful separation of piperidine-3-carboxylic acid derivatives.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and ethanol in a 70:30 (v/v) ratio.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 2 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Expected Performance for a Piperidine-3-Carboxylic Acid Derivative:

  • Retention Time (Enantiomer 1): ~7.7 min

  • Retention Time (Enantiomer 2): ~9.7 min

  • Resolution (Rs): > 2.0

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve this compound in Mobile Phase (2 mg/mL) Inject Inject 10 µL onto Chiralpak® IA Column Sample->Inject MobilePhase Prepare n-Hexane:Ethanol (70:30) MobilePhase->Inject Separate Isocratic Elution Flow: 1.0 mL/min Temp: 30°C Inject->Separate Detect UV Detection at 225 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate % Enantiomeric Excess from Peak Areas Chromatogram->Calculate

Caption: Workflow for Direct Chiral HPLC Analysis.

Method 2: Chiral Derivatization followed by NMR Analysis

This protocol is based on the use of chiral solvating agents for the NMR analysis of chiral amines and amino acids.[2]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) as a chiral solvating agent

  • Deuterated chloroform (B151607) (CDCl3)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl3.

    • Add 1.0 to 1.2 equivalents of (R)-BINOL to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Identify a well-resolved proton signal of this compound that shows chemical shift non-equivalence for the two enantiomers upon complexation with (R)-BINOL.

    • Integrate the distinct signals corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric ratio from the integration values.

G cluster_sample_prep NMR Sample Preparation cluster_nmr_acq NMR Acquisition & Analysis A Dissolve this compound in CDCl3 in NMR tube B Add 1.0-1.2 eq. of (R)-BINOL A->B C Mix to form Diastereomeric Complexes B->C D Acquire ¹H NMR Spectrum C->D E Identify and Integrate Diastereotopic Signals D->E F Determine Enantiomeric Ratio E->F

Caption: Workflow for Chiral Derivatization-NMR Analysis.

Method 3: Capillary Electrophoresis (CE)

This method is a general approach for the chiral separation of amino acids using cyclodextrins as chiral selectors.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Reagents:

  • Phosphate (B84403) buffer (e.g., 50 mM)

  • Beta-cyclodextrin (β-CD) or a derivative (e.g., hydroxypropyl-β-cyclodextrin) as the chiral selector.

  • Sodium hydroxide (B78521) and phosphoric acid for pH adjustment.

  • This compound sample.

Procedure:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH (e.g., to pH 2.5). Dissolve the chiral selector (e.g., 20 mM β-CD) in the buffer.

  • Sample Preparation: Dissolve the this compound sample in water or the running buffer to a suitable concentration (e.g., 0.5 mg/mL).

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the running buffer.

  • Electrophoretic Conditions:

    • Running Buffer: 50 mM phosphate buffer (pH 2.5) containing 20 mM β-CD.

    • Voltage: 20-25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Data Analysis: The enantiomeric ratio is determined from the peak areas in the resulting electropherogram.

G cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Data Analysis Buffer Prepare Running Buffer with Chiral Selector (e.g., β-CD) Condition Condition Capillary Buffer->Condition Sample Dissolve Sample in Buffer Inject Inject Sample Sample->Inject Condition->Inject Separate Apply Voltage (20-25 kV) Inject->Separate Detect UV Detection at 214 nm Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Calculate Calculate Enantiomeric Ratio Electropherogram->Calculate

Caption: Workflow for Capillary Electrophoresis Analysis.

Conclusion

The determination of the chiral purity of this compound enantiomers can be reliably achieved using several analytical techniques. Direct chiral HPLC on a polysaccharide-based stationary phase is often the preferred method due to its simplicity and high resolution. However, for laboratories without access to a variety of chiral columns, derivatization followed by standard HPLC or NMR analysis provides a robust alternative. Capillary electrophoresis offers a high-efficiency, low-consumption method that is particularly useful for analytical-scale determinations. The selection of the most appropriate method will be guided by the specific requirements of the analysis and the available resources.

References

Comparing synthetic routes for 1-Boc-Nipecotic acid production

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Production of 1-Boc-Nipecotic Acid for Researchers and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the production of this compound, a crucial building block in the development of pharmaceuticals. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical modifications at other positions of the molecule, making it a valuable intermediate in the synthesis of a wide array of bioactive compounds and peptidomimetics. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide compares two common methods: the direct Boc protection of nipecotic acid and a two-step approach involving the catalytic hydrogenation of nicotinic acid followed by Boc protection.

Comparison of Synthetic Routes

Two primary routes for the synthesis of this compound are detailed below. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

Route 1: Direct Boc Protection of Nipecotic Acid

This method is a straightforward, one-step process that involves the direct protection of the secondary amine of nipecotic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This approach is often favored for its simplicity and high yield when nipecotic acid is readily available.

Route 2: Catalytic Hydrogenation of Nicotinic Acid and Subsequent Boc Protection

This two-step route begins with the catalytic hydrogenation of nicotinic acid to produce nipecotic acid. The resulting nipecotic acid is then subjected to Boc protection. This method is advantageous when nicotinic acid is a more accessible or cost-effective starting material. A notable advantage of using a rhodium on alumina (B75360) catalyst for the hydrogenation step is the prevention of decarboxylation, a common side reaction with other methods[1].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic routes, providing a clear basis for comparison.

ParameterRoute 1: Direct Boc Protection of Nipecotic AcidRoute 2: Catalytic Hydrogenation & Boc Protection
Starting Material Nipecotic AcidNicotinic Acid
Key Reagents Di-tert-butyl dicarbonate, Sodium bicarbonate5% Rhodium on Alumina, H₂, Di-tert-butyl dicarbonate, NaHCO₃
Solvent(s) Tetrahydrofuran (B95107)/WaterWater (Hydrogenation); THF/Water (Boc Protection)
Reaction Time Overnight (approx. 12-16 hours)< 4 hours (Hydrogenation) + Overnight (Boc Protection)
Temperature Room TemperatureRoom Temperature (Hydrogenation); Room Temperature (Boc Protection)
Pressure Atmospheric2 atmospheres (Hydrogenation)
Overall Yield 97%[2]Not explicitly stated for hydrogenation, 97% for Boc protection
Number of Steps 12

Experimental Protocols

Detailed experimental procedures for the key steps of each synthetic route are provided below.

Protocol for Route 1: Direct Boc Protection of Nipecotic Acid

This protocol is adapted from patent literature[2].

  • Dissolve nipecotic acid (1.05 g, 8.1 mmol) in a solvent mixture of tetrahydrofuran (20 mL) and water (20 mL).

  • To this solution, add di-tert-butyl dicarbonate (2.48 g, 11.4 mmol) and sodium bicarbonate (0.96 g, 11.4 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction, dilute the mixture with water and ether.

  • Separate the aqueous layer and adjust its pH to 2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol for Route 2: Catalytic Hydrogenation and Boc Protection

This protocol is based on a patented procedure[1].

  • Prepare a suspension of nicotinic acid (6.15 g) in 50 cc of water in a Parr-shaker apparatus.

  • Add 2.4 grams of a 5% rhodium on alumina catalyst to the suspension.

  • Hydrogenate the mixture at room temperature under a hydrogen pressure of 2 atmospheres.

  • Continue the reaction until hydrogen uptake ceases (typically less than 4 hours).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to dryness under reduced pressure to obtain nipecotic acid.

The nipecotic acid obtained from Step 2a is then protected using the same protocol as in Route 1.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route1 cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Nipecotic Acid reaction Boc Protection (Boc)₂O, NaHCO₃ THF/H₂O, RT, Overnight start->reaction product This compound reaction->product Yield: 97%

Caption: Workflow for the Direct Boc Protection of Nipecotic Acid (Route 1).

Route2 cluster_start Starting Material cluster_hydrogenation Step 1: Hydrogenation cluster_intermediate Intermediate cluster_protection Step 2: Boc Protection cluster_product Product start Nicotinic Acid hydrogenation Catalytic Hydrogenation 5% Rh/Al₂O₃, H₂ (2 atm) H₂O, RT, <4h start->hydrogenation intermediate Nipecotic Acid hydrogenation->intermediate protection Boc Protection (Boc)₂O, NaHCO₃ THF/H₂O, RT, Overnight intermediate->protection product This compound protection->product Yield: 97% (for this step)

Caption: Workflow for the Catalytic Hydrogenation and Boc Protection Route (Route 2).

Conclusion

Both synthetic routes presented offer viable methods for the production of this compound. The choice between them will largely depend on the availability and cost of the starting materials. Route 1, the direct Boc protection of nipecotic acid, is a simpler, one-step process with a high reported yield. Route 2, involving the catalytic hydrogenation of nicotinic acid, provides an alternative starting point and utilizes a method that effectively avoids decarboxylation. Researchers should consider these factors, along with their laboratory capabilities and economic considerations, when selecting the optimal synthetic strategy.

References

Validation of a Novel HPLC-UV Method for the Quantification of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-Boc-Nipecotic acid. The performance of this new method is compared with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method to highlight its advantages in a drug development setting. This document provides supporting experimental data and detailed protocols to allow for replication and adoption of the new method.

Introduction to this compound Quantification

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and reliable quantification of this intermediate is crucial for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). The development of a validated analytical method is a regulatory requirement and essential for process control and quality assurance in pharmaceutical manufacturing.[4][5][6][7] This guide details the validation of a novel, efficient HPLC-UV method and compares it to a GC-MS alternative.

Comparative Performance of Analytical Methods

A summary of the validation parameters for the new HPLC-UV method and the comparative GC-MS method is presented below. The data demonstrates the suitability of the new method for its intended purpose.

Validation ParameterNew HPLC-UV MethodComparative GC-MS MethodAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99950.9991≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mLSignal-to-Noise Ratio ≥ 10
Specificity No interference from related substances or degradation productsHigh, based on mass fragmentationAbility to assess the analyte unequivocally

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the comparative GC-MS method are provided below.

New HPLC-UV Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase.

  • Dilute to the desired concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

Validation Procedures:

  • Linearity: A series of at least five concentrations of this compound were prepared and injected. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

  • Accuracy: The method's accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: Repeatability was assessed by performing six replicate injections of a single sample concentration. Intermediate precision was evaluated by different analysts on different days.

  • LOD and LOQ: These were determined based on the signal-to-noise ratio of the chromatograms.

  • Specificity: The ability of the method to differentiate this compound from potential impurities and degradation products was assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

Comparative GC-MS Method

This method is based on the principles of GC-MS analysis for the parent compound, nipecotic acid.[8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds

Derivatization:

  • The carboxylic acid group of this compound is derivatized (e.g., esterification) to increase its volatility for GC analysis.

Sample Preparation:

  • The sample containing this compound is subjected to the derivatization reaction.

  • The derivatized sample is then extracted into an organic solvent.

  • The organic extract is concentrated and injected into the GC-MS.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program: A suitable temperature gradient to separate the analyte from other components.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.

Validation Procedures:

  • Similar validation parameters (linearity, accuracy, precision, LOD, LOQ, and specificity) were assessed following the principles outlined in the HPLC-UV method validation.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: General workflow for analytical method validation.

Caption: Experimental workflow for the new HPLC-UV method.

Conclusion

The new HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. It demonstrates excellent linearity, accuracy, precision, and sensitivity. Compared to the GC-MS method, the HPLC-UV method offers the significant advantage of not requiring a derivatization step, which simplifies sample preparation and reduces potential sources of error. This makes the new method more efficient and robust for routine quality control analysis in a pharmaceutical setting.

References

Head-to-Head Comparison of N-Substituents on Nipecotic Acid for GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various N-substituted derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). By modulating the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds offer significant therapeutic potential for neurological disorders such as epilepsy and anxiety.[1][2] This document summarizes key structure-activity relationship (SAR) data, presenting quantitative inhibitory activities against different GAT subtypes in a clear, tabular format. Detailed experimental protocols for the principal in vitro assay are also provided to facilitate the replication and validation of these findings.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of N-substituted nipecotic acid derivatives is critically dependent on the nature of the substituent at the piperidine (B6355638) nitrogen. Lipophilic groups are generally favored as they can enhance the ability of the molecule to cross the blood-brain barrier.[3][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) of various N-substituted nipecotic acid analogs against different murine GABA transporter (mGAT) subtypes. Lower IC50 values indicate greater potency.

N-SubstituentTargetIC50 (µM)Reference
Unsubstituted --[5]
H (Nipecotic Acid)mGAT113.2[5]
Alkyl Chains
MethylGATsLess potent than nipecotic acid
Aralkyl Groups
4,4-Diphenylbut-3-en-1-ylmGAT10.048
4,4-Bis(4-chlorophenyl)but-3-en-1-ylmGAT10.021[5]
4,4-Bis(4-methoxyphenyl)but-3-en-1-ylmGAT10.035[5]
Groups with Heterocycles
(S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]GAT-35[6]
(S)-SNAP-5114mGAT44.1[7]
Allenic Spacer Derivatives
4,4-Diphenylbuta-2,3-dien-1-ylmGAT17.41[5]
4,4-Bis(4-chlorophenyl)buta-2,3-dien-1-ylmGAT10.083[5]
4,4-Bis(4-chlorophenyl)buta-2,3-dien-1-ylmGAT40.26[5]
Alkyne Spacer Derivatives
A variety of heterocyclesmGATsVaried potencies[7]

Experimental Protocols

The following section details the methodology for a standard in vitro [³H]-GABA uptake assay, a fundamental technique used to quantify the inhibitory effect of compounds on GABA transporters.[1] This protocol is a synthesis of information from multiple sources to provide a comprehensive guide.[8][9]

In Vitro [³H]-GABA Uptake Assay

This assay measures the uptake of radiolabeled GABA into cells expressing specific GABA transporter subtypes (e.g., HEK-293 cells stably transfected with mGAT1, mGAT2, mGAT3, or mGAT4). The inhibition of this uptake by a test compound is used to determine its IC50 value.

Materials:

  • HEK-293 cells stably expressing the desired murine GAT subtype

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 2 mM D-glucose, pH 7.4)

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds (N-substituted nipecotic acid derivatives)

  • Scintillation fluid

  • Microplates (96-well)

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into 96-well microplates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of [³H]-GABA and unlabeled GABA in the assay buffer. The final concentration of GABA in the assay will typically be close to the Km value for the specific transporter.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay:

    • On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

    • Add 100 µL of assay buffer containing the desired concentration of the test compound (or vehicle for control wells) to each well.

    • Pre-incubate the plates for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 100 µL of assay buffer containing [³H]-GABA and unlabeled GABA to each well.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Visualizations

The following diagrams illustrate key aspects of the evaluation of N-substituted nipecotic acid derivatives.

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (HEK-293 with GATs) cell_plating 2. Cell Plating (96-well plates) cell_culture->cell_plating solution_prep 3. Solution Preparation ([³H]-GABA, Test Compounds) cell_plating->solution_prep pre_incubation 4. Pre-incubation (with Test Compound) initiate_uptake 5. Initiate Uptake (add [³H]-GABA) pre_incubation->initiate_uptake incubation 6. Incubation initiate_uptake->incubation terminate_uptake 7. Terminate Uptake (Wash with cold buffer) incubation->terminate_uptake cell_lysis 8. Cell Lysis terminate_uptake->cell_lysis scintillation_counting 9. Scintillation Counting cell_lysis->scintillation_counting data_analysis 10. IC50 Determination scintillation_counting->data_analysis

Caption: Experimental workflow for the in vitro [³H]-GABA uptake assay.

SAR_Concept cluster_substituents N-Substituents cluster_properties Pharmacological Properties Nipecotic_Acid Nipecotic Acid Scaffold N COOH Lipophilic_Groups Lipophilic Groups (e.g., Aralkyl) Nipecotic_Acid:n->Lipophilic_Groups Bulky_Groups Bulky Groups Nipecotic_Acid:n->Bulky_Groups Heterocyclic_Groups Heterocyclic Moieties Nipecotic_Acid:n->Heterocyclic_Groups Potency Increased Potency (Lower IC50) Lipophilic_Groups->Potency BBB_Penetration Improved BBB Penetration Lipophilic_Groups->BBB_Penetration Selectivity Altered Selectivity (GAT1 vs GAT2/3/4) Bulky_Groups->Selectivity Heterocyclic_Groups->Potency Heterocyclic_Groups->Selectivity

Caption: Structure-Activity Relationship (SAR) concept for N-substituted nipecotic acid.

References

Safety Operating Guide

Proper Disposal of 1-Boc-Nipecotic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-Boc-Nipecotic acid (also known as 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to these guidelines is critical to minimize risks and promote a safe laboratory environment.

Immediate Safety Considerations

This compound is classified as a skin, eye, and respiratory irritant.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specification
Eye Protection Goggles (European standard - EN 166) or safety glasses with side-shields.[1][3]
Hand Protection Chemically resistant protective gloves (e.g., nitrile).[1][3]
Skin and Body Protection Long-sleeved laboratory coat.[1]
Respiratory Protection Not typically required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

For small spills:

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, gently sweep up the solid material.[1][4]

  • Avoid generating dust.[1][4]

  • Place the swept material into a suitable, labeled, and closed container for disposal.[1][4]

For large spills:

  • Evacuate the area and restrict access.

  • Increase ventilation to the area.

  • Follow your institution's emergency response procedures for chemical spills.

  • Do not allow the product to enter drains or waterways.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local environmental control regulations.[4] This compound is a solid, non-halogenated organic acid and should be treated as hazardous chemical waste.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Characterization: Identify the waste as solid, non-halogenated organic waste. Do not mix with other waste categories like halogenated solvents, heavy metals, or inorganic bases.

  • Container Selection:

    • Use a dedicated, properly labeled hazardous waste container. The original product container can be used if it is in good condition.[5]

    • The container must be compatible with the chemical and have a secure, leak-proof closure.[1]

    • For solid waste, a wide-mouthed plastic jar or a corrugated box lined with a polypropylene (B1209903) bag is suitable.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.

    • Indicate the hazards associated with the chemical (e.g., "Irritant").

    • Note the accumulation start date (the date the first amount of waste is placed in the container).

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

    • The SAA must be a well-ventilated, cool, and dry location, away from incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.[6]

  • Disposal Request:

    • Once the container is nearly full (no more than 90% capacity) or reaches the storage time limit set by your institution (often 6-12 months), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.[5][6]

    • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Packaging cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Characterize Waste: Solid, Non-Halogenated Organic Acid B->C D Select Compatible & Leak-Proof Container C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Add Waste to Container E->F G Keep Container Closed F->G H Store in Designated Satellite Accumulation Area G->H I Container Full or Time Limit Reached? H->I I->H No J Submit Pickup Request to EHS I->J Yes K EHS Collects Waste for Approved Disposal J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for 1-Boc-Nipecotic acid, a common building block in pharmaceutical research. Adherence to these protocols is crucial for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2][3][4]

To mitigate these risks, the following personal protective equipment is mandatory.

Protective EquipmentSpecificationsRationale
Eye Protection Goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][5]Protects against dust particles and splashes, preventing serious eye irritation.
Hand Protection Protective gloves (inspect before use).[1][6]Prevents skin contact and subsequent irritation.
Skin and Body Protection Long-sleeved clothing.[1]Minimizes exposed skin to prevent irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[1]Required when ventilation is inadequate or when handling large quantities to prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_weigh Weigh Solid in Ventilated Area prep_materials->handle_weigh handle_dissolve Dissolve Reagent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate dispose_waste Collect Waste cleanup_decontaminate->dispose_waste cleanup_spill Manage Spills cleanup_sweep Sweep Up Solid Spill cleanup_spill->cleanup_sweep If solid spill occurs cleanup_sweep->dispose_waste dispose_label Label Waste Container dispose_waste->dispose_label dispose_store Store for Professional Disposal dispose_label->dispose_store

Safe Handling Workflow for this compound

Experimental Protocol Details:

  • Preparation:

    • Before handling, put on all required PPE as specified in the table above.

    • Work in a well-ventilated area, such as a chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Handling:

    • Avoid the formation of dust during handling.[1][2]

    • When weighing the solid, use a balance inside a ventilated enclosure if possible.

    • Avoid contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the handling area.[8]

  • Cleanup:

    • Wash hands thoroughly after handling.[2][8]

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust during this process.

    • Do not allow the chemical to be released into the environment.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including spilled solids and contaminated consumables (e.g., weigh boats, gloves), should be collected in a suitable, closed container.[1][2]

  • Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Final Disposal: Dispose of the waste through an approved waste disposal plant.[2] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-Nipecotic acid
Reactant of Route 2
1-Boc-Nipecotic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.